molecular formula C13H13O3P B1330045 Benzhydrylphosphonic Acid CAS No. 92025-81-5

Benzhydrylphosphonic Acid

Cat. No.: B1330045
CAS No.: 92025-81-5
M. Wt: 248.21 g/mol
InChI Key: JDRCQIRZJMJGMW-UHFFFAOYSA-N
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Description

Benzhydrylphosphonic Acid is a useful research compound. Its molecular formula is C13H13O3P and its molecular weight is 248.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzhydrylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRCQIRZJMJGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92025-81-5
Record name Benzhydrylphosphonic Acid
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Foundational & Exploratory

Benzhydrylphosphonic acid synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzhydrylphosphonic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Preamble: The Significance of the Benzhydrylphosphonate Scaffold

This compound, also known as (diphenylmethyl)phosphonic acid, represents a fascinating intersection of classic organophosphorus chemistry and modern materials science and drug discovery.[1] Its structure, featuring a bulky, hydrophobic benzhydryl (diphenylmethyl) group attached to a polar, functional phosphonic acid moiety, imparts a unique set of properties that make it a valuable molecule. While not a household name, this compound serves as a critical building block and a functional molecule in its own right.

This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher, providing a narrative grounded in the causality of chemical principles and validated experimental insights. We will explore not just how to synthesize and use this molecule, but why specific routes are chosen, why it exhibits particular properties, and how these characteristics are leveraged in advanced applications.

Section 1: Synthesis – Forging the Carbon-Phosphorus Bond

The creation of the P-C bond in this compound is the central challenge of its synthesis. The two most robust and widely utilized methodologies are the Michaelis-Arbuzov reaction and variations of the Pudovik reaction. Both pathways typically proceed via a phosphonate ester intermediate, which is subsequently hydrolyzed to the final phosphonic acid.[2][3]

The Michaelis-Arbuzov Reaction: A Classic and Reliable Route

The Michaelis-Arbuzov reaction is arguably the most fundamental method for forming alkylphosphonates.[4][5] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, proceeding through a phosphonium salt intermediate.[6][7] The subsequent dealkylation of this intermediate by the displaced halide ion yields the stable pentavalent phosphonate ester.

The choice to use this reaction is based on its reliability and the commercial availability of the starting materials: a benzhydryl halide (e.g., bromodiphenylmethane) and a trialkyl phosphite (e.g., triethyl phosphite). The reaction generally requires thermal energy to drive the dealkylation of the phosphonium intermediate, a step critical for the reaction's completion.[6]

Michaelis_Arbuzov_Workflow Start Starting Materials (Benzhydryl Halide + Trialkyl Phosphite) SN2_Attack SN2 Attack (Formation of Phosphonium Salt) Start->SN2_Attack Step 1 Dealkylation Thermal Dealkylation (Halide attacks R-group of phosphite) SN2_Attack->Dealkylation Step 2 Ester Benzhydrylphosphonate Ester (Intermediate Product) Dealkylation->Ester Step 3 Hydrolysis Hydrolysis (e.g., Reflux with HCl or McKenna Procedure) Ester->Hydrolysis Step 4 Final_Product This compound (Final Product) Hydrolysis->Final_Product Step 5

Caption: Workflow for the Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This two-part protocol is a self-validating system. Successful isolation of the ester intermediate in Part A is the primary prerequisite for proceeding to the final hydrolysis in Part B.

Part A: Synthesis of Diethyl Benzhydrylphosphonate

  • Objective: To synthesize the phosphonate ester intermediate from bromodiphenylmethane and triethyl phosphite.

  • Causality: Triethyl phosphite serves as the phosphorus nucleophile. The reaction is driven to completion by heating, which facilitates the dealkylation of the quasi-phosphonium salt intermediate to form the thermodynamically stable P=O bond.

  • Methodology:

    • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the phosphite.

    • Reagents: Charge the flask with bromodiphenylmethane (1 equiv.) and triethyl phosphite (1.2 equiv.). The excess phosphite ensures complete consumption of the halide.

    • Reaction: Heat the mixture under a nitrogen atmosphere to 140-150 °C. The reaction is typically exothermic initially. Maintain this temperature for 4-6 hours.

    • Monitoring: Progress can be monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (+139 ppm) and the appearance of the diethyl benzhydrylphosphonate signal (+25 ppm).

    • Work-up: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

    • Purification: The crude residue is purified by vacuum distillation or column chromatography on silica gel to yield diethyl benzhydrylphosphonate as a clear oil.

Part B: Hydrolysis to this compound

  • Objective: To convert the stable phosphonate ester into the final phosphonic acid.

  • Causality: The P-O-C ester bonds are stable but can be cleaved under harsh acidic conditions or via silylation, which creates a more labile intermediate.

  • Methodology (Acid Hydrolysis):

    • Setup: In a round-bottom flask, combine the diethyl benzhydrylphosphonate (1 equiv.) from Part A with concentrated hydrochloric acid (12 M, ~10-15 equiv.).

    • Reaction: Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The biphasic mixture will slowly become homogeneous as the reaction proceeds.

    • Isolation: Cool the reaction mixture in an ice bath. The this compound will precipitate as a white solid.

    • Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and then a small amount of cold acetone. Dry the product under vacuum to yield pure this compound.[2] Purity can be confirmed by melting point and HPLC.

  • Methodology (McKenna Procedure - for sensitive substrates):

    • Setup: Dissolve the diethyl benzhydrylphosphonate (1 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Silylation: Add bromotrimethylsilane (TMSBr, ~2.5 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours. This step forms the bis(trimethylsilyl) phosphonate ester.[2][8]

    • Methanolysis: Carefully add methanol to the reaction mixture. This cleaves the silyl esters, generating the phosphonic acid.

    • Isolation: Remove all volatile components under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum.

Section 2: Physicochemical and Safety Properties

The physical properties of this compound are a direct reflection of its molecular structure. The high melting point is indicative of strong intermolecular hydrogen bonding afforded by the phosphonic acid groups, while its solubility profile is dictated by the balance between the polar acid head and the large, nonpolar benzhydryl tail.

Data Summary

The following table summarizes the key quantitative data for this compound, compiled from authoritative chemical databases and suppliers.[1][9]

PropertyValueSource(s)
IUPAC Name (diphenylmethyl)phosphonic acid[1]
Synonyms This compound[1]
CAS Number 92025-81-5[1][9]
Molecular Formula C₁₃H₁₃O₃P[1][10]
Molecular Weight 248.22 g/mol [1][9]
Appearance White to off-white solid/powder[9]
Melting Point 235 °C[9]
Purity Typically >98.0% (HPLC)[9]
Solubility Soluble in Methanol
Safety and Handling

From a safety perspective, this compound must be handled with care. It is classified as corrosive and can cause severe skin burns and eye damage.[1] The GHS hazard statements H314 and H290 (May be corrosive to metals) are consistently associated with this compound.[1]

  • Trustworthiness in Protocol: Any experimental protocol involving this compound must mandate the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Section 3: Applications and Field-Proven Insights

The utility of this compound stems from its dual nature: the phosphonic acid group provides a strong, reactive anchor, while the benzhydryl group provides bulk and hydrophobicity.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of phosphonic acids is in the functionalization of metal oxide surfaces (e.g., alumina, titania, indium tin oxide).[3][11][12] The phosphonic acid headgroup forms strong, covalent-like bonds with the surface hydroxyl groups of these materials.

  • Expertise & Experience: this compound is particularly valuable in this context. Its bulky benzhydryl group acts as a large "spacer," creating a well-defined, hydrophobic, and sterically hindered surface. This can be used to control surface energy, passivate surfaces against corrosion, or serve as an insulating layer in molecular electronics. The robustness of the P-O-metal bond makes these self-assembled monolayers (SAMs) more thermally and hydrolytically stable than their thiol-on-gold counterparts.

Role in Drug Development and Medicinal Chemistry

The phosphonic acid moiety is a well-established pharmacophore in medicinal chemistry.[2][3] It is often used as a bioisostere of a phosphate or carboxylate group. This substitution can impart several advantageous properties, including increased metabolic stability and altered binding affinity to target enzymes.

  • Phosphonate as a Phosphate Mimic: Many biological processes involve the formation or cleavage of phosphate esters. Phosphonates, which lack the hydrolyzable P-O-C ester linkage, can act as stable transition-state analogs to inhibit enzymes like proteases or phosphatases.[3] The benzhydryl group, in this context, can serve as a hydrophobic binding element that interacts with nonpolar pockets in an enzyme's active site. While this compound itself is not a drug, it is a key precursor for more complex α-aminophosphonates and other derivatives which have shown significant biological activity.[13][14]

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme { Enzyme Active Site | Binding Pockets} Product Hydrolyzed Products Enzyme->Product Catalyzes Cleavage Substrate Phosphate Group Peptide/Organic Moiety Substrate->Enzyme:f0 Binds Inhibitor Phosphonic Acid Group (Mimic) Benzhydryl Group (Hydrophobic Binding) Inhibitor->Enzyme:f0 Binds Tightly (Blocks Substrate)

Caption: Phosphonic acids as stable mimics of phosphate transition states for enzyme inhibition.

References

  • This compound, 200MG - B4634-200MG - Lab Pro Inc. Lab Pro Inc.
  • This compound | C13H13O3P | CID 195023.
  • Pudovik reaction. Wikipedia.
  • This compound | 92025-81-5. TCI EUROPE N.V.
  • Benzylphosphonic Acid | C7H9O3P | CID 81312.
  • Benzhydryliminomethylphospho...
  • This compound.
  • This compound (C13H13O3P). PubChemLite.
  • Michaelis–Arbuzov reaction. J&K Scientific LLC.
  • Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction.
  • Michaelis–Arbuzov reaction. Wikipedia.
  • Synthesis and Reactions of α-Hydroxyphosphon
  • This compound | 92025-81-5. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphin
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.
  • Phosphonic acid: preparation and applic
  • Arbuzov Reaction. Organic Chemistry Portal.
  • This compound, tech| C6H5-CH2-P(O)(OH)2. Gelest.
  • Phosphonic acid: preparation and applications.
  • Product Class 39: Arylphosphonic Acids and Deriv
  • Phosphonic acid: preparation and applications.
  • Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction.
  • Phosphinic acids: current status and potential for drug discovery.

Sources

(Diphenylmethyl)phosphonic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Diphenylmethyl)phosphonic Acid: Synthesis, Characterization, and Applications

Abstract

(Diphenylmethyl)phosphonic acid, also known as benzhydrylphosphonic acid, is an organophosphorus compound featuring a phosphonic acid functional group directly attached to a bulky diphenylmethyl moiety. This unique structural combination imparts properties that are of significant interest to researchers in medicinal chemistry and materials science. The phosphonic acid group serves as a stable bioisostere for phosphate and carboxylate groups, making it a valuable building block for designing enzyme inhibitors and therapeutic agents.[1][2] The diphenylmethyl group provides a sterically demanding, lipophilic scaffold that can be exploited to probe the active sites of biological targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis strategies, and key applications of (Diphenylmethyl)phosphonic acid, with a focus on field-proven experimental protocols and the causal reasoning behind methodological choices.

Introduction to Phosphonic Acids in Drug Discovery

Phosphonic acids are a class of organophosphorus compounds characterized by a C-P(O)(OH)₂ functional group.[3] Unlike their phosphate ester cousins, which contain a labile P-O-C bond, the direct carbon-to-phosphorus (C-P) bond in phosphonic acids is exceptionally stable to chemical and enzymatic hydrolysis.[2] This inherent stability is a cornerstone of their utility in drug design.

The primary roles of the phosphonic acid moiety in medicinal chemistry are:

  • Phosphate Mimicry: The tetrahedral geometry and dianionic state at physiological pH allow phosphonates to act as non-hydrolyzable analogs of natural phosphates.[1] This makes them ideal for designing inhibitors of enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and polymerases.[2][4]

  • Carboxylate Bioisostere: The phosphonate group can also serve as a structural and electronic mimic of a carboxylate group, offering a different geometric arrangement and charge distribution.[1][2]

  • Transition-State Analogs: They are effective mimics of the tetrahedral transition state formed during the hydrolysis of esters and amides, leading to potent enzyme inhibition.[2]

  • Bone Targeting: Phosphonic acids, particularly bisphosphonates, exhibit strong affinity for calcium ions, a property exploited for targeting drugs to bone tissue for treating conditions like osteoporosis.[2][3]

(Diphenylmethyl)phosphonic acid embodies these principles, combining the versatile phosphonic acid "warhead" with a large, hydrophobic diphenylmethyl group, making it a valuable scaffold for exploring structure-activity relationships in various biological systems.

Structural Elucidation and Physicochemical Properties

The definitive structure of (Diphenylmethyl)phosphonic acid consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl groups, and single-bonded to the methine carbon of a diphenylmethane group.

Chemical Structure Diagram

chemical_structure cluster_diphenylmethyl cluster_phenyl1 cluster_phenyl2 P P O_double O P->O_double OH1 HO P->OH1 OH2 OH P->OH2 C_methine_vis CH P->C_methine_vis C_methine C1_1 C_methine_vis->C1_1 C2_1 C_methine_vis->C2_1 C_phenyl1_1 C_phenyl2_1 C1_2 C1_1->C1_2 C1_3 C1_2->C1_3 C1_4 C1_3->C1_4 C1_5 C1_4->C1_5 C1_6 C1_5->C1_6 C1_6->C1_1 C2_2 C2_1->C2_2 C2_3 C2_2->C2_3 C2_4 C2_3->C2_4 C2_5 C2_4->C2_5 C2_6 C2_5->C2_6 C2_6->C2_1

Caption: Chemical structure of (Diphenylmethyl)phosphonic acid.

Physicochemical Data

The key physical and chemical properties of (Diphenylmethyl)phosphonic acid are summarized below for quick reference.

PropertyValueReference
CAS Number 92025-81-5[5]
Molecular Formula C₁₃H₁₃O₃P[5]
Molecular Weight 248.21 g/mol [5]
Melting Point 235 °C[5]
Boiling Point 460.3 ± 55.0 °C (Predicted)[5]
Density 1.315 ± 0.06 g/cm³ (Predicted)[5]
Synonyms This compound, P-(Diphenylmethyl)phosphonic acid[5]
Spectroscopic Characterization Insights

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features essential for its identification and quality control.

  • ³¹P NMR: This is the most definitive technique. A single resonance is expected. The chemical shift for phosphonic acids typically appears in the range of +15 to +30 ppm (relative to 85% H₃PO₄ standard), distinguishing it clearly from its phosphonate ester precursors, which resonate at lower chemical shifts.[4][6]

  • ¹H NMR: Key signals would include a broad, exchangeable singlet for the two acidic P-OH protons, a doublet for the methine proton (CH-P) due to coupling with the phosphorus atom (²J_PH), and multiplets in the aromatic region for the two phenyl groups.

  • ¹³C NMR: The carbon spectrum would show a characteristic doublet for the methine carbon due to one-bond coupling to phosphorus (¹J_PC), along with the expected aromatic signals.

  • IR Spectroscopy: The spectrum would be dominated by a strong P=O stretching band (around 1200 cm⁻¹), broad O-H stretching absorption from the P-OH groups (2500-3300 cm⁻¹), and characteristic C-H and C=C bands from the aromatic rings.

Core Synthesis Strategies

The synthesis of phosphonic acids rarely proceeds by direct phosphonation. The most reliable and widely adopted strategy involves a two-stage approach: first, the synthesis of a stable phosphonate ester intermediate, followed by a robust hydrolysis step to liberate the free phosphonic acid.[3][7][8] This methodology offers superior control and is adaptable to a wide range of substrates.

Synthesis Workflow Overview

synthesis_workflow start Starting Materials (e.g., Diphenylmethyl Halide, Dialkyl Phosphite) intermediate Stage 1: C-P Bond Formation (e.g., Michaelis-Arbuzov Reaction) start->intermediate product_ester Dialkyl (Diphenylmethyl)phosphonate (Stable Intermediate) intermediate->product_ester Forms stable ester hydrolysis Stage 2: Ester Cleavage (Hydrolysis) product_ester->hydrolysis product_acid (Diphenylmethyl)phosphonic Acid (Final Product) hydrolysis->product_acid Liberates the acid purify Purification (e.g., Recrystallization) product_acid->purify

Caption: General two-stage workflow for the synthesis of phosphonic acids.

Stage 1: Formation of the Phosphonate Ester

The critical step in the synthesis is the creation of the robust C-P bond. The Michaelis-Arbuzov reaction is the classical and most common method for this transformation.[9] It involves the reaction of a trialkyl phosphite with an alkyl halide, in this case, a diphenylmethyl halide (e.g., diphenylmethyl bromide).

  • Causality of Choice: The Michaelis-Arbuzov reaction is favored for its reliability and high yields. The choice of the phosphite ester (e.g., triethyl phosphite vs. trimethyl phosphite) determines the nature of the intermediate ester, which can influence the ease of the subsequent hydrolysis step. Diethyl esters are common due to the commercial availability and moderate reactivity of the starting materials.[10]

More modern techniques, such as palladium-catalyzed cross-coupling reactions between H-phosphonates and aryl/alkyl halides, offer alternative routes that may tolerate a broader range of functional groups.[11]

Stage 2: Hydrolysis to the Phosphonic Acid

Cleavage of the P-O ester bonds is the final and often most challenging step.[7][8] The stability of the phosphonate diester necessitates vigorous conditions. Two protocols are dominant in the field.

  • Concentrated Acid Hydrolysis:

    • Mechanism: This method involves refluxing the phosphonate ester in a strong, non-oxidizing acid like concentrated hydrochloric acid. The reaction proceeds via nucleophilic attack on the phosphorus atom or protonation of the ester oxygen followed by cleavage of the P-O bond.[8]

    • Expertise & Rationale: While effective, this "brute force" approach is only suitable for substrates that can withstand harsh, high-temperature acidic conditions. For complex molecules with acid-labile functional groups, this method is often contraindicated.[3]

  • The McKenna Reaction (TMSBr-mediated Cleavage):

    • Mechanism: This is a two-step, one-pot procedure that offers a significantly milder alternative.[3] First, bromotrimethylsilane (TMSBr) reacts with the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate. This silylated intermediate is highly susceptible to hydrolysis. In the second step, the addition of an alcohol (typically methanol) or water rapidly cleaves the silyl esters to yield the final phosphonic acid.[3]

    • Expertise & Rationale: The McKenna reaction is the gold standard for phosphonate ester dealkylation in modern organic synthesis. Its primary advantage is its mildness; reactions are often run at or below room temperature, preserving sensitive functional groups elsewhere in the molecule. It is a self-validating system because the high reactivity of the silylated intermediate ensures the reaction proceeds to completion upon alcoholysis.[12]

Field-Proven Experimental Protocols

The following protocols are presented as robust, self-validating systems for the synthesis and characterization of (Diphenylmethyl)phosphonic acid.

Protocol 4.1: Synthesis via Acidic Hydrolysis of Diethyl (Diphenylmethyl)phosphonate

This protocol describes the final hydrolysis step, assuming the precursor ester has been synthesized via a standard Michaelis-Arbuzov reaction.

  • Objective: To convert Diethyl (diphenylmethyl)phosphonate to (Diphenylmethyl)phosphonic acid.

  • Trustworthiness: This is a well-established, albeit harsh, method for phosphonate dealkylation. The outcome is validated by the physical properties of the product (e.g., high melting point and insolubility in non-polar solvents) and confirmed by spectroscopic analysis.[3][8]

Reagents & Equipment:

  • Diethyl (diphenylmethyl)phosphonate (1.0 eq)

  • Concentrated Hydrochloric Acid (~12 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter paper

  • Deionized water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend Diethyl (diphenylmethyl)phosphonate in concentrated hydrochloric acid (approx. 10-20 mL per gram of ester).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~110 °C) with vigorous stirring.

    • Rationale: The high temperature and strong acid concentration are necessary to drive the cleavage of the stable P-O ethyl bonds.

  • Monitoring: The reaction is typically run for 12-24 hours. The progress can be monitored by periodically taking a small aliquot, removing the acid under vacuum, and analyzing the residue by ³¹P NMR to observe the disappearance of the starting ester signal and the appearance of the product acid signal.

  • Workup & Isolation: After cooling to room temperature, a white precipitate of the phosphonic acid product should form. If precipitation is slow, cooling in an ice bath may be required.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake thoroughly with copious amounts of cold deionized water to remove residual HCl, followed by a wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material.

    • Rationale: The product is insoluble in water and non-polar organics, while the starting materials and byproducts are more soluble, allowing for purification by simple washing.

  • Drying: Dry the resulting white solid under high vacuum to yield the final (Diphenylmethyl)phosphonic acid.

Protocol 4.2: Characterization by ³¹P NMR Spectroscopy
  • Objective: To confirm the identity and purity of the final phosphonic acid product.

  • Trustworthiness: ³¹P NMR is an unambiguous method for identifying phosphorus-containing compounds. A single, sharp peak at the expected chemical shift is a strong indicator of a pure sample.

Reagents & Equipment:

  • (Diphenylmethyl)phosphonic acid sample (~10-20 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or MeOD)

  • 85% H₃PO₄ in a sealed capillary (external standard)

  • NMR tube

  • NMR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the phosphonic acid sample in a suitable deuterated solvent in an NMR tube. Phosphonic acids are often most soluble in polar solvents like DMSO-d₆ or methanol-d₄.

  • Standard Preparation: Place a sealed capillary containing 85% H₃PO₄ into the NMR tube. This will serve as an external reference standard at 0.0 ppm.

    • Rationale: Using an external standard prevents any potential interaction of the acidic reference with the sample and provides an accurate, reproducible chemical shift reference.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: Process the spectrum and reference the peak from the external standard to 0.0 ppm. The signal for (Diphenylmethyl)phosphonic acid should appear as a single peak, typically in the +15 to +30 ppm range. The absence of signals corresponding to the phosphonate ester starting material confirms the completion of the reaction.[4][6]

Applications in Research and Drug Development

The unique structure of (Diphenylmethyl)phosphonic acid and its derivatives makes them valuable tools for drug discovery professionals.

  • Enzyme Inhibition: Phosphonic acids are widely used as inhibitors of metalloenzymes and other enzymes that interact with phosphate or carboxylate substrates.[2] The bulky diphenylmethyl group can act as a hydrophobic anchor, targeting specific pockets within an enzyme's active site. For instance, diphenylphosphonates have been used to inactivate serine hydrolases.[7]

  • Scaffold for Library Synthesis: The diphenylmethyl group can be readily modified on one or both of the phenyl rings, allowing for the creation of a library of analogs. This enables systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for a given biological target.

  • Prodrug Development: While phosphonic acids themselves often suffer from poor cell permeability and low oral bioavailability due to their dianionic charge, they are excellent candidates for prodrug strategies.[1] The acidic protons can be masked with cleavable ester groups (e.g., pivaloyloxymethyl or 'POM' esters), which improve membrane transit and are subsequently hydrolyzed by intracellular esterases to release the active phosphonic acid drug.[12]

Conclusion

(Diphenylmethyl)phosphonic acid is a synthetically accessible and highly valuable organophosphorus compound. Its true utility lies in the combination of a hydrolytically stable phosphonic acid head group with a sterically demanding lipophilic tail. Understanding the core synthesis strategies, particularly the robust two-stage process of ester formation followed by controlled hydrolysis via methods like the McKenna reaction, is critical for researchers aiming to leverage this scaffold. As a phosphate mimic and a versatile building block for probing biological systems, (Diphenylmethyl)phosphonic acid will continue to be a relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals.

References

  • Vertex AI Search. (n.d.). Organic Synthesis with Diethyl (diphenylmethyl)phosphonate: Properties & Uses.
  • ChemicalBook. (n.d.). Diphenylmethylphosphonic acid | 92025-81-5.
  • ResearchGate. (2025). A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.
  • Harsági, N., & Keglevich, G. (2021).
  • Semantic Scholar. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2349-2384.
  • ResearchGate. (n.d.). ³¹P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and....
  • MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes.
  • Kafarski, P., & Radaszkiewicz, T. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1048583.
  • Leivonen, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689816.
  • ResearchGate. (2010). Discovery of Phosphonic Acid-Containing Desaminobenzimidazoles as Fructose 1,6-Bisphosphatase Inhibitors that are Suitable for Oral Delivery via Prodrugs.

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Spectroscopic Data of Benzhydrylphosphonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Benzhydrylphosphonic acid (also known as (diphenylmethyl)phosphonic acid). The guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical underpinnings of the technique, presents detailed experimental protocols, and offers a thorough interpretation of the spectral data. The information herein is designed to serve as a foundational resource for the analysis and application of this compound in various scientific endeavors.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₃O₃P, is an organophosphorus compound characterized by a phosphonic acid group attached to a diphenylmethyl (benzhydryl) moiety.[1] Its structural features make it a subject of interest in medicinal chemistry and materials science. The presence of two phenyl rings provides a bulky, hydrophobic region, while the phosphonic acid group offers a site for polar interactions, including hydrogen bonding and metal chelation.

Accurate structural elucidation and purity assessment are paramount for any application of this compound. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework and functional groups. This guide will systematically dissect the ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and MS data anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its carbon-hydrogen framework and the local environment of the phosphorus atom.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical as the acidic protons of the phosphonic acid group may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for its ability to slow down this exchange.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H NMR spectrum.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • ³¹P NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 64-256 scans.

    • Relaxation delay: 2-5 seconds.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0.0 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.5Multiplet10HAromatic C-H
~4.5Doublet1HP-CH
~11-12Broad Singlet2HP-(OH)₂

Interpretation:

  • Aromatic Protons (δ ~7.2-7.5 ppm): The ten protons on the two phenyl rings are expected to resonate in the aromatic region. Due to potential restricted rotation around the C-C bonds and the influence of the phosphonic acid group, these protons may not be chemically equivalent, leading to a complex multiplet.

  • Methine Proton (δ ~4.5 ppm): The single proton on the carbon directly attached to the phosphorus atom (the benzylic proton) is expected to appear as a doublet due to coupling with the phosphorus nucleus (²J(P,H)). The magnitude of this coupling constant is typically in the range of 15-25 Hz.

  • Phosphonic Acid Protons (δ ~11-12 ppm): The two acidic protons of the phosphonic acid group are expected to appear as a broad singlet at a downfield chemical shift. The broadness is due to chemical exchange with any residual water in the solvent and intermolecular hydrogen bonding. The exact chemical shift is highly dependent on the concentration and the solvent used.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Multiplicity (in ¹³C{¹H} spectrum)Assignment
~135-140Doublet (due to C-P coupling)Aromatic C (ipso to CH-P)
~128-130SingletAromatic C-H (ortho, meta)
~127SingletAromatic C-H (para)
~50-55Doublet (due to C-P coupling)P-CH

Interpretation:

  • Aromatic Carbons (δ ~127-140 ppm): The aromatic region will show several signals for the phenyl carbons. The ipso-carbons (the carbons of the phenyl rings directly attached to the methine carbon) are expected to be split into a doublet due to coupling with the phosphorus atom (²J(C,P)). The other aromatic carbons will appear as singlets.

  • Methine Carbon (δ ~50-55 ppm): The carbon of the P-CH group is expected to show a large one-bond coupling to the phosphorus atom (¹J(C,P)), resulting in a prominent doublet. This large coupling is a characteristic feature of organophosphorus compounds.

³¹P NMR Spectral Data and Interpretation

The ³¹P NMR spectrum is a simple yet powerful tool for confirming the presence and chemical environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Data for this compound

Chemical Shift (δ, ppm)Multiplicity (in ³¹P{¹H} spectrum)Assignment
~20-30SingletP(=O)(OH)₂

Interpretation:

  • The ³¹P NMR spectrum is expected to show a single resonance in the region of 20-30 ppm (referenced to 85% H₃PO₄). This chemical shift is characteristic of alkylphosphonic acids. In a proton-decoupled spectrum, this signal will appear as a sharp singlet. In a proton-coupled spectrum, the signal would be split by the methine proton (a doublet) and potentially by the hydroxyl protons, although the latter coupling is often not observed due to rapid exchange.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, P=O, and P-O bonds.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation:

  • Solid State (KBr Pellet):

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000-2500Broad, StrongO-H stretch (from P-OH, hydrogen-bonded)
3080-3010MediumAromatic C-H stretch
2960-2850WeakAliphatic C-H stretch (methine)
1600, 1495, 1450MediumAromatic C=C skeletal vibrations
1250-1150StrongP=O stretch
1050-950StrongP-O stretch
750-700, 690-710StrongAromatic C-H out-of-plane bending

Interpretation:

  • O-H Stretching (3000-2500 cm⁻¹): A very broad and strong absorption band is expected in this region, which is characteristic of the hydrogen-bonded O-H stretching vibrations of the phosphonic acid group. This broadness is a hallmark of carboxylic and phosphonic acids in the solid state.

  • C-H Stretching (3080-3010 cm⁻¹ and 2960-2850 cm⁻¹): Medium intensity peaks above 3000 cm⁻¹ are attributed to the aromatic C-H stretches. A weaker absorption below 3000 cm⁻¹ is expected for the methine C-H stretch.

  • P=O Stretching (1250-1150 cm⁻¹): A strong absorption band in this region is characteristic of the P=O double bond stretching vibration. The exact position can be influenced by hydrogen bonding.

  • P-O Stretching (1050-950 cm⁻¹): Strong absorptions corresponding to the P-O single bond stretching vibrations are also expected.

  • Aromatic C-H Bending (750-700 cm⁻¹ and 690-710 cm⁻¹): Strong bands in this region are indicative of the out-of-plane C-H bending of the monosubstituted phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation and Parameters:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound. It can be run in both positive and negative ion modes.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive mode or ammonia for negative mode) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

Mass Spectral Data and Interpretation

Expected Molecular Ions:

  • Positive Ion Mode [M+H]⁺: The protonated molecule would have an m/z of 249.0675 (calculated for C₁₃H₁₄O₃P⁺).

  • Negative Ion Mode [M-H]⁻: The deprotonated molecule would have an m/z of 247.0529 (calculated for C₁₃H₁₂O₃P⁻).

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through the loss of water and cleavage of the C-P bond.

  • Loss of H₂O: A fragment corresponding to the loss of a water molecule from the protonated molecule ([M+H-H₂O]⁺) may be observed at m/z 231.0574.

  • Cleavage of the C-P bond: The most significant fragmentation is expected to be the cleavage of the bond between the benzhydryl carbon and the phosphorus atom. This would lead to the formation of a stable diphenylmethyl cation (benzhydryl cation) at m/z 167.0856 (for C₁₃H₁₁⁺). This is often the base peak in the spectrum due to the high stability of the carbocation. The other fragment, [H₂PO₃]⁻, would be observed in negative ion mode.

Fragmentation_Pathway

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The combined data from these techniques allows for the assignment of all key structural features, from the overall carbon-hydrogen framework to the specific functional groups. This guide provides the foundational spectroscopic information necessary for researchers and scientists working with this compound, enabling its confident use in further research and development activities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 195023, this compound" PubChem, [Link]. Accessed 17 January 2026.[1]

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The Solubility and Stability of Benzhydrylphosphonic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylphosphonic acid, a unique organophosphorus compound, is of growing interest within the pharmaceutical and materials science sectors. Its distinctive structural features, comprising a bulky benzhydryl group attached to a phosphonic acid moiety, impart specific physicochemical properties that are critical to its application. This technical guide provides a comprehensive exploration of the solubility and stability of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this compound. This document delves into the theoretical underpinnings of its solubility in various solvent systems and outlines a robust experimental protocol for its quantitative determination. Furthermore, a detailed examination of the stability of this compound under various stress conditions is presented, adhering to internationally recognized guidelines. This guide is intended to be a vital resource, fostering a deeper understanding and facilitating the proficient application of this compound in research and development.

Introduction: The Molecular Architecture and Physicochemical Profile of this compound

This compound, systematically named (diphenylmethyl)phosphonic acid, is a white to almost white crystalline powder.[1][2] Its molecular structure is characterized by a central phosphorus atom bonded to a benzhydryl group, two hydroxyl groups, and one oxygen atom, conferring upon it the properties of a dibasic acid. The presence of the two phenyl rings in the benzhydryl group introduces significant steric bulk and hydrophobicity, which stands in contrast to the polar and hydrophilic nature of the phosphonic acid group. This juxtaposition of chemical properties is fundamental to its solubility and interaction with its environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 92025-81-5[1][3][4]
Molecular Formula C₁₃H₁₃O₃P[4]
Molecular Weight 248.22 g/mol [3]
Appearance White to Almost white powder to crystal[1][2]
Melting Point 235 °C[2][5]
IUPAC Name (diphenylmethyl)phosphonic acid[3]

A foundational understanding of these properties is the first step in predicting the behavior of this compound in various experimental and formulation settings. The following sections will provide a detailed analysis of its solubility and stability, offering both theoretical insights and practical, field-tested protocols.

Solubility Profile: A Duality of Polarity and Steric Hindrance

The solubility of a compound is a critical parameter that dictates its utility in solution-based applications, including reaction chemistry, formulation development, and biological assays. For this compound, solubility is a complex interplay between the polar phosphonic acid head and the nonpolar benzhydryl tail.

Theoretical Considerations

The phosphonic acid group is capable of forming strong hydrogen bonds with polar solvents and will ionize in aqueous solutions, with the extent of ionization being pH-dependent.[6] This would suggest good solubility in polar protic solvents like water and alcohols. Conversely, the large, nonpolar benzhydryl group will favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces. Therefore, the overall solubility of this compound is not straightforward to predict and must be determined empirically across a range of solvents with varying polarities. It is known to be soluble in methanol.[2][7]

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, and toluene). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Visual inspection should confirm that solid material remains.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known this compound concentrations.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor. The results are typically expressed in mg/mL or mol/L.

Anticipated Solubility Trends

Based on the solubility of the structurally similar phenylphosphonic acid, it is anticipated that the solubility of this compound will be highest in polar protic solvents and decrease with decreasing solvent polarity.[8][9]

Table 2: Predicted Solubility Behavior of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions with the phosphonic acid group.
Polar Aprotic Acetone, AcetonitrileModerateDipole-dipole interactions with the phosphonic acid group.
Nonpolar Toluene, HexaneLowDominated by the hydrophobic benzhydryl group, with weak solute-solvent interactions.

Stability Profile: A Comprehensive Assessment of Degradation Pathways

Understanding the stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products. Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.[6][7][10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage.[6][7][10] The goal is to achieve a target degradation of 5-20%.[6][10]

Caption: Workflow for Forced Degradation Studies of this compound.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M to 1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C) for a defined period.[6]

    • Basic Hydrolysis: Treat the sample solution with 0.1 M to 1 M sodium hydroxide and heat at a controlled temperature (e.g., 60 °C) for a defined period.[6]

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. An isocratic ion-pair chromatographic method with a C18 column and a mobile phase containing a volatile buffer (e.g., n-hexylamine adjusted to a neutral pH) with methanol and acetonitrile is a suitable starting point.[11] Detection can be achieved using a conductivity detector, an evaporative light scattering detector (ELSD), or a refractive index (RI) detector, as phosphonic acids often lack a strong UV chromophore.[11]

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products. The peak purity of the main peak should be assessed to ensure that no co-eluting degradation products are present.

Predicted Stability and Degradation Pathways

The P-C bond in phosphonic acids is generally stable to hydrolysis.[5] However, under harsh acidic or basic conditions, or in the presence of strong oxidizing agents, degradation may occur. Thermal degradation of phosphonic acids can proceed via dehydration and C-P bond cleavage at elevated temperatures.

Synthesis of this compound

A common and reliable method for the synthesis of phosphonic acids is the hydrolysis of their corresponding diethyl esters.[5][12]

Synthetic Scheme

Caption: Synthesis of this compound via Acid-Catalyzed Hydrolysis.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl benzhydrylphosphonate in concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water or ethanol/water) to yield pure this compound.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, with a specific focus on its solubility and stability. The presented methodologies for the experimental determination of solubility and for conducting forced degradation studies are robust and grounded in established scientific principles. By understanding the interplay of its structural components, researchers can better predict and control the behavior of this compound in their applications. The information and protocols detailed herein are intended to serve as a valuable resource for scientists and developers, enabling the effective and efficient utilization of this promising compound.

References

  • Vertex AI Search Result 1. (Provides chemical properties and identifiers for this compound).
  • Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 92025-81-5.
  • TCI EUROPE N.V. This compound | 92025-81-5. (Provides product specifications including melting point and solubility in methanol).
  • PubChem. This compound | C13H13O3P | CID 195023. National Center for Biotechnology Information. (Provides comprehensive chemical and physical properties).
  • Lab Pro Inc. This compound, 200MG - B4634-200MG. (Provides physical properties including melting point).
  • Parchem. This compound (Cas 92025-82-6).
  • Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 92025-81-5.
  • BenchChem. A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds.
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequiv Availab, 3(5), 00059.
  • The Hydrolysis of Phosphinates and Phosphon
  • Rasayan Journal of Chemistry. (2011).
  • He, Y., et al. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents.
  • Synthesis of Phosphonate-Based Diimide Ligands. (2022).
  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014).
  • BenchChem. Application Notes and Protocols: Hydrolysis of Diethyl p-tolylphosphonate to p-tolylphosphonic Acid.
  • BenchChem. Solubility Profile of Phenylphosphonic Acid in Organic Solvents: A Technical Guide. (Provides solubility data and methodology for a similar compound).

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A Technical Guide to Quantum Chemical Calculations for Benzhydrylphosphonic Acid: A Tool for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzhydrylphosphonic acid and its derivatives represent a promising class of compounds in medicinal chemistry, primarily due to the phosphonic acid moiety's ability to act as a stable mimic of phosphate groups, carboxylates, or tetrahedral transition states in biological systems.[1][2][3] This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this compound. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for employing computational chemistry to accelerate the design and development of novel therapeutics based on this scaffold. We will delve into the rationale behind selecting appropriate computational methods, detail the experimental protocols for key calculations, and demonstrate how to interpret the resulting data to gain actionable insights for drug design.

Introduction: The Significance of this compound in Medicinal Chemistry

The phosphonic acid functional group is a cornerstone of many therapeutic agents due to its unique physicochemical properties.[1][4] It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and a carbon atom.[1] This arrangement allows it to serve as a bioisostere for phosphate and carboxylate moieties, enhancing metabolic stability and often improving binding affinity to biological targets.[2][3] Phosphonic acid derivatives have found applications as antiviral agents, enzyme inhibitors, and bone-targeting drugs.[2][4][5]

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, introduces significant steric bulk and lipophilicity. The interplay between the bulky, hydrophobic benzhydryl group and the hydrophilic, coordinating phosphonic acid group in this compound (Figure 1) creates a molecule with a distinct three-dimensional structure and electronic profile, making it a valuable scaffold for probing protein binding pockets.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Quantum chemical calculations provide a powerful, in-silico approach to understanding the fundamental properties of molecules like this compound at the atomic level. These methods allow us to predict molecular geometries, electronic structures, and reactivity, thereby guiding the rational design of more potent and selective drug candidates.

Theoretical Foundations and Method Selection

The choice of a computational method is a critical first step that dictates the accuracy and computational cost of the study. For medium-sized organic molecules such as this compound, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational efficiency.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density. This is a significant advantage over traditional ab initio methods that rely on complex wavefunctions.

For organophosphorus compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results.[6]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-validated hybrid functional that often provides a good starting point for calculations on organic molecules.

  • PBE0: This hybrid functional, which combines the Perdew-Burke-Ernzerhof (PBE) exchange functional with 25% Hartree-Fock exchange, is another popular choice and can offer improved accuracy for certain systems.[6]

  • M06-2X: This high-nonlocality functional is known to perform well for main-group thermochemistry and non-covalent interactions, which can be important in drug-receptor binding.

Basis Sets

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set influences the accuracy of the calculation, with larger basis sets providing more accurate results at a higher computational cost.

  • Pople-style basis sets: These are commonly used for organic molecules.

    • 6-31G(d): A good starting point for geometry optimizations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding around the phosphorus atom.

    • 6-311++G(2d,2p): A larger and more flexible basis set that includes diffuse functions ("++") to better describe anions and non-covalent interactions, as well as multiple polarization functions on both heavy and hydrogen atoms. This is recommended for final single-point energy calculations and property predictions.

Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient ways to approximate the effect of the solvent by treating it as a continuous dielectric medium.

Computational Workflow: A Step-by-Step Protocol

The following section outlines a detailed workflow for performing quantum chemical calculations on this compound. This protocol is designed to be a self-validating system, where the results of each step inform the next.

computational_workflow cluster_input 1. Input Generation cluster_geom_opt 2. Geometry Optimization cluster_properties 3. Property Calculation cluster_analysis 4. Data Analysis Input Initial 3D Structure GeomOpt DFT Geometry Optimization Input->GeomOpt Freq Frequency Analysis GeomOpt->Freq Verify Minimum SPE Single-Point Energy Freq->SPE Electronic Electronic Properties (HOMO, LUMO, MEP) SPE->Electronic NMR NMR Chemical Shifts (GIAO) SPE->NMR Analysis Interpretation of Results Electronic->Analysis NMR->Analysis

Caption: A typical workflow for quantum chemical calculations.

Step 1: Generation of the Initial 3D Structure

The starting point for any calculation is a reasonable 3D structure of this compound. This can be generated using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of a quantum chemistry software package. The PubChem database is also a good source for initial coordinates.[7]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

Protocol:

  • Select a computational method: For initial optimizations, a moderate level of theory is sufficient. A good choice is the B3LYP functional with the 6-31G(d) basis set.

  • Set up the calculation: Specify the chosen method, basis set, and the task as "Geometry Optimization". It is also advisable to include an implicit solvation model like PCM with water as the solvent.

  • Run the calculation: This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy.

  • Verify the optimized structure: After the optimization converges, it is crucial to perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and further conformational searching is required.

Step 3: Calculation of Molecular Properties

Once a stable, optimized geometry is obtained, more accurate calculations can be performed to determine various molecular properties.

Protocol:

  • Refine the energy: Perform a single-point energy calculation on the optimized geometry using a higher level of theory, for example, PBE0 with the 6-311++G(2d,2p) basis set and the PCM solvation model. This will provide a more accurate electronic energy.

  • Calculate electronic properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[8] The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding potential sites of non-covalent interactions with a biological target.

  • Predict NMR spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (e.g., 1H, 13C, 31P).[6] Comparing these calculated shifts with experimental data can help to validate the computed structure.

Data Interpretation and Application in Drug Design

The data generated from these quantum chemical calculations provide a wealth of information that can directly inform drug design strategies.

Structural Insights

The optimized geometry of this compound reveals the preferred conformation of the molecule, including the orientation of the phenyl rings and the phosphonic acid group. This information is critical for understanding how the molecule might fit into a binding pocket and for designing derivatives with improved shape complementarity.

Electronic Properties and Reactivity
PropertySignificance in Drug Design
HOMO Energy Indicates the propensity of the molecule to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO Energy Indicates the propensity of the molecule to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap A larger gap suggests greater chemical stability and lower reactivity.
MEP Map Identifies regions of positive and negative electrostatic potential, which are crucial for predicting hydrogen bonding and other electrostatic interactions with a receptor.
Spectroscopic Data

Calculated NMR chemical shifts can aid in the structural elucidation of newly synthesized derivatives of this compound. Discrepancies between calculated and experimental spectra can point to unexpected conformational changes or electronic effects.

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, are an indispensable tool in modern drug discovery and development. This guide has provided a comprehensive framework for applying these methods to the study of this compound. By following the outlined protocols, researchers can gain deep insights into the structural and electronic properties of this important scaffold, thereby accelerating the design of novel and effective therapeutic agents. The synergy between computational chemistry and experimental studies is key to unlocking the full potential of promising molecules like this compound.

References

  • MDPI. (2023, April 30). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Quantum-chemical calculations of chemical shifts in NMR spectra of organic molecules: V. Stereochemical structure of unsaturated phosphonic acids dichlorides from 31P NMR spectral data. Retrieved from [Link]

  • DTIC. (2002, November 3). Quantum Chemical Study of the Phosphite-Phosphonate Tautomerization. Retrieved from [Link]

  • Beilstein Journals. Phosphonic acid: preparation and applications. Retrieved from [Link]

  • PubMed. Phosphinic acids: current status and potential for drug discovery. Retrieved from [Link]

  • ResearchGate. Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. Retrieved from [Link]

  • NIH. This compound | C13H13O3P | CID 195023 - PubChem. Retrieved from [Link]

  • ACS Publications. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case | The Journal of Physical Chemistry A. Retrieved from [Link]

  • ScienceDirect. New α-Hydrazinophosphonic acid: Synthesis, characterization, DFT study and in silico prediction of its potential inhibition of SARS-CoV-2 main protease. Retrieved from [Link]

  • NIH. (2022, October 3). Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC. Retrieved from [Link]

  • Chemcraft. Chemcraft - Graphical program for visualization of quantum chemistry computations. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Cambridge Open Engage. (2023, June 27). Quantitative structure–reactivity relationships for synthesis planning: The benzhydrylium case | Theoretical and Computational Chemistry | ChemRxiv. Retrieved from [Link]

  • Frontiers. (2021, April 29). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]

  • NIH. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case - PMC. Retrieved from [Link]

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  • Reinste Updates. Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Retrieved from [Link]

  • RSC Publishing. (2024, December 11). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]

  • ResearchGate. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case | Request PDF. Retrieved from [Link]

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The Genesis of a Versatile Moiety: A Technical History of Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth guide delves into the discovery and historical development of Benzhydrylphosphonic acid, a cornerstone organophosphorus compound. While the precise initial synthesis remains historically nuanced, this paper reconstructs its likely genesis through the lens of the foundational Michaelis-Arbuzov reaction. We will explore the pioneering work of late 19th and early 20th-century chemists that laid the groundwork for its creation, detail the evolution of its synthetic methodologies, and touch upon its contemporary applications, particularly in the realm of medicinal chemistry. This guide serves as a technical resource for researchers, providing not only historical context but also actionable synthetic protocols and an understanding of the chemical principles that underpin this versatile molecule.

The Dawn of Organophosphorus Chemistry and the Inferred Discovery of this compound

The story of this compound is intrinsically linked to the birth of organophosphorus chemistry. The late 19th century witnessed a surge in the exploration of phosphorus compounds, moving beyond inorganic phosphates to the synthesis of molecules with a direct carbon-phosphorus (C-P) bond.

While a singular, celebrated "discovery" of this compound is not explicitly documented in readily available historical records, its first synthesis can be confidently inferred to be a direct consequence of the groundbreaking work of August Michaelis and Aleksandr Arbuzov.

In 1898, the German chemist August Michaelis, alongside his student R. Kaehne, published a seminal paper in the Berichte der Deutschen Chemischen Gesellschaft that would lay the foundation for the synthesis of a vast array of phosphonates.[1][2][3] They discovered that trialkyl phosphites react with alkyl halides upon heating to yield phosphonic acid esters.[1][2][4] This reaction, initially explored with simple alkyl iodides, was a pivotal moment in organophosphorus chemistry.

A few years later, the Russian chemist Aleksandr Arbuzov extensively investigated and generalized this reaction, which is now widely known as the Michaelis-Arbuzov reaction .[1][2][4] This powerful C-P bond-forming reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by the dealkylation of the resulting phosphonium intermediate to form the stable pentavalent phosphonate.

Given that this compound is also known as diphenylmethylphosphonic acid, its first synthesis was almost certainly achieved through the Michaelis-Arbuzov reaction, utilizing a benzhydryl halide (e.g., benzhydryl bromide) as the electrophile. The secondary nature of the benzhydryl halide would have been a point of interest for early researchers exploring the scope of this new reaction.[5]

The likely, albeit not definitively documented, first synthesis would have followed this general scheme:

reagents Trialkyl Phosphite + Benzhydryl Halide intermediate Quaternary Phosphonium Halide Intermediate reagents->intermediate SN2 Attack (Heat) product Dialkyl Benzhydrylphosphonate intermediate->product Dealkylation acid This compound product->acid Hydrolysis

Figure 1: The inferred first synthetic pathway to this compound via the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction: The Cornerstone of Benzhydrylphosphonate Synthesis

The Michaelis-Arbuzov reaction remains a fundamental and widely practiced method for the synthesis of phosphonates, including benzhydrylphosphonates. Understanding its mechanism is key to appreciating the early chemists' ingenuity and for optimizing its application in modern synthetic chemistry.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This forms a quasi-phosphonium salt intermediate.[1][2][4]

  • Dealkylation: The halide anion, acting as a nucleophile, then attacks one of the alkyl groups of the phosphonium salt, leading to the formation of a stable pentavalent phosphonate and an alkyl halide byproduct. The driving force for this step is the formation of the thermodynamically stable phosphoryl (P=O) bond.

cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Dealkylation P R'O P(OR')2 (Trialkyl Phosphite) Intermediate [R-P(OR')3]+ X- (Phosphonium Salt) P->Intermediate RX R-X (Alkyl Halide) RX->Intermediate Intermediate2 [R-P(OR')3]+ X- Product O=P(OR')2R (Phosphonate) Intermediate2->Product Byproduct R'-X Intermediate2->Byproduct

Figure 2: Generalized mechanism of the Michaelis-Arbuzov reaction.

Early Experimental Considerations

Early executions of the Michaelis-Arbuzov reaction were often carried out under harsh conditions, typically requiring high temperatures (often exceeding 150°C) and neat (solvent-free) reaction mixtures.[5] The choice of the trialkyl phosphite and the reaction temperature were critical parameters that early researchers would have meticulously optimized. For a secondary halide like benzhydryl bromide, elimination reactions could be a competing pathway, making the careful control of reaction conditions crucial to obtaining the desired phosphonate product.

Evolution of Synthetic Methodologies for this compound

While the Michaelis-Arbuzov reaction provided the initial entry into the world of benzhydrylphosphonates, the 20th and 21st centuries have seen the development of a diverse array of synthetic methods, offering milder conditions, broader substrate scope, and improved yields.

The Michaelis-Becker Reaction

A significant variation of the Arbuzov reaction is the Michaelis-Becker reaction. Instead of a trialkyl phosphite, this method employs a dialkyl phosphite which is deprotonated with a strong base (e.g., sodium hydride) to form a nucleophilic phosphite anion. This anion then undergoes an SN2 reaction with an alkyl halide. This method can sometimes be advantageous for substrates that are sensitive to the high temperatures of the classical Arbuzov reaction.

start Dialkyl Phosphite anion Phosphite Anion start->anion Deprotonation base Strong Base (e.g., NaH) base->anion product Dialkyl Benzhydrylphosphonate anion->product SN2 Attack halide Benzhydryl Halide halide->product

Figure 3: The Michaelis-Becker pathway to benzhydrylphosphonates.

Modern Catalytic Approaches

More recently, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl and vinyl phosphonates. While less common for the synthesis of benzhydrylphosphonates, these methods highlight the continuous innovation in C-P bond formation.

Hydrolysis of Phosphonate Esters to this compound

The direct product of the Michaelis-Arbuzov and Michaelis-Becker reactions is a phosphonate ester. To obtain the final this compound, a hydrolysis step is necessary. This is typically achieved by refluxing the ester in a strong acid, such as concentrated hydrochloric acid.

Experimental Protocols

The following protocols are representative of the classical and a more modern approach to the synthesis of this compound.

Classical Michaelis-Arbuzov Synthesis of Diethyl Benzhydrylphosphonate

Causality: This protocol follows the original, thermally-driven approach. The higher boiling point of triethyl phosphite compared to the resulting ethyl bromide allows for the in-situ removal of the byproduct, driving the reaction to completion.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine benzhydryl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

  • Heat the reaction mixture gradually in an oil bath to 150-160°C.

  • Ethyl bromide will begin to distill off. Continue heating for 2-3 hours, or until the distillation of ethyl bromide ceases.

  • Cool the reaction mixture to room temperature.

  • The crude diethyl benzhydrylphosphonate can be purified by vacuum distillation.

Hydrolysis to this compound

Causality: Acid-catalyzed hydrolysis cleaves the ester bonds, protonating the phosphonate to yield the free acid. The use of a strong, volatile acid like HCl simplifies workup.

Methodology:

  • To the purified diethyl benzhydrylphosphonate, add a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. This compound will often precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Modern Research

This compound and its derivatives have found applications in various fields, a testament to the enduring legacy of their discovery.

  • Medicinal Chemistry: The phosphonic acid group is a well-established phosphate mimic. This compound derivatives have been explored as enzyme inhibitors, leveraging the bulky benzhydryl group for specific steric interactions within active sites.

  • Materials Science: The phosphonic acid moiety is an excellent ligand for metal oxides, enabling the surface modification of materials. This compound can be used to introduce a hydrophobic, bulky group onto a surface.

Conclusion

The discovery of this compound, while not marked by a single, dramatic event, is a direct and significant outcome of the pioneering work of Michaelis and Arbuzov. Their development of the Michaelis-Arbuzov reaction opened the door to the synthesis of a vast and versatile class of organophosphorus compounds. From its inferred beginnings in the late 19th or early 20th century, the synthesis of this compound has evolved, yet the foundational principles laid down by these early chemists remain central to its production. As research in medicinal and materials chemistry continues to advance, the robust and adaptable chemistry of this compound ensures its continued relevance.

References

  • Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogenannten Phosphorigsäureester oder O-Phosphine. Berichte der Deutschen Chemischen Gesellschaft1898, 31 (1), 1048–1055.
  • Arbuzov, A. E. On the Structure of Phosphorous Acid and Its Derivatives. Isomerization and Transition of the Bonds of Trivalent Phosphorus to Pentavalent. J. Russ. Phys. Chem. Soc.1906, 38, 687.
  • Bhattacharya, A. K.; Thyagarajan, G. The Michaelis–Arbuzov rearrangement. Chemical Reviews1981, 81 (4), 415–430.
  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • CCS Chemistry. Radical Arbuzov Reaction. [Link]

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Benzhydrylphosphonic acid derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzhydrylphosphonic Acid Derivatives and Analogues

Foreword

As a Senior Application Scientist, my experience has been that progress in drug discovery is rarely born from following a checklist. It comes from a deep, mechanistic understanding of a chemical scaffold—knowing not just how to make a molecule, but why a particular synthetic route is chosen, why a certain analogue is designed, and how its structure will dictate its function. This guide is written with that philosophy in mind. We will dissect the world of this compound derivatives, moving beyond mere protocols to explore the strategic thinking that underpins their development. The benzhydryl (diphenylmethyl) moiety offers a unique combination of steric bulk and lipophilicity, making its phosphonic acid derivatives compelling candidates for modulating biological systems. This document is structured to provide researchers, scientists, and drug development professionals with a foundational, yet in-depth, understanding of this important class of compounds, empowering you to innovate rather than just replicate.

The this compound Scaffold: A Structural Overview

The power of the this compound scaffold lies in the fusion of two key components: the phosphonic acid group and the benzhydryl moiety.

  • The Phosphonic Acid Group: This functional group is a cornerstone of medicinal chemistry. It is a structural analogue of a carboxylic acid and, more importantly, a stable bioisostere of a phosphate group.[1][2] Its tetrahedral geometry allows it to mimic the transition state of substrate hydrolysis by enzymes like proteases and phosphatases, making it an excellent starting point for designing potent enzyme inhibitors.[3][4] Unlike phosphate esters, the carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable against chemical and enzymatic hydrolysis, a crucial property for drug candidates.[3]

  • The Benzhydryl Moiety (C₁₃H₁₁): This large, hydrophobic group, consisting of a methane center bonded to two phenyl rings, defines the character of these derivatives.[5] It imparts significant steric bulk and lipophilicity, which can be leveraged to:

    • Enhance Binding Affinity: The phenyl rings can engage in favorable hydrophobic and π-π stacking interactions within the active sites of target proteins.

    • Improve Pharmacokinetic Properties: Increased lipophilicity can influence membrane permeability and bioavailability.

    • Confer Specificity: The defined three-dimensional shape of the benzhydryl group can be used to achieve selective binding to a target enzyme over other related enzymes.

By combining these two moieties, we create a class of molecules with inherent potential as modulators of biological processes, particularly as competitive enzyme inhibitors.[6]

Synthetic Strategies: Building the Core Structure

The synthesis of α-aminophosphonates, a prominent class of this compound derivatives, is most efficiently achieved through multicomponent reactions. The Kabachnik-Fields and Pudovik reactions are the preeminent methods in this field.[7]

The Kabachnik-Fields Reaction: A Three-Component Convergence

The Kabachnik-Fields reaction is a powerful one-pot synthesis that combines an amine, a carbonyl compound (in our case, benzaldehyde or a derivative to build the benzhydryl-like structure), and a dialkyl phosphite.[8][9] This convergence is prized for its atom economy and operational simplicity.

Causality of Mechanism: The reaction proceeds via one of two primary mechanistic pathways, and the dominant route is dictated by the specific nature and reactivity of the starting materials.[10][11]

  • The "Imine First" Pathway: The amine and carbonyl compound first condense to form an imine intermediate (a Schiff base). This is often the more general route.[10] The dialkyl phosphite then performs a nucleophilic addition to the imine's C=N double bond to yield the final α-aminophosphonate.

  • The "Hydroxyphosphonate First" Pathway: The dialkyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to displace the hydroxyl group.

The choice of catalyst is critical for driving the reaction efficiently. Lewis acids such as BF₃·OEt₂, Mg(ClO₄)₂, and various metal chlorides are commonly employed to activate the carbonyl group, thereby accelerating both potential pathways.[7][8]

G Fig 1. Comparison of Kabachnik-Fields and Pudovik pathways. cluster_KF Kabachnik-Fields Reaction cluster_Pudovik Pudovik Reaction Amine Amine (R¹-NH₂) Imine Imine Intermediate Hydroxy α-Hydroxyphosphonate Intermediate Product α-Aminophosphonate Carbonyl Carbonyl (R²R³C=O) Phosphite Dialkyl Phosphite ((RO)₂P(O)H) P_Imine Pre-formed Imine P_Product α-Aminophosphonate P_Phosphite Dialkyl Phosphite

Caption: Fig 1. Comparison of Kabachnik-Fields and Pudovik pathways.

The Pudovik Reaction: A Stepwise Approach

The Pudovik reaction involves the direct addition of a dialkyl phosphite to a pre-formed imine.[12] This two-step approach (imine formation followed by phosphite addition) offers greater control but is less convergent than the one-pot Kabachnik-Fields reaction. It is particularly useful when the imine intermediate is stable and easily isolated or when specific reaction conditions are required for each step. Catalytic, enantioselective versions of the Pudovik reaction have been developed, often using chiral amine bases to achieve high stereocontrol.[12][13]

Synthetic Conditions & Optimization

The selection of solvent, catalyst, and temperature can dramatically impact the yield and purity of this compound derivatives. Microwave-assisted, solvent-free conditions have emerged as an environmentally friendly and efficient alternative to traditional heating, often reducing reaction times and improving yields.[11][14]

CatalystAmine ComponentCarbonyl ComponentSolventConditionsYield (%)Reference
None (MW)α-phenylethylamineBenzaldehydeSolvent-freeMicrowave74-92[8]
ZnCl₂HydrazideAromatic AldehydeN/ARoom Temp75-84[8]
Mg(ClO₄)₂Uracil derivativeAldehydeAcetonitrile80 °CHigh[8]
BF₃·OEt₂Amine2-alkynylindole-3-carbaldehydeN/AN/AHigh[7]
Gold-bipyridineAnilineBenzaldehydeDichloromethaneN/AHigh[7]

Table 1. Selected Catalytic Systems for the Kabachnik-Fields Synthesis of α-Aminophosphonates.

Spectroscopic Characterization

Unambiguous identification of the synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ³¹P NMR: This is the most diagnostic technique. The phosphorus nucleus in a phosphonate typically appears as a distinct singlet in a chemical shift range that is highly sensitive to its electronic environment.[15][16] For α-aminophosphonates, this signal provides clear evidence of C-P bond formation.

  • ¹H NMR: The proton on the α-carbon (the carbon bearing both the nitrogen and phosphorus) is particularly informative. It appears as a doublet due to coupling with the phosphorus nucleus (²J(H,P)), with a coupling constant typically in the range of 15–25 Hz.[17] This doublet is a hallmark signature of an α-aminophosphonate.

  • ¹³C NMR: Similar to ¹H NMR, the α-carbon will also show coupling to the phosphorus nucleus, providing further structural confirmation.

Solid-state NMR can also be employed, especially for characterizing derivatives bound to surfaces or nanoparticles, revealing details about their binding modes (e.g., monodentate vs. bidentate).[18]

Biological Activity and Mechanism of Action

This compound derivatives are primarily investigated for their potential as enzyme inhibitors. Their mechanism of action is rooted in their ability to act as stable mimics of tetrahedral transition states or phosphate substrates.[3][19]

Mimicking the Tetrahedral Transition State

Many enzymes, particularly proteases, function by catalyzing the hydrolysis of peptide bonds. This process involves a high-energy tetrahedral intermediate that is stabilized by the enzyme's active site. The phosphonate group, with its stable tetrahedral geometry, can mimic this transient state.[4] It binds tightly to the active site but cannot be cleaved, leading to potent, competitive inhibition. The bulky benzhydryl group serves to anchor the inhibitor within the active site, interacting with hydrophobic pockets to enhance binding affinity and selectivity.

G Fig 2. Phosphonate as a transition-state analogue inhibitor. cluster_hydrolysis Peptide Bond Hydrolysis cluster_inhibition Inhibition Mechanism Peptide Peptide Substrate (Planar) TS Tetrahedral Intermediate (Transient, High-Energy) Peptide->TS Products Hydrolyzed Products TS->Products Inhibitor Benzhydrylphosphonate (Tetrahedral, Stable) TS->Inhibitor Mimicked by Complex Stable Enzyme-Inhibitor Complex (Inhibition) Inhibitor->Complex Enzyme Enzyme Active Site Enzyme->Complex

Caption: Fig 2. Phosphonate as a transition-state analogue inhibitor.

Therapeutic Potential

This inhibitory mechanism gives benzhydrylphosphonic acids and their analogues a wide spectrum of potential therapeutic applications:

  • Antiviral Agents: As bioisosteres of phosphates, they can inhibit viral enzymes like polymerases and proteases, forming the basis of drugs like Tenofovir.[3][19][20]

  • Antibacterial Agents: They can target essential bacterial enzymes.[17]

  • Anti-cancer Agents: They show potential by inhibiting enzymes crucial for tumor growth and metastasis, such as certain proteases or phosphatases.[21][22]

  • Herbicides: The phosphonate group is famously present in the herbicide glyphosate.[17][20]

  • Anti-osteoporosis Drugs: Bisphosphonates, which contain two phosphonic acid groups, are widely used to treat bone disorders by inhibiting enzymes involved in bone resorption.[20][23]

Structure-Activity Relationships (SAR)

Optimizing the biological activity of a lead compound involves systematically modifying its structure and observing the effects. For this compound derivatives, SAR studies focus on three primary areas:

  • Substitution on the Phenyl Rings: Adding electron-withdrawing or electron-donating groups to the phenyl rings of the benzhydryl moiety can alter the molecule's electronic properties and its ability to form specific interactions (e.g., hydrogen bonds) within the target's active site.

  • Modification of the Amine Group: In α-aminophosphonates, the amine group provides a handle for introducing new functionalities. Varying the substituent on the nitrogen can impact solubility, cell permeability, and binding interactions.

  • Alterations to the Phosphonic Acid: Esterifying the phosphonic acid to create a phosphonate can produce a prodrug. Prodrugs are inactive molecules that are converted to the active phosphonic acid in vivo. This strategy is often used to improve oral bioavailability by masking the highly polar, charged acid group.[24]

The general principle is that the bulky, non-polar benzhydryl group will favor binding to hydrophobic pockets in an enzyme. The inactivity of more compact, cyclic derivatives in some systems suggests that this bulk is crucial for occupying a specific pocket.[25] The goal of an SAR campaign is to fine-tune these interactions to maximize potency and selectivity.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.

Protocol: One-Pot Synthesis of α-Aminothis compound

This protocol is adapted from a general procedure for the synthesis of α-aminophosphonic acids and serves as a representative example.[17]

Objective: To synthesize an α-aminophosphonic acid derivative using a one-pot, three-component Kabachnik-Fields type reaction.

Materials:

  • Aniline (or other primary amine)

  • Benzaldehyde

  • Chlorotrimethylsilane (Me₃SiCl)

  • Tris(trimethylsilyl) phosphite (P(OSiMe₃)₃)

  • Anhydrous Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

Procedure:

  • Imine Formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous MeCN (2 mL).

    • Causality: Acetonitrile is used as a polar aprotic solvent to dissolve the reactants without interfering with the reaction. Anhydrous conditions are critical as Me₃SiCl and P(OSiMe₃)₃ are moisture-sensitive.

    • Slowly add Me₃SiCl (4.0 mmol) dropwise to the solution.

    • Causality: Me₃SiCl acts as a Lewis acid and a dehydrating agent, promoting the condensation of the amine and aldehyde to form the azomethine (imine) intermediate.

    • Sonicate the mixture for 2 hours at room temperature. Sonication provides localized energy to drive the reaction to completion.

  • Phosphite Addition:

    • To the same flask, add P(OSiMe₃)₃ (1.1 mmol) dropwise.

    • Causality: P(OSiMe₃)₃ is a highly reactive phosphite source that readily adds across the C=N bond of the in situ-generated imine to form the silylated phosphonate intermediate.

    • Sonicate the mixture for an additional 2 hours at room temperature.

  • Hydrolysis and Isolation:

    • Dilute the reaction mixture with MeOH (5 mL) followed by the addition of H₂O (0.1 mL, 5.5 mmol).

    • Causality: Methanolysis and hydrolysis cleave the silyl ester protecting groups, precipitating the final phosphonic acid product, which is typically less soluble in the solvent mixture.

    • The product will usually precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold MeOH (1 mL) to remove any soluble impurities.

    • Dry the product under vacuum to obtain the final α-aminothis compound derivative.

Protocol: Characterization
  • NMR Analysis:

    • Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a base).

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra.

    • Validation: Confirm the presence of the characteristic doublet in the ¹H NMR spectrum at ~4.1–5.3 ppm with a J-coupling of 15-25 Hz.[17] Confirm a single peak in the ³¹P NMR spectrum at the expected chemical shift for a phosphonic acid.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (e.g., ESI-MS) to confirm the molecular weight and elemental composition of the product.

    • Validation: The observed m/z value should match the calculated molecular weight of the target compound within a narrow tolerance (e.g., < 5 ppm).

Future Directions and Conclusion

The field of this compound derivatives continues to evolve. Future research will likely focus on the development of highly stereoselective synthetic methods to access single enantiomers, as the biological activity of chiral molecules is often confined to one stereoisomer.[2][8] Furthermore, the application of these scaffolds in creating PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors represents an exciting frontier.

This guide has provided a comprehensive overview of the synthesis, characterization, and application of this compound derivatives. By understanding the fundamental principles of their design and the causal relationships behind the experimental protocols, researchers are better equipped to harness the full potential of this versatile chemical scaffold in the pursuit of novel therapeutics and chemical probes.

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The Untapped Potential of Benzhydrylphosphonic Acid in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the burgeoning applications of Benzhydrylphosphonic acid, a molecule poised to address key challenges in surface engineering, polymer science, and nanotechnology. Its unique structural attributes, particularly its bulky benzhydryl group, offer distinct advantages over more conventional phosphonic acids, opening new avenues for the development of advanced materials with tailored properties. This document provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of its potential, grounded in established scientific principles and supported by detailed experimental insights.

Introduction: The Strategic Advantage of the Benzhydryl Moiety

Phosphonic acids have long been recognized for their exceptional ability to form robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[1][2] This property has been harnessed for applications ranging from corrosion inhibition to the modification of electrodes in electronic devices.[3][4] this compound, with its diphenylmethyl group attached to the phosphonic acid head, introduces a significant steric component that profoundly influences the characteristics of the resulting material.

The two phenyl rings of the benzhydryl group create a "bulky" molecular footprint, which can be strategically employed to:

  • Control Intermolecular Spacing: The steric hindrance prevents dense packing of molecules on a surface, creating monolayers with a defined free volume. This can be advantageous for applications requiring the intercalation of other molecules or for creating surfaces with specific porosity.

  • Enhance Hydrophobicity: The aromatic nature of the benzhydryl group imparts a significant hydrophobic character to modified surfaces, a critical feature for creating water-repellent coatings and corrosion-resistant layers.[5]

  • Modulate Surface Energy: By introducing a bulky, non-polar group, this compound can be used to precisely tune the surface energy of substrates, impacting wettability, adhesion, and biocompatibility.[6]

This guide will explore the practical implications of these properties across three key domains: surface modification, polymer science, and nanoparticle functionalization.

Surface Modification with this compound: Crafting Functional Interfaces

The primary application of this compound lies in its ability to form self-assembled monolayers on a wide array of inorganic surfaces, particularly metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃).[7][8]

Formation of Self-Assembled Monolayers (SAMs)

The phosphonic acid headgroup readily chelates with surface metal atoms, forming strong, covalent P-O-Metal bonds. This interaction is the driving force for the spontaneous organization of the molecules into a monolayer.

Workflow for the Formation of this compound SAMs on a Titanium Dioxide Surface

SAM_Formation cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Treatment cluster_characterization Surface Characterization Prep1 Clean TiO₂ Substrate (e.g., sonication in acetone, ethanol, water) Prep2 Dry Substrate (e.g., under a stream of N₂ gas) Prep1->Prep2 Dep2 Immerse the cleaned substrate in the phosphonic acid solution Prep2->Dep2 Dep1 Prepare a dilute solution of This compound (e.g., 1 mM in THF or ethanol) Dep1->Dep2 Dep3 Incubate for a specified time (e.g., 12-24 hours at room temperature) Dep2->Dep3 Post1 Rinse the substrate with fresh solvent to remove physisorbed molecules Dep3->Post1 Post2 Anneal the substrate (e.g., 120°C for 1 hour) to promote covalent bonding Post1->Post2 Char1 Contact Angle Goniometry (to assess hydrophobicity) Post2->Char1 Char2 X-ray Photoelectron Spectroscopy (XPS) (to confirm chemical composition) Post2->Char2 Char3 Atomic Force Microscopy (AFM) (to visualize surface morphology) Post2->Char3

Caption: A typical workflow for creating a this compound SAM on a TiO₂ substrate.

Experimental Protocol: SAM Formation on TiO₂

Materials:

  • Titanium dioxide (TiO₂) substrate (e.g., sputtered film on a silicon wafer)

  • This compound (≥97% purity)

  • Tetrahydrofuran (THF), anhydrous

  • Acetone, ethanol, and deionized water (for cleaning)

  • Nitrogen gas supply

Procedure:

  • Substrate Cleaning:

    • Sonnicate the TiO₂ substrate sequentially in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Optional: Treat the substrate with UV-ozone for 15 minutes to remove organic contaminants and hydroxylate the surface.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous THF.

  • SAM Deposition:

    • Immerse the cleaned and dried TiO₂ substrate in the this compound solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the self-assembly process to proceed for 18 hours at room temperature.

  • Post-Deposition Rinsing and Annealing:

    • Remove the substrate from the solution and rinse it thoroughly with fresh THF to remove any non-covalently bonded molecules.

    • Dry the substrate under a stream of nitrogen gas.

    • Anneal the substrate in an oven at 120°C for 1 hour to drive the condensation reaction between the phosphonic acid and the surface hydroxyl groups, forming stable P-O-Ti bonds.

  • Characterization:

    • Contact Angle Measurement: A significant increase in the water contact angle is expected, typically exceeding 90°, indicating the formation of a hydrophobic surface.

    • XPS Analysis: The XPS spectrum should confirm the presence of phosphorus (P 2p peak at ~133-134 eV) and a high carbon content from the benzhydryl group.

    • AFM Imaging: The surface morphology can be examined to assess the uniformity of the monolayer.

PropertyExpected ValueRationale
Water Contact Angle > 90°The non-polar benzhydryl groups orient away from the surface, creating a hydrophobic interface.
P 2p Binding Energy (XPS) ~133-134 eVConfirms the presence of the phosphonate headgroup bonded to the surface.
Surface Carbon Content (XPS) Significantly IncreasedIndicates the successful deposition of the organic monolayer.
Application in Corrosion Inhibition

The hydrophobic and densely packed nature of this compound SAMs makes them excellent candidates for protecting metal surfaces from corrosion.[3][9][10] The monolayer acts as a physical barrier, preventing the ingress of water and corrosive ions to the metal surface.

Mechanism of Corrosion Inhibition by this compound SAMs

Corrosion_Inhibition cluster_system Corrosion System without Inhibitor cluster_protection Corrosion Protection with this compound SAM Metal_unprotected Metal Surface (e.g., Steel) Corrosion_product Corrosion (e.g., Rust formation) Metal_unprotected->Corrosion_product Oxidation Corrosive_ions Corrosive Species (e.g., Cl⁻, H₂O, O₂) Corrosive_ions->Metal_unprotected Attack Metal_protected Metal Surface No_corrosion Corrosion Inhibited Metal_protected->No_corrosion SAM_layer This compound SAM SAM_layer->Metal_protected Protects Corrosive_ions2 Corrosive Species Corrosive_ions2->SAM_layer Blocked Polymer_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Start This compound Ester Esterification with a hydroxyl-containing acrylate (e.g., HEMA) Start->Ester Monomer Benzhydrylphosphonate Acrylate Monomer Ester->Monomer Polymerize Free Radical Polymerization (e.g., with AIBN initiator) Monomer->Polymerize Polymer Poly(benzhydrylphosphonate acrylate) Polymerize->Polymer

Caption: A two-step process for creating polymers with benzhydrylphosphonate side chains.

Functionalization of Nanoparticles: Engineering at the Nanoscale

The stability and dispersibility of nanoparticles in various media are critical for their application in fields such as catalysis, drug delivery, and diagnostics. Surface functionalization with phosphonic acids is a well-established method to prevent nanoparticle aggregation and to introduce specific functionalities. [7][11] this compound, with its bulky head group, offers a unique way to control the surface properties of nanoparticles. The steric hindrance of the benzhydryl groups can prevent the nanoparticles from approaching each other too closely, thus enhancing their colloidal stability. [11]

Experimental Protocol: Functionalization of Zinc Oxide (ZnO) Nanoparticles

Materials:

  • Zinc oxide (ZnO) nanoparticles

  • This compound

  • Toluene, anhydrous

  • Ethanol (for washing)

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the ZnO nanoparticles in anhydrous toluene through sonication to create a uniform suspension (e.g., 1 mg/mL).

  • Functionalization:

    • Add a solution of this compound in toluene to the nanoparticle suspension (e.g., a 2-fold molar excess relative to the estimated surface sites on the nanoparticles).

    • Stir the mixture at 60°C for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Centrifuge the suspension to pellet the functionalized nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in fresh toluene.

    • Repeat the centrifugation and re-dispersion steps three times to remove excess, unbound phosphonic acid.

    • Perform a final wash with ethanol and dry the functionalized nanoparticles under vacuum.

  • Characterization:

    • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material grafted onto the nanoparticle surface. A weight loss step between 200°C and 500°C is expected, corresponding to the decomposition of the benzhydrylphosphonate layer.

    • Dynamic Light Scattering (DLS): DLS measurements in a suitable solvent should show a narrow size distribution, indicating that the nanoparticles are well-dispersed and not aggregated.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra will show characteristic peaks for the aromatic C-H stretching and bending modes of the benzhydryl group, as well as P-O stretching vibrations, confirming the presence of the organic ligand on the nanoparticle surface.

Characterization TechniqueExpected ResultInterpretation
TGA Weight loss between 200-500°CCorresponds to the decomposition of the grafted this compound, allowing for quantification of surface coverage.
DLS Narrow particle size distributionIndicates improved colloidal stability and prevention of aggregation.
FTIR Appearance of aromatic C-H and P-O peaksConfirms the successful attachment of the this compound to the ZnO nanoparticle surface.

Future Outlook and Conclusion

This compound represents a versatile and powerful tool in the materials scientist's arsenal. Its unique steric and electronic properties make it a compelling candidate for a wide range of applications, from creating ultra-hydrophobic surfaces to stabilizing nanoparticles and synthesizing novel functional polymers. While research into this specific phosphonic acid is still emerging, the foundational principles of phosphonate chemistry, coupled with the distinct characteristics of the benzhydryl group, suggest a promising future.

Further research should focus on a deeper understanding of the packing and ordering of this compound SAMs on various substrates, the development of new polymerization strategies to incorporate this moiety into advanced polymer architectures, and the exploration of its use in electronic and biomedical devices. The insights and protocols provided in this guide are intended to serve as a solid foundation for such future investigations, empowering researchers to unlock the full potential of this intriguing molecule.

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Biological activity of Benzhydrylphosphonic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Benzhydrylphosphonic Acid Derivatives: Synthesis, Evaluation, and Therapeutic Potential

Executive Summary

The convergence of privileged structural motifs in medicinal chemistry often yields compounds with novel or enhanced biological activities. This guide focuses on this compound derivatives, a class of molecules that marries the robust benzhydryl (diphenylmethyl) scaffold with the versatile phosphonic acid functional group. The benzhydryl moiety is a cornerstone in numerous clinically significant drugs, valued for its steric bulk and lipophilic character, which facilitate interactions with a range of biological targets. Concurrently, the phosphonic acid group serves as a non-hydrolyzable isostere of a phosphate or carboxylate group, making it an exceptional tool for designing enzyme inhibitors that mimic natural substrates or transition states.[1][2]

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It elucidates the rationale for investigating this chemical class, details robust synthetic strategies, explores the landscape of their potential biological activities—from enzyme inhibition to anticancer and antiviral applications—and presents standardized protocols for their biological evaluation. By synthesizing established principles from related compound classes, this guide aims to provide a foundational framework for the rational design and development of novel therapeutics based on the this compound scaffold.

The Scientific Rationale: A Union of Privileged Scaffolds

The Benzhydryl Moiety: A Versatile Pharmacophore

The diarylmethylamine unit, a close relative of the benzhydryl core, is found in a wide array of biologically active compounds, demonstrating efficacy as anticancer, antimalarial, antiviral, and antihistamine agents.[3] Its prevalence is attributed to its unique three-dimensional structure, which allows it to engage with hydrophobic pockets in target proteins, often leading to high-affinity binding. The two phenyl rings can be functionalized to fine-tune electronic and steric properties, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

The Phosphonic Acid Group: A Stable Phosphate Mimic

Phosphonic acids and their derivatives have garnered significant attention as analogues of naturally occurring phosphates and as bio-isosteric replacements for amino acids.[1] Unlike phosphate esters, the carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, a feature that confers metabolic stability.[1] This stability makes them invaluable for designing inhibitors of enzymes that process phosphate-containing substrates, such as proteases, phosphatases, and kinases. Many of the biological activities of aminophosphonic acids are linked to their ability to inhibit enzymes that cleave peptide bonds by mimicking the tetrahedral transition state of amide hydrolysis.[2]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through established organophosphorus chemistry reactions. A common and effective method is the Pudovik reaction or a related nucleophilic addition of a phosphite to a benzhydryl-derived electrophile.

General Synthetic Pathway: Phospha-Michael Addition

A reliable route involves the reaction of a substituted diphenylmethanol, which is first converted to a more reactive electrophile (e.g., a halide). This intermediate then undergoes a reaction with a trialkyl phosphite (Arbuzov reaction) or dialkyl phosphite (Pudovik reaction) to form the phosphonate ester, which can be subsequently hydrolyzed to the desired phosphonic acid.

Detailed Experimental Protocol: Synthesis of (Diphenylmethyl)phosphonic Acid

Objective: To synthesize the parent (diphenylmethyl)phosphonic acid via a two-step process involving bromination of diphenylmethanol followed by an Arbuzov reaction and hydrolysis.

Materials & Reagents:

  • Diphenylmethanol

  • Phosphorus tribromide (PBr₃)

  • Triethyl phosphite (P(OEt)₃)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

Step 1: Synthesis of Benzhydryl Bromide

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve diphenylmethanol (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzhydryl bromide.

Step 2: Synthesis of (Diphenylmethyl)phosphonic Acid

  • To a flask containing the crude benzhydryl bromide (1.0 eq), add triethyl phosphite (1.2 eq).

  • Heat the mixture to 120-130 °C and stir for 4-6 hours (Arbuzov reaction). Monitor the evolution of bromoethane.

  • Cool the reaction mixture to room temperature. The resulting product is diethyl (diphenylmethyl)phosphonate.

  • To the crude phosphonate ester, add concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours to ensure complete hydrolysis of the ester groups.

  • Cool the mixture, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with diethyl ether.

  • Dry the solid under vacuum to yield pure (diphenylmethyl)phosphonic acid.

Visualization: Synthetic Workflow

G cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: C-P Bond Formation & Hydrolysis A Diphenylmethanol PBr3 PBr₃, Toluene, 0°C A->PBr3 B Benzhydryl Bromide Arbuzov P(OEt)₃, Heat B->Arbuzov PBr3->B C Diethyl (diphenylmethyl)phosphonate Hydrolysis Conc. HCl, Reflux C->Hydrolysis D (Diphenylmethyl)phosphonic Acid Arbuzov->C Hydrolysis->D G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Serial Dilution (DMSO) B Enzyme & Substrate Preparation C Dispense Compound & Enzyme to Plate D Incubate (Pre-binding) C->D E Add Substrate (Initiate Reaction) D->E F Read Fluorescence (Kinetic Mode) E->F G Calculate Reaction Velocity F->G H Plot Dose-Response & Calculate IC₅₀ G->H

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Cell-Based Antiproliferative (MTT) Assay

Objective: To determine the concentration of a compound that inhibits cancer cell growth by 50% (GI₅₀).

Procedure:

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ value.

Structure-Activity Relationship (SAR) Insights

The rational design of more potent this compound derivatives relies on a clear understanding of their SAR.

Key Modification Sites

The primary sites for chemical modification are the two phenyl rings of the benzhydryl moiety and the phosphonic acid group itself.

  • Phenyl Rings: Substitution with electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methyl, methoxy) can modulate the compound's electronics, lipophilicity, and steric profile. [5]These changes directly impact target binding and pharmacokinetic properties.

  • Phosphonic Acid: While the free acid is often required for activity, esterification can create a prodrug strategy. Converting the phosphonic acid to a phosphonate ester can improve cell permeability. Once inside the cell, endogenous esterases can hydrolyze the ester to release the active phosphonic acid.

Visualization: SAR Logic Diagram

G cluster_scaffold This compound Core Core [ Core Scaffold Image ] A Phenyl Ring Substitutions (R₁, R₂) - Modulate lipophilicity - Steric interactions - Electronic effects Core->A Site 1 B Phosphonate Group (R₃) - Essential for target binding - Prodrug potential (esters) - Mimics transition state Core->B Site 2

Caption: Key sites for SAR modification on the core scaffold.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds for therapeutic development. The logical combination of a privileged benzhydryl scaffold and a bio-isosteric phosphonic acid group provides a strong foundation for designing potent and selective inhibitors of various enzymes, as well as novel anticancer and antiviral agents.

Future research should focus on:

  • Synthesis of Diverse Libraries: Expanding the chemical space by synthesizing derivatives with a wide range of substitutions on the phenyl rings.

  • Target Identification and Validation: Moving beyond phenotypic screening to identify the specific molecular targets of active compounds using techniques like chemical proteomics.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of cancer or infectious disease to validate their therapeutic potential.

By pursuing these avenues, the scientific community can unlock the full potential of this versatile chemical scaffold.

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Methodological & Application

Experimental protocol for Benzhydrylphosphonic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Benzhydrylphosphonic Acid

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound. Organophosphorus compounds, particularly phosphonic acids, are of significant interest in medicinal chemistry and materials science due to their role as stable bioisosteres for phosphates and their utility in surface functionalization.[1][2][3] this compound serves as a valuable building block in these fields.[4] The described synthesis proceeds through the formation of the intermediate diethyl benzhydrylphosphonate via a Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the final product. This guide is intended for researchers in organic chemistry, drug development, and materials science, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Scientific Rationale

Phosphonic acids are characterized by a C-P(O)(OH)₂ functional group.[3][5] Their structural similarity to phosphates and carboxylates allows them to function as mimics in biological systems, often leading to applications as enzyme inhibitors, antiviral agents, and bone-targeting drugs.[3][6][7] The benzhydryl moiety (a diphenylmethyl group) imparts significant steric bulk and lipophilicity, making this compound a unique synthon for developing novel therapeutics and functional materials.

The synthetic strategy outlined herein is a robust and widely applicable two-step process:

  • C-P Bond Formation: A Michaelis-Arbuzov reaction is employed to create the foundational carbon-phosphorus bond, converting benzhydryl bromide into diethyl benzhydrylphosphonate.[1] This reaction is a cornerstone of organophosphorus chemistry, valued for its efficiency in forming phosphonate esters.

  • Ester Hydrolysis: The resulting diethyl phosphonate ester is deprotected to the target phosphonic acid using strong acidic hydrolysis. This is a standard and effective method for the dealkylation of dialkyl phosphonates.[2][8][9]

Overall Synthetic Workflow

The complete synthesis is a sequential process involving the creation of an intermediate ester followed by its conversion to the final acid. The workflow is designed for efficiency and high purity of the final product.

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis A Benzhydryl Bromide + Triethyl Phosphite B Michaelis-Arbuzov Reaction (Heat, Neat) A->B C Vacuum Distillation (Purification of Intermediate) B->C D Diethyl Benzhydrylphosphonate (Isolated Intermediate) C->D E Diethyl Benzhydrylphosphonate + Concentrated HCl D->E Proceed to Hydrolysis F Acid Hydrolysis (Reflux) E->F G Crystallization (Purification of Product) F->G H This compound (Final Product) G->H

Diagram 1: High-level experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part A: Synthesis of Diethyl Benzhydrylphosphonate

Mechanistic Insight: The Michaelis-Arbuzov reaction begins with the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of benzhydryl bromide. This SN2 displacement forms a phosphonium salt intermediate. Subsequently, the bromide anion attacks one of the ethyl groups on the phosphorus, displacing the stable diethyl benzhydrylphosphonate and generating volatile ethyl bromide as a byproduct.

G Reactants Step 1: Michaelis-Arbuzov Reaction BenzhydrylBromide (C₆H₅)₂CH-Br DiethylEster (C₆H₅)₂CH-P(O)(OEt)₂ BenzhydrylBromide->DiethylEster Heat TriethylPhosphite P(OEt)₃ TriethylPhosphite->DiethylEster Heat Plus1 + Plus1->DiethylEster Heat Intermediate Step 2: Acid Hydrolysis FinalProduct (C₆H₅)₂CH-P(O)(OH)₂ DiethylEster->FinalProduct HCl Conc. HCl, H₂O HCl->FinalProduct Plus2 + Plus2->FinalProduct Heat Δ (Reflux) Heat->FinalProduct Byproducts + 2 EtOH

Diagram 2: Overall two-step reaction scheme.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Benzhydryl bromide247.1324.7 g (0.1 mol)1.0Corrosive, handle with care.
Triethyl phosphite166.1618.3 g (0.11 mol)1.1Moisture sensitive, pungent odor.
Concentrated HCl (37%)36.46~100 mLExcessHighly corrosive.[2]
Toluene92.14As needed-For azeotropic removal of water.

Step-by-Step Procedure:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add benzhydryl bromide (24.7 g, 0.1 mol) to the flask.

  • Reagent Addition: In a fume hood, add triethyl phosphite (18.3 g, 0.11 mol) to the flask. The reaction is often exothermic; gentle swirling may be required.

  • Reaction Conditions: Heat the reaction mixture gently using an oil bath to 120-130 °C. Maintain this temperature for 3-4 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution.

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature. The crude product, diethyl benzhydrylphosphonate, should be a viscous oil.[10]

    • Purify the intermediate by vacuum distillation to remove unreacted starting material and byproducts. The product typically distills at 184-188 °C at 4 Torr.[11]

    • The expected yield of the purified diethyl benzhydrylphosphonate is typically in the range of 80-90%.

Part B: Hydrolysis of Diethyl Benzhydrylphosphonate to this compound

Mechanistic Insight: The hydrolysis of phosphonate esters in strong acid is a well-established procedure.[8][12] The reaction proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Water then acts as a nucleophile, attacking the phosphorus center. This leads to the cleavage of the P-O ester bonds, releasing ethanol and forming the final phosphonic acid.[8] The use of concentrated HCl at reflux provides the necessary energy to overcome the activation barrier for both ester cleavage steps.[2][9]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place the diethyl benzhydrylphosphonate (e.g., 0.08 mol, assuming an 80% yield from Part A) obtained from the previous step.

  • Acid Addition: Carefully add 100 mL of concentrated hydrochloric acid (~12 M). The mixture will be biphasic.

  • Reaction Conditions: Heat the mixture to reflux using a heating mantle. Maintain a vigorous reflux for 8-12 hours. The reaction is complete when the oily ester layer has fully dissolved, indicating the formation of the more soluble phosphonic acid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath. The this compound should precipitate as a white solid.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold deionized water to remove residual HCl.

    • To remove the last traces of water, the product can be dissolved in a suitable solvent and water removed by azeotropic distillation with toluene.[9]

    • Dry the final product in a desiccator over P₂O₅ or in a vacuum oven at 50-60 °C.

    • The expected yield for the hydrolysis step is typically >90%. The final product, this compound, should be a white crystalline solid.[13]

Safety and Hazard Management

  • Corrosive Reagents: Benzhydryl bromide and concentrated hydrochloric acid are highly corrosive and can cause severe burns.[13] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Volatile and Flammable Compounds: Triethyl phosphite has a strong, unpleasant odor and is moisture-sensitive. Toluene is a flammable solvent. Ensure all operations are performed away from ignition sources.

  • Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of skin contact with corrosive materials, rinse immediately with copious amounts of water for at least 15 minutes.[11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part A: Reaction does not start Insufficient temperature.Ensure the oil bath temperature is maintained at 120-130 °C.
Part A: Low yield of ester Moisture in triethyl phosphite; Incomplete reaction.Use freshly distilled triethyl phosphite. Extend the reaction time and confirm completion via TLC or ³¹P NMR analysis.
Part B: Incomplete hydrolysis Insufficient reflux time or acid concentration.Extend the reflux period for another 4-6 hours. Ensure vigorous reflux is maintained. Use concentrated (37%) HCl.
Part B: Product is an oil, not solid Product is impure or still contains water.Re-purify by recrystallization from a suitable solvent system (e.g., water/ethanol). Ensure thorough drying via azeotrope or vacuum oven.

References

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Application Notes and Protocols for the Synthesis of Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzhydrylphosphonic Acid

This compound, also known as diphenylmethylphosphonic acid, is an organophosphorus compound characterized by a phosphonic acid group attached to a diphenylmethyl (benzhydryl) moiety.[1] Its unique structure makes it a valuable building block in various fields of chemical research. Phosphonic acids are widely utilized for their ability to coordinate with metal ions, functionalize surfaces, and act as structural analogs to phosphates in biological systems.[2][3] Specifically, the bulky, hydrophobic benzhydryl group combined with the acidic, hydrophilic phosphonic acid function imparts amphiphilic properties, making it a target for applications in materials science, such as the production of nanoparticles and the formation of hydrophobic monolayers on surfaces.[4]

This document provides a comprehensive, two-part protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The guide is founded on established principles of organophosphorus chemistry, emphasizing not just the procedural steps but the underlying chemical logic and safety considerations.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy leverages a classic electrophilic aromatic substitution followed by a simple hydrolysis step.

  • Stage 1: Friedel-Crafts Phosphinylation. Diphenylmethane is reacted with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). This reaction forms an intermediate benzhydrylphosphonous dichloride-AlCl₃ complex. Subsequent treatment with an oxidizing agent or careful hydrolysis and oxidation leads to the more stable benzhydrylphosphonyl dichloride.

  • Stage 2: Hydrolysis. The intermediate benzhydrylphosphonyl dichloride is hydrolyzed to yield the final product, this compound. This step is typically accomplished using water or dilute acid.[5]

The complete reaction pathway is illustrated below.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Stage cluster_product Final Product Diphenylmethane Diphenylmethane Intermediate Benzhydrylphosphonyl Dichloride ((C₆H₅)₂CH-P(O)Cl₂) Diphenylmethane->Intermediate Step 1: Friedel-Crafts Phosphinylation PCl3 Phosphorus Trichloride (PCl₃) PCl3->Intermediate Step 1: Friedel-Crafts Phosphinylation AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Intermediate Step 1: Friedel-Crafts Phosphinylation Product This compound ((C₆H₅)₂CH-P(O)(OH)₂) Intermediate->Product Step 2: Hydrolysis

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of Benzhydrylphosphonyl Dichloride via Friedel-Crafts Reaction

Principle and Causality

This step employs a Friedel-Crafts-type reaction, a cornerstone of C-C bond formation, adapted here for C-P bond formation.[6] Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with phosphorus trichloride (PCl₃) to form a highly electrophilic complex ([PCl₂]⁺[AlCl₄]⁻). This electrophile then attacks the electron-rich phenyl ring of diphenylmethane. The diphenylmethyl carbocation is stabilized by both phenyl rings, facilitating the substitution. The reaction mixture is then carefully worked up to produce the phosphonyl dichloride, a stable and isolable intermediate. The use of an excess of the aromatic substrate can help to minimize side reactions like di-substitution.[7]

Experimental Protocol

Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a certified fume hood. Anhydrous conditions are critical for success. All glassware must be oven- or flame-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl gas evolved during the reaction.[6]

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (AlCl₃) (53.3 g, 0.4 mol) and diphenylmethane (100.9 g, 0.6 mol).

  • Addition of PCl₃: Add phosphorus trichloride (PCl₃) (41.2 g, 0.3 mol) to the dropping funnel.

  • Reaction Initiation: Begin vigorous stirring of the flask contents. Slowly add the PCl₃ from the dropping funnel to the stirred mixture. The addition should be controlled to maintain a manageable rate of HCl gas evolution. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux. Maintain a gentle reflux for 3-4 hours, or until the evolution of HCl gas has largely ceased.[6] The mixture will typically become a thick, dark slurry.

  • Intermediate Complex Formation: Cool the reaction mixture to room temperature. The product exists as a complex with AlCl₃.

  • Work-up and Oxidation: This step is critical and must be performed with caution. Cool the reaction mixture in an ice bath. Slowly and carefully, add phosphorus oxychloride (POCl₃) (61.3 g, 0.4 mol) via the dropping funnel.[6] This helps to break up the aluminum chloride complex. Alternatively, the reaction mixture can be quenched by carefully pouring it onto crushed ice, followed by oxidation of the resulting phosphonous acid, but the POCl₃ method is often cleaner for forming the phosphonyl dichloride.

  • Extraction: After the addition of POCl₃, dilute the mixture with a suitable solvent like dichloromethane or petroleum ether and stir for 30 minutes. Filter the mixture to remove the precipitated aluminum salts. Wash the residue with several small portions of the solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude residue, containing benzhydrylphosphonyl dichloride, can be purified by vacuum distillation.

Part 2: Hydrolysis to this compound

Principle and Causality

The conversion of the phosphonyl dichloride intermediate to the final phosphonic acid is a straightforward nucleophilic acyl substitution reaction at the phosphorus center. The highly reactive P-Cl bonds are readily attacked by water molecules. Two successive hydrolysis steps replace the chloride ions with hydroxyl groups, liberating HCl and forming the stable phosphonic acid. This hydrolysis is often performed in an acidic medium to ensure complete protonation of the final product.[2][5]

Experimental Protocol

Safety Precaution: The hydrolysis of acid chlorides is vigorous and releases HCl gas. This procedure must be performed in a well-ventilated fume hood.

  • Reaction Setup: Place the crude benzhydrylphosphonyl dichloride obtained from Part 1 into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrolysis: Slowly and carefully add an excess of water or a dilute (e.g., 10%) hydrochloric acid solution to the flask while stirring.[5] The reaction is exothermic and will generate HCl gas. An ice bath can be used to moderate the initial reaction rate.

  • Reaction Completion: Once the initial vigorous reaction has subsided, heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

  • Product Isolation: Cool the reaction mixture to room temperature. The solid this compound product will often precipitate from the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining HCl and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

  • Drying: Dry the purified white solid product in a vacuum oven or a desiccator over P₂O₅ to remove residual water.[5]

Workflow and Data Summary

The entire experimental process, from setup to final product, is outlined in the workflow diagram below.

G cluster_prep Preparation cluster_stage1 Stage 1: Friedel-Crafts Reaction cluster_stage2 Stage 2: Hydrolysis & Purification A 1. Assemble and dry all glassware under N₂ B 2. Weigh all reagents (Diphenylmethane, AlCl₃, PCl₃) C 3. Charge flask with AlCl₃ and Diphenylmethane B->C D 4. Slowly add PCl₃ via dropping funnel C->D E 5. Heat to reflux for 3-4 hours (Monitor HCl evolution) D->E F 6. Cool to room temperature E->F G 7. Quench/Work-up with POCl₃ or crushed ice F->G H 8. Extract with organic solvent G->H I 9. Isolate crude phosphonyl dichloride via rotary evaporation H->I J 10. Add water or dilute HCl to crude intermediate I->J K 11. Heat to reflux for 1-2 hours J->K L 12. Cool to precipitate product K->L M 13. Collect solid via vacuum filtration L->M N 14. Recrystallize from Water/Ethanol M->N O 15. Dry final product under vacuum N->O

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Reagent and Yield Data Summary

The following table outlines the suggested quantities for this synthesis protocol.

Reagent/ProductMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar RatioRole
Diphenylmethane168.23100.90.62.0Starting Material
Phosphorus Trichloride (PCl₃)137.3341.20.31.0Phosphorus Source
Aluminum Chloride (AlCl₃)133.3453.30.41.33Lewis Acid Catalyst
This compound 248.22 74.5 0.3 - Theoretical Yield

References

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  • Google Patents. (2013). CN103044485A - Method for preparing high-purity phenyl phosphine.
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  • Organic Syntheses. (n.d.). Phenyldichlorophosphine. Retrieved from [Link]

  • Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. PubMed. Retrieved from [Link]

  • Google Patents. (1963). US3110727A - Method of producing methylphosphonic acid and derivatives.
  • Google Patents. (1976). US3950413A - Process for the preparation of phosphonic acid dihalides.
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Application Note & Protocols: Benzhydrylphosphonic Acid as a Steric-Control Ligand for Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metal-Organic Frameworks (MOFs) constructed from phosphonate ligands offer superior thermal and chemical stability compared to their carboxylate analogues, making them highly attractive for applications in catalysis and drug delivery. However, they often form densely packed, non-porous structures. This guide introduces benzhydrylphosphonic acid as a promising organic ligand for overcoming this limitation. The ligand's defining feature—a bulky benzhydryl group—provides a powerful tool for sterically directing the framework's topology, potentially disrupting dense packing to create porous, crystalline materials with unique properties. This document provides the scientific rationale, detailed protocols for exploratory synthesis with zirconium, characterization methodologies, and an expert perspective on the challenges and opportunities in this nascent area of MOF research.

The this compound Ligand: Rationale and Design Principles

This compound, also known as (diphenylmethyl)phosphonic acid, is an organophosphorus compound featuring a central carbon atom bonded to two phenyl rings and a phosphonic acid group (-P(O)(OH)₂).[1][2] While phosphonate-based MOFs are a well-established class of materials, the use of this specific ligand is largely unexplored, presenting a frontier for novel material discovery.

1.1. Scientific Rationale: Leveraging Steric Hindrance for Topological Control

The primary challenge in phosphonate MOF synthesis is the strong tendency of the P-O moiety to coordinate with metal ions, often resulting in highly stable but non-porous layered structures.[3] The central hypothesis for using this compound is to employ its significant steric bulk to disrupt this tendency.

The two phenyl rings of the benzhydryl group create a large, rigid, three-dimensional profile. During the self-assembly process of MOF formation, this steric hindrance can:

  • Influence Linker Conformation: The bulky group restricts the rotational freedom of the ligand, forcing it to adopt specific conformations that may be incompatible with dense, layered packing.[4][5]

  • Direct Framework Topology: By controlling the linker's orientation, it is possible to guide the assembly of metal nodes and ligands into more open, porous network topologies that would otherwise be thermodynamically disfavored.[6][7]

  • Create Unique Pore Environments: The phenyl rings lining the resulting pores can introduce hydrophobicity and specific binding pockets, which is highly relevant for selective catalysis or the controlled delivery of hydrophobic drug molecules.[8]

Computational and experimental studies on other MOF systems have repeatedly demonstrated that introducing bulky functional groups is an effective strategy for achieving topological control and accessing novel framework structures.[4][5]

Exploratory Synthesis of Zirconium-Benzhydrylphosphonate MOFs (Zr-BPA)

Zirconium (Zr) is an ideal metal node for phosphonate MOFs due to the formation of exceptionally strong Zr-O-P bonds, leading to materials with high chemical and thermal stability.[9] The following solvothermal protocol is a robust starting point for investigating the synthesis of Zr-BPA MOFs.

2.1. Materials and Reagents

Reagent/MaterialFormulaPuritySupplier Example
This compound (BPA)C₁₃H₁₃O₃P≥95%Strem Chemicals
Zirconium(IV) ChlorideZrCl₄≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%MilliporeSigma
Formic Acid (Modulator)HCOOH≥95%Thermo Fisher
MethanolCH₃OHACS GradeVWR
Deionized WaterH₂O18.2 MΩ·cm-

2.2. Step-by-Step Solvothermal Synthesis Protocol

  • Ligand Solution Preparation: In a 20 mL glass scintillation vial, dissolve 62.1 mg (0.25 mmol) of this compound in 10 mL of DMF. Sonicate for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Metal Precursor and Modulator Addition: To the ligand solution, add 58.3 mg (0.25 mmol) of Zirconium(IV) Chloride. A white precipitate will likely form immediately upon addition, which is typical for highly insoluble metal phosphonates.[3]

  • Modulator Introduction: Add 0.5 mL of formic acid to the suspension. The modulator competes with the ligand for coordination to the metal center, slowing down the reaction kinetics to favor the formation of a more ordered, crystalline product over an amorphous precipitate.

  • Reaction Setup: Cap the vial tightly and place it in a preheated programmable oven.

  • Solvothermal Reaction: Heat the reaction mixture at 120 °C for 72 hours. The static, high-temperature condition allows for the slow dissolution and re-precipitation of the material into a thermodynamically stable crystalline phase.

  • Product Isolation: After cooling the oven to room temperature, a white powder should be visible at the bottom of the vial. Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Washing and Purification: Decant the supernatant. Wash the solid by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this DMF wash step two more times to remove unreacted precursors. Afterwards, perform three similar wash cycles with methanol to exchange the high-boiling DMF solvent.

  • Activation: After the final methanol wash, decant the supernatant and dry the white powder under a dynamic vacuum at 80 °C overnight to remove residual solvent from the pores. The final activated material is ready for characterization.

2.3. Synthesis Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Product Workup ligand Dissolve BPA in DMF metal Add ZrCl₄ & Formic Acid ligand->metal Mix & Sonicate oven Heat in Oven (120°C, 72h) metal->oven centrifuge Isolate via Centrifugation oven->centrifuge wash Wash with DMF & Methanol centrifuge->wash activate Activate under Vacuum (80°C) wash->activate final_product final_product activate->final_product Final Zr-BPA Powder

Caption: Solvothermal synthesis workflow for Zr-BPA MOF.

Validation and Characterization Protocols

Successful synthesis must be validated through a suite of analytical techniques to confirm crystallinity, composition, stability, and porosity.

TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the material.A pattern with sharp, well-defined peaks indicates a crystalline MOF. A broad, featureless "halo" suggests an amorphous product.[3]
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm solvent removal.A stable baseline up to high temperatures (>400 °C) indicates a robust framework. A sharp weight loss below 150 °C corresponds to solvent removal, while decomposition at higher temperatures marks the framework's stability limit.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the BPA ligand in the final structure.Presence of characteristic P-O stretching bands (~950-1150 cm⁻¹) and aromatic C-H/C=C bands from the phenyl rings.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the synthesized powder.Uniform, well-defined crystal shapes (e.g., rods, cubes) suggest successful crystalline growth.[10]
N₂ Sorption Analysis (77 K) To determine the porosity, specifically the BET surface area and pore volume.A Type I or Type IV isotherm would confirm a microporous or mesoporous material, respectively. A negligible uptake indicates a non-porous material.[3]

Anticipated Challenges and Opportunities

4.1. Key Challenges

  • Crystallinity: The high reactivity and low solubility of metal phosphonates are significant hurdles. It is common to obtain microcrystalline or amorphous products (Unconventional MOFs or UMOFs) that are not amenable to single-crystal X-ray diffraction.[3][11] Overcoming this requires careful optimization of modulators, temperature, and reaction time.

  • Porosity: While the bulky ligand is intended to create pores, it is still possible to form a dense, interpenetrated framework. The flexibility of the C-P bond may allow the bulky groups to pack efficiently in an undesired manner.

  • Phase Purity: The introduction of significant steric hindrance can sometimes lead to the formation of mixed-phase materials as byproducts.[4]

4.2. Opportunities for Drug Development & Research

  • Novel Catalysts: A successful porous Zr-BPA would combine the high stability of a zirconium phosphonate with a unique, sterically-defined pore environment, making it a candidate for shape-selective catalysis.[8]

  • Advanced Drug Carriers: The potential for hydrophobic pores could make Zr-BPA an ideal carrier for non-polar drug molecules, a common challenge in drug formulation. The high stability of the framework could also ensure cargo integrity in biological media.[12]

  • Fundamental Science: This system serves as an excellent platform for studying the fundamental effects of steric hindrance on the self-assembly of coordination polymers, providing insights that can guide the rational design of future functional materials.[6]

Conclusion

This compound represents a scientifically-grounded yet underexplored building block for the synthesis of advanced Metal-Organic Frameworks. Its inherent steric bulk offers a rational design strategy to combat the prevalent issue of dense phase formation in highly stable phosphonate-based systems. While the synthesis presents challenges related to achieving high crystallinity, the potential reward—novel, robust, porous materials with tailored pore environments—is substantial. The protocols and insights provided in this guide offer a comprehensive starting point for researchers and drug development professionals to explore this promising frontier in materials chemistry.

References

  • Clearfield, A., et al. (2013). Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews, 113(8), 6752-6789. Available from: [Link]

  • Moggach, S., et al. (2018). A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs. Journal of Undergraduate Research, University of Florida. Available from: [Link]

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  • Radke, M., Suren, R., & Stock, N. (2023). Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods. Journal of Visualized Experiments, (200). Available from: [Link]

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  • Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. ACS Publications. Available from: [Link]

  • Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University. Available from: [Link]

  • Kim, D., et al. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale Advances, 5(7), 2023-2029. Available from: [Link]

  • Zhang, X., et al. (2018). Topology and Porosity Control of Metal–Organic Frameworks through Linker Functionalization. ResearchGate. Available from: [Link]

  • Li, P., et al. (2020). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Journal of the American Chemical Society, 142(11), 5343-5349. Available from: [Link]

  • Klarek, M., et al. (2022). Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. Arkivoc, 2022(3), 288-326. Available from: [Link]

  • Evans, O. R., Ngo, H. L., & Lin, W. (2001). Chiral Lanthanide-Based Metal−Organic Frameworks: A New Class of Heterogeneous Asymmetric Lewis Acid Catalysts. Journal of the American Chemical Society, 123(42), 10395-10396. Available from: [Link]

  • Creative Biolabs. Application of Metal-Organic Framework (MOF) Nano-Drug Carriers in Biomedicine. Available from: [Link]

  • Clearfield, A., & Demadis, K. D. (Eds.). (2019). Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry. Available from: [Link]

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  • Zhang, L., et al. (2019). The preparation of metal–organic frameworks and their biomedical application. Future Drug Discovery, 1(2), FDD11. Available from: [Link]

  • Savignac, P., & Volle, J. N. (2019). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 15, 1539-1589. Available from: [Link]

  • Hu, Z., Deibert, B. J., & Li, J. (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews, 43(16), 5815-5840. Available from: [Link]

  • Bu, X. H., et al. (2018). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Chemical Communications, 54(56), 7731-7744. Available from: [Link]

  • Gangu, K. K., et al. (2020). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. Inorganics, 8(7), 41. Available from: [Link]

  • Kent Academic Repository. (1990). PHOSPHINIC ACID SYNTHESIS. Available from: [Link]

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Using Benzhydrylphosphonic acid in heterogeneous catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Exploration of Benzhydrylphosphonic Acid for Heterogeneous Catalysis

Abstract

In the field of heterogeneous catalysis, the precise control of the catalyst's surface environment is paramount for achieving high activity, selectivity, and stability. Surface modification using organic ligands offers a powerful strategy to tune these properties. This application note explores the potential of this compound as a novel surface modifier for heterogeneous catalysts. We provide the foundational rationale, key physicochemical properties, a robust synthesis protocol, and a detailed methodology for its immobilization onto common oxide supports. By leveraging the inherent steric bulk of the benzhydryl group and the strong anchoring capability of the phosphonic acid moiety, researchers can design next-generation catalysts with unique steric and electronic properties for applications in fine chemical synthesis and drug development.

Introduction: The Case for a Bulky Surface Modifier

Heterogeneous catalysts, typically solid materials, are the backbone of the chemical industry. Their performance is dictated by the nature of their active sites. A key strategy for optimizing these sites involves immobilizing organic molecules onto the catalyst support. This functionalization can passivate non-selective sites, introduce new functionalities, and, critically, create specific steric environments around the active center.

Phosphonic acids are recognized as exceptionally effective anchoring groups for a wide range of metal oxide surfaces, including TiO₂, Al₂O₃, and Fe₃O₄[1][2]. They form strong, hydrolytically stable P-O-M bonds, ensuring the robust attachment of the organic moiety.

This compound, (C₆H₅)₂CHPO(OH)₂, presents a compelling candidate for this purpose. Its defining feature is the bulky benzhydryl (diphenylmethyl) group attached to the phosphonate anchor. In catalysis, steric bulk is not merely an impediment; it is a design tool. Bulky ligands can:

  • Promote Reductive Elimination: In cross-coupling reactions, bulky groups can accelerate the final product-forming step[3].

  • Stabilize Active Species: Large steric profiles can prevent the aggregation of metal nanoparticles or the bimolecular decomposition of active sites, thus enhancing catalyst longevity[3].

  • Induce Selectivity: By creating constrained pockets around an active site, bulky modifiers can favor the binding and conversion of specific substrate shapes, leading to high regioselectivity or stereoselectivity.

This guide provides the necessary protocols and scientific rationale for researchers to begin exploring the use of this "bulky phosphonic acid"[4] in the design of novel heterogeneous catalysts.

Physicochemical Properties & Data

Understanding the fundamental properties of this compound is the first step in its application.

PropertyValueSource
Molecular Formula C₁₃H₁₃O₃P[5]
Molecular Weight 248.21 g/mol [5][6]
CAS Number 92025-81-5[5][6]
Synonyms Diphenylmethylphosphonic acid[5]
Appearance White Solid[6]
Melting Point 235 °C[6]
Purity (Typical) ≥ 98.0% (HPLC)[6]
Key Feature A bulky phosphonic acid for modifying surfaces[4]

Synthesis and Preparation

While commercially available, this compound can be synthesized in the lab, typically from its diethyl phosphonate ester precursor. The final dealkylation step is critical and can be achieved via several methods, with hydrolysis using concentrated hydrochloric acid being a common and effective route[1][7].

Protocol 3.1: Synthesis via Hydrolysis of Diethyl Benzhydrylphosphonate

This protocol outlines the conversion of the phosphonate ester to the final phosphonic acid.

Materials:

  • Diethyl benzhydrylphosphonate

  • Concentrated Hydrochloric Acid (HCl, ~37%, 12 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Deionized water

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine diethyl benzhydrylphosphonate with an excess of concentrated HCl (e.g., 10-20 mL per gram of ester).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the ethyl ester signals. The reaction is typically complete within 4-12 hours[1].

  • Isolation: After cooling to room temperature, the product often precipitates from the acidic solution. If not, slowly add cold deionized water to induce precipitation.

  • Purification: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual HCl, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified this compound under vacuum to a constant weight. Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Synthesis_Workflow Ester Diethyl Benzhydrylphosphonate Reagents Conc. HCl Reflux Ester->Reagents Acid This compound Reagents->Acid Hydrolysis

Caption: Synthesis of this compound via Acid Hydrolysis.

Immobilization on Heterogeneous Catalyst Supports

The phosphonic acid group serves as a robust anchor to graft the bulky benzhydryl moiety onto the surface of metal oxide supports. This protocol provides a general method for surface functionalization.

Causality Behind the Method

The process relies on a condensation reaction between the P-OH groups of the phosphonic acid and the M-OH (hydroxyl) groups present on the oxide surface, forming stable M-O-P covalent bonds[8]. A critical prerequisite is ensuring the support surface is sufficiently hydroxylated, which is often achieved by a pre-treatment step. The phosphonic acid can bind in various modes (monodentate, bidentate, tridentate), which can be influenced by reaction conditions and surface topography[9][10].

Protocol 4.1: Grafting onto a Silica (SiO₂) Support

Materials:

  • High surface area silica gel (SiO₂)

  • This compound

  • Anhydrous toluene or ethanol

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Heating and stirring equipment

  • Centrifuge and/or filtration setup

Procedure:

  • Support Pre-treatment (Hydroxylation):

    • Stir the silica support in a dilute acid solution (e.g., 1 M HCl) for 2-4 hours at room temperature to clean and hydroxylate the surface.

    • Filter and wash the silica extensively with deionized water until the filtrate is neutral (pH 7).

    • Dry the hydroxylated silica in an oven at 120 °C overnight to remove physisorbed water. Let it cool under vacuum before use.

  • Grafting Reaction:

    • In a Schlenk flask under an inert atmosphere, suspend the dried silica in anhydrous toluene.

    • Prepare a solution of this compound in the same solvent and add it to the silica suspension. The required amount depends on the desired surface coverage.

    • Heat the suspension to reflux (e.g., 80-110 °C depending on the solvent) and stir for 12-24 hours.

  • Washing and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the functionalized silica by centrifugation or filtration.

    • Wash the solid material repeatedly with fresh solvent (toluene, followed by ethanol and/or dichloromethane) to remove any unbound phosphonic acid. This "Soxhlet extraction" or repeated washing is crucial for ensuring only covalently bound molecules remain.

  • Final Drying:

    • Dry the final this compound-modified silica (Bz-PA/SiO₂) under high vacuum at 60-80 °C to remove all solvent residues. The material is now ready for characterization and catalytic testing.

Binding_Modes cluster_surface Metal Oxide Surface cluster_PA1 Monodentate cluster_PA2 Bidentate cluster_PA3 Tridentate M1 M-OH M2 M-OH M3 M-OH M4 M-OH M5 M-OH M6 M-OH PA1 P(=O)(OH)-R O1 PA1->O1 O1->M1 M-O-P PA2 P(=O)-R O2 PA2->O2 O3 PA2->O3 O2->M3 M-O-P O3->M4 PA3 P-R O4 PA3->O4 O5 PA3->O5 O6 PA3->O6 O4->M6 M-O-P

Caption: Potential binding modes of phosphonic acid on a metal oxide surface.

Proposed Catalytic Applications and Rationale

The primary hypothesis is that the bulky benzhydryl groups will create a specific steric environment on the catalyst surface. This can be exploited in several ways:

  • Shape-Selective Catalysis: In reactions with multiple possible products, such as Friedel-Crafts alkylation of substituted aromatics, the steric hindrance imposed by the benzhydryl groups could block access to certain positions, favoring, for example, para-substitution over ortho-substitution.

  • Stabilization of Metal Nanoparticles: After functionalizing a support with this compound, metal nanoparticles (e.g., Pd, Au, Ru) can be deposited. The organic layer can act as a physical barrier preventing the nanoparticles from sintering (aggregating) at high temperatures, a common deactivation pathway.

  • Tuning Hydrophobicity: The two phenyl rings introduce significant hydrophobicity to the catalyst surface. This can be advantageous in aqueous phase reactions by promoting the adsorption of non-polar reactants onto the catalyst surface.

Workflow 5.1: Hypothetical Test for Shape-Selectivity

This workflow describes a model experiment to test the efficacy of the modified catalyst.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Testing cluster_analysis Analysis & Comparison Prep1 Synthesize Bz-PA Prep2 Graft onto SiO₂ Support (Protocol 4.1) Prep1->Prep2 Prep3 Deposit Active Metal (e.g., PdCl₂) Prep2->Prep3 Prep4 Reduce to Pd(0) Nanoparticles (e.g., with NaBH₄) Prep3->Prep4 React1 Charge Reactor with Catalyst, Toluene, and Anisole Prep4->React1 Add Catalyst React2 Add Benzyl Chloride (Reactant) React3 Run Reaction at 80°C for 6h React4 Analyze Products by GC-MS Analysis1 Quantify Conversion React4->Analysis1 Analysis2 Determine ortho:para Product Ratio Analysis1->Analysis2 Analysis3 Compare with Unmodified Pd/SiO₂ Catalyst Analysis2->Analysis3

Caption: Workflow for testing a Bz-PA modified catalyst in a model reaction.

Essential Characterization

Confirming the successful functionalization of the support is a critical step. The following techniques are recommended:

TechniqueInformation Provided
FT-IR Spectroscopy Confirms the presence of the phosphonate group (P=O and P-O stretches ~950-1200 cm⁻¹) and C-H bonds from the phenyl rings.
X-ray Photoelectron Spec. (XPS) Provides surface elemental composition, confirming the presence of Phosphorus (P 2p) and Carbon (C 1s) on the support.
Solid-State ³¹P NMR Gives direct evidence of the phosphorus environment and can help distinguish between different binding modes on the surface.
Thermogravimetric Analysis (TGA) Quantifies the amount of organic material grafted onto the support by measuring weight loss upon heating.
N₂ Physisorption (BET) Measures the surface area and pore volume of the material, indicating how the modification affects the support's texture.

Conclusion

This compound is a promising but unexplored tool for the rational design of heterogeneous catalysts. Its combination of a robust anchoring group and significant steric bulk provides a clear scientific basis for its use in creating sterically-defined active sites. The protocols and rationale outlined in this note provide a comprehensive starting point for researchers in catalysis and materials science to functionalize oxide surfaces and investigate the impact of this unique modifier on catalytic performance.

References

  • Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2348–2391. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Galkin, M. V., et al. (2021). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 11(8), 917. [Link]

  • Nanoporation. (n.d.). This compound. Retrieved from [Link]

  • Freedman, L. D., & Doak, G. O. (1957). The Preparation and Properties of Phosphonic Acids. Chemical Reviews, 57(3), 479–523. [Link]

  • Lucci, G., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society, 144(15), 6704–6715. [Link]

  • Mazumder, M. A. J., et al. (2018). Bonding of phosphonic acids to metal oxide surface. ResearchGate. [Link]

  • van Alphen, P., et al. (2009). The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake. ResearchGate. [Link]

  • Zhang, H. (2014). Three Stages of Phosphonic Acid Modification Applied to the Aluminum Oxide Surface. ETH Zurich Research Collection. [Link]

  • Ali, S. A., et al. (2012). Surface Modification Using Phosphonic Acids and Esters. ResearchGate. [Link]

  • Campos, J. (n.d.). Bulky and non-Innocent Ligands to Access Exotic Chemistry. Campos Group. Retrieved from [Link]

  • Dembinski, R., & Sieron, L. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

  • Wolska, J., & Hubicki, Z. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Molecules, 25(18), 4236. [Link]

  • Berment, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2348-2391. [Link]

  • Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. PubMed. [Link]

Sources

Application Note: A Comprehensive Guide to Surface Functionalization with Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Phosphonate Monolayers

The precise control of surface properties is a cornerstone of modern materials science, impacting fields from biomedical devices and biosensors to organic electronics and corrosion prevention. Self-assembled monolayers (SAMs) offer a robust molecular-level strategy to engineer these properties. While thiol-on-gold and silane-on-oxide systems are well-established, phosphonic acids have emerged as a superior alternative for modifying a wide range of metal and metal oxide surfaces.[1][2] Their enhanced thermal and hydrolytic stability makes them ideal for applications requiring long-term performance.[3][4]

Phosphonic acids (PAs) form highly ordered and dense monolayers on surfaces such as alumina (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and the native oxides of silicon and stainless steel.[2][5][6] This guide focuses on Benzhydrylphosphonic Acid , a molecule featuring a bulky, aromatic benzhydryl (diphenylmethyl) headgroup. This specific functional group imparts unique steric and electronic properties to the surface, making it valuable for applications in organic field-effect transistors (OFETs), nanoparticle stabilization, and creating well-defined hydrophobic interfaces.[7][8][9]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals, covering the underlying binding mechanism, step-by-step experimental protocols, and essential characterization techniques for the successful functionalization of surfaces with this compound.

The Binding Mechanism: Covalent Anchoring to Oxide Surfaces

The efficacy of phosphonic acids as surface modifiers stems from their ability to form strong, covalent bonds with hydroxylated surfaces. Most metal and semiconductor surfaces, when exposed to ambient conditions, naturally form a thin, stable oxide layer terminated with hydroxyl (-OH) groups. The phosphonic acid headgroup, -P(O)(OH)₂, reacts with these surface hydroxyls through a condensation reaction, eliminating water and forming robust, covalent metal-oxygen-phosphorus (M-O-P) linkages.[10][11]

The phosphonate anchor can adopt several binding configurations—monodentate, bidentate, or tridentate—depending on the substrate's crystal structure, the density of surface hydroxyl groups, and the processing conditions.[12][13] This strong covalent anchoring is a primary reason for the superior stability of phosphonate SAMs compared to other systems.[3][4]

Figure 1: Mechanism of this compound binding to a hydroxylated metal oxide surface.

Experimental Guide: Protocols and Workflow

This section details the necessary materials and provides step-by-step protocols for preparing substrates and executing the surface functionalization process.

Required Materials and Equipment

Chemicals:

  • This compound (C₁₃H₁₃O₃P, CAS: 92025-81-5)[14][15]

  • Substrates (e.g., Silicon wafers with native oxide, Al₂O₃-coated substrates, Titanium slides)

  • High-purity solvents: Ethanol (200 proof), Isopropanol, Acetone, Toluene

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity) for drying

Equipment:

  • Ultrasonic bath

  • Plasma cleaner (optional, but recommended for rigorous cleaning)

  • Fume hood

  • Glassware (beakers, petri dishes)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Tweezers for sample handling

  • Oven or hotplate for annealing (optional)

Experimental Workflow Diagram

Figure 2: Standard workflow for surface functionalization with this compound.

Protocol 1: Substrate Preparation

The cleanliness and hydroxylation of the substrate are critical for forming a high-quality, dense monolayer.

  • Solvent Cleaning: Sequentially sonicate the substrates in beakers containing Acetone, Isopropanol, and finally DI water. A duration of 15 minutes for each solvent is recommended.

  • Drying: After the final water rinse, thoroughly dry the substrates using a stream of high-purity nitrogen gas.

  • Surface Activation (Recommended): To ensure a high density of surface hydroxyl groups, treat the cleaned substrates with an oxygen plasma cleaner for 3-5 minutes. This step is highly effective and safer than wet chemical methods like Piranha solution. Use the substrates immediately after activation.

Causality Note: Sonication removes organic and particulate contaminants. The plasma treatment not only removes residual organic traces but also activates the surface by creating reactive hydroxyl groups, which are the binding sites for the phosphonic acid.[6]

Protocol 2: Preparation of Functionalization Solution
  • Weighing: In a fume hood, accurately weigh the required amount of this compound to prepare a 1-5 mM solution. For a 1 mM solution in 50 mL of ethanol, you would need approximately 12.4 mg.

  • Dissolution: Add the phosphonic acid to the desired volume of a suitable solvent (e.g., ethanol or toluene) in a clean glass beaker.

  • Mixing: Place a magnetic stir bar in the beaker and stir the solution for 15-20 minutes until the solid is completely dissolved. Mild sonication can aid dissolution if needed.

Causality Note: Ethanol is a common choice as it is a good solvent for many phosphonic acids and has a low surface tension, promoting wetting of the substrate.[12][16] The concentration of 1-5 mM is typically sufficient to ensure enough molecules are available for monolayer formation without excessive physisorption or aggregation.

Protocol 3: Surface Functionalization via Immersion
  • Immersion: Place the freshly prepared substrates into a petri dish or beaker. Pour the this compound solution over the substrates, ensuring they are fully submerged.

  • Incubation: Cover the container to prevent solvent evaporation and contamination. Allow the substrates to incubate in the solution for 12-24 hours at room temperature.

  • Rinsing: After incubation, carefully remove the substrates with tweezers. Rinse them thoroughly by dipping them into a beaker of fresh solvent (the same one used for the solution) to remove any non-covalently bound (physisorbed) molecules. Repeat this rinse with a second beaker of fresh solvent.

  • Final Drying: Dry the functionalized substrates with a gentle stream of high-purity nitrogen gas.

  • Annealing (Optional): For some applications, a post-deposition annealing step (e.g., heating at 100-120 °C for 10-30 minutes) can improve the order and stability of the monolayer.[2]

Causality Note: A long immersion time (12-24 hours) allows the self-assembly process to reach equilibrium, resulting in a well-ordered and densely packed monolayer. The rinsing step is crucial to ensure that characterization results reflect the properties of the covalently attached monolayer, not a multilayer of physisorbed molecules.[1]

Validation and Characterization

Verifying the successful formation of the monolayer is a critical final step. Below are key techniques and expected outcomes.

Characterization Technique Purpose Expected Result for this compound SAM
Water Contact Angle (WCA) Measures surface wettability. A change indicates altered surface chemistry.A significant increase in WCA. The hydrophilic bare oxide surface (WCA < 20°) becomes hydrophobic (WCA > 80°) due to the aromatic benzhydryl groups.[1][13]
X-ray Photoelectron Spectroscopy (XPS) Determines surface elemental composition and chemical states.Appearance of a Phosphorus (P 2p) peak at ~133-134 eV and an increased Carbon (C 1s) signal relative to the substrate signals (e.g., Al 2p, Si 2p).[1][17]
FTIR Spectroscopy (ATR or IRRAS) Identifies chemical bonds present on the surface.Disappearance or reduction of broad O-H stretch from surface hydroxyls. Appearance of characteristic P=O and P-O-Metal (e.g., P-O-Al) vibrational modes.[12][17]
Atomic Force Microscopy (AFM) Images surface topography and roughness.A smooth, uniform surface morphology. The surface roughness should not increase significantly, indicating monolayer formation rather than aggregation.[6][12]

Applications

The unique properties of this compound monolayers make them suitable for several advanced applications:

  • Organic Electronics: Used as a dielectric layer or an interface modification layer in organic field-effect transistors (OFETs) to reduce leakage currents and improve charge carrier mobility.[2][9]

  • Corrosion Resistance: The dense, hydrophobic monolayer acts as a barrier, protecting the underlying metal from corrosive environments.[11][17]

  • Nanoparticle Functionalization: Can be used to coat nanoparticles, improving their dispersion in organic solvents and providing a stable, functional shell.[7][18]

  • Controlling Wettability: Precisely tunes the surface energy of materials for applications in microfluidics or biocompatible coatings.[19]

References

  • Purdue University. (2010). Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed.
  • ACS Publications. (2009). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution | Langmuir.
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  • ResearchGate. (n.d.). Investigating phosphonate monolayer stability on ALD oxide surfaces.
  • ACS Publications. (2020). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates | The Journal of Physical Chemistry C.
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  • (2017).
  • ResearchGate. (n.d.). Using Benzophenone-Functionalized Phosphonic Acid To Attach Thin Polymer Films to Titanium Surfaces | Request PDF.
  • ResearchGate. (n.d.). Surface analytical characterization of passive iron surface modified by alkyl-phosphonic acid layers | Request PDF.
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  • MDPI. (2023). Surface Characterization and Bulk Property Analysis of Aluminum Powders Treated with Hydrophobic Coatings: Stearic Acid and Phenyl-Phosphonic Acid.
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Benzhydrylphosphonic acid in the synthesis of flame retardants

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Imperative for Halogen-Free Flame Retardants

The increasing use of polymeric materials in construction, electronics, and transportation has made flame retardancy a critical safety requirement. For decades, halogenated compounds, particularly brominated flame retardants, were the industry standard due to their high efficiency. However, growing environmental and health concerns regarding their persistence, bioaccumulation, and the release of toxic dioxins and furans during combustion have necessitated a shift towards safer alternatives[1][2].

Organophosphorus flame retardants (OPFRs) have emerged as a leading class of halogen-free alternatives.[3][4] Their versatility allows them to act in either the gas phase (flame inhibition) or the condensed phase (char promotion), and often in both simultaneously, providing highly effective fire protection.[5][6] OPFRs containing a P-C bond, such as phosphonates, are particularly valued for their superior thermal and hydrolytic stability compared to phosphate esters.[7]

This application note focuses on Benzhydrylphosphonic Acid, a unique organophosphorus compound, as a foundational building block for novel, high-performance flame retardants. The bulky, aromatic benzhydryl (diphenylmethyl) group, when attached to the phosphonic acid moiety, offers a strategic advantage: it enhances thermal stability and promotes the formation of a robust, insulating char layer during combustion, a key mechanism for condensed-phase flame retardancy.[8][9] We will explore its synthesis, its conversion into reactive flame retardant monomers, and the protocols for its application and evaluation in polymer systems.

Section 1: The Benzhydrylphosphonate Advantage: Mechanism of Action

The efficacy of this compound derivatives as flame retardants stems from their ability to disrupt the combustion cycle through a dual-mode mechanism, acting in both the condensed and gas phases.

Condensed-Phase Action: Char Formation

During thermal decomposition, the phosphonic acid moiety acts as a potent acid source.[10] This acid catalyzes the dehydration and cross-linking of the polymer matrix, converting it into a thermally stable, non-combustible carbonaceous char.[5][8] This char layer serves multiple protective functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame.

  • Mass Transfer Barrier: It prevents the escape of flammable volatile gases that fuel the fire.

  • Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface.

The presence of the two phenyl rings from the benzhydryl group is critical. These aromatic structures are inherently char-promoting and contribute to a more robust and graphitic char layer, enhancing its barrier properties significantly.[6]

Gas-Phase Action: Radical Quenching

Simultaneously, some phosphorus-containing fragments are volatilized into the flame. These species, primarily phosphorus oxides (PO•) and related radicals, are highly effective at quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction.[5][11] By terminating these chain reactions, the flame's intensity is reduced, and its propagation is slowed or extinguished.

The combined effect of a strong condensed-phase action and a supportive gas-phase action makes these compounds highly efficient flame retardants.

Flame_Retardancy_Mechanism cluster_polymer Polymer Material (Condensed Phase) cluster_flame Combustion Zone (Gas Phase) P Polymer + Benzhydrylphosphonate FR Char Stable Insulating Char Layer (Enhanced by Benzhydryl Group) P->Char Charring (Dehydration, Cross-linking) Volatiles Flammable Volatiles P->Volatiles Decomposition PO PO•, PHO• (From FR) P->PO Volatilization Char->P Insulates Flame Flame Volatiles->Flame Fuel Radicals H•, OH• Radicals (Propagation) Flame->Radicals Generates Heat External Heat Flame->Heat Feedback Radicals->Flame Sustains PO->Radicals Quenches (Inhibition) Heat->P Pyrolysis

Caption: Dual flame retardancy mechanism of benzhydrylphosphonates.

Section 2: Synthesis Pathways

The synthesis of functional flame retardants based on this compound is typically a two-stage process: first, the creation of a dialkyl benzhydrylphosphonate intermediate, followed by its conversion to the desired functional molecule.

Stage 1: Synthesis of Diethyl Benzhydrylphosphonate

A common and efficient method to form the P-C bond is the Michaelis-Arbuzov reaction. However, a more direct route for this specific structure involves the reaction of benzhydrol with triethyl phosphite.

Synthesis_Pathway Start Benzhydrol + Triethyl Phosphite Step1 Step 1: Phosphonylation (Acid Catalyst, Heat) Start->Step1 Intermediate Diethyl Benzhydrylphosphonate Step1->Intermediate Step2 Step 2: Hydrolysis / Functionalization Intermediate->Step2 Product1 This compound (via Hydrolysis) Step2->Product1 e.g., TMSBr, MeOH Product2 Reactive Diol Derivative (via Transesterification) Step2->Product2 e.g., Ethylene Glycol, Catalyst Application Incorporate into Polymer Matrix (e.g., Epoxy, PET) Product2->Application

Caption: General synthesis pathway for benzhydrylphosphonate flame retardants.

Stage 2: Conversion to Functional Derivatives

The intermediate, diethyl benzhydrylphosphonate, is the versatile precursor. To create a reactive flame retardant that can be covalently bonded into a polymer backbone (preventing migration), it can be converted into a diol. This is achieved through transesterification with a diol like ethylene glycol. Alternatively, to obtain the parent this compound, the McKenna reaction provides a clean and efficient method for dealkylation.[12][13]

Section 3: Experimental Protocols

Protocol 3.1: Synthesis of a Reactive Diol Flame Retardant: 2-((((diphenylmethyl)(hydroxy)phosphoryl)oxy)ethyl) 2-hydroxyethyl phosphonate

This protocol details the synthesis of a reactive diol based on the benzhydrylphosphonate structure, suitable for copolymerization into polyesters or epoxy resins.

Materials:

  • Diethyl benzhydrylphosphonate (DEBP)

  • Ethylene glycol (anhydrous)

  • Zinc acetate (catalyst)

  • Toluene (anhydrous)

  • Methanol

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add diethyl benzhydrylphosphonate (e.g., 29.0 g, 0.1 mol), ethylene glycol (e.g., 24.8 g, 0.4 mol, 4 eq.), zinc acetate (e.g., 0.1 g, catalyst), and 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) under a gentle flow of nitrogen. Ethanol, a byproduct of the transesterification, will be collected in the Dean-Stark trap with toluene.

    Scientist's Note: The large excess of ethylene glycol drives the reaction equilibrium towards the di-substituted product. The Dean-Stark trap is essential for removing the ethanol byproduct, which further pushes the reaction to completion.

  • Monitoring: Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete within 8-12 hours when the theoretical amount of ethanol has been collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene and excess ethylene glycol under reduced pressure using a rotary evaporator.

    • The resulting viscous oil is the crude product.

  • Purification:

    • Dissolve the crude oil in a minimal amount of methanol.

    • Slowly add the solution to a beaker of vigorously stirred cold hexane. The product will precipitate as a white solid or viscous oil.

    • Decant the hexane and repeat the precipitation step twice more to remove unreacted starting materials.

    • Dry the final product under vacuum at 60 °C for 24 hours.

  • Characterization:

    • FTIR: Confirm the presence of O-H (broad peak ~3400 cm⁻¹), P=O (~1240 cm⁻¹), and P-O-C (~1050 cm⁻¹) stretching.

    • ³¹P NMR: Expect a single peak, shifted from the starting diethyl benzhydrylphosphonate, confirming the new chemical environment.

Protocol 3.2: Incorporation and Evaluation in an Epoxy Resin System

This protocol describes how to formulate a flame-retardant epoxy composite and outlines the key analytical tests to evaluate its performance.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Synthesized benzhydrylphosphonate diol (BHP-diol)

  • 4,4'-Diaminodiphenylmethane (DDM) curing agent

  • Acetone (for viscosity reduction)

  • Molds for specimen preparation (TGA, UL-94, LOI)

Procedure: Composite Preparation

  • Predissolving: In a beaker, dissolve the desired amount of BHP-diol (e.g., 15 wt% of the total resin weight) in the DGEBA epoxy resin at 80 °C with mechanical stirring until a homogeneous, clear mixture is obtained.

  • Cooling & Curing Agent Addition: Cool the mixture to 60 °C. Add a stoichiometric amount of the DDM curing agent and stir for 10 minutes until fully dissolved.

  • Degassing: Place the beaker in a vacuum oven at 60 °C for 20 minutes to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into pre-heated molds treated with a release agent.

  • Curing: Cure the samples in an oven using a staged curing cycle: 120 °C for 2 hours, followed by 150 °C for 2 hours.

  • Post-Curing & Demolding: Turn off the oven and allow the samples to cool slowly to room temperature before demolding. Prepare a control sample using the same procedure but without the BHP-diol flame retardant.

Workflow_Evaluation Start Prepare Epoxy Composites (Control & FR-Modified) TGA Thermogravimetric Analysis (TGA) Start->TGA LOI Limiting Oxygen Index (LOI) Start->LOI UL94 UL-94 Vertical Burn Test Start->UL94 Data1 Thermal Stability (T_onset) Char Yield (%) TGA->Data1 Data2 Minimum O₂ Concentration (%) for Combustion LOI->Data2 Data3 V-0, V-1, or V-2 Rating (Extinguishing Time, Dripping) UL94->Data3 Analysis Correlate Results to Assess FR Efficiency Data1->Analysis Data2->Analysis Data3->Analysis

Caption: Experimental workflow for evaluating flame retardant performance.

Procedure: Performance Evaluation

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess thermal stability and char-forming ability.[14][15]

    • Method: Heat a 5-10 mg sample from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[16]

    • Analysis: Record the onset decomposition temperature (T₅%, temperature at 5% weight loss) and the percentage of char residue at 800 °C. Higher values for both indicate better condensed-phase action.

  • Limiting Oxygen Index (LOI):

    • Purpose: To determine the minimum oxygen concentration required to sustain combustion.

    • Method: Use a standard LOI apparatus with specimens of appropriate dimensions (e.g., 100 x 6.5 x 3 mm).

    • Analysis: An LOI value >21% indicates some flame retardancy. A value >26% is generally considered good for self-extinguishing properties.[17][18]

  • UL-94 Vertical Burn Test:

    • Purpose: To classify the material's response to a small open flame under controlled conditions.[19]

    • Method: Mount a specimen (e.g., 125 x 13 x 3 mm) vertically and apply a flame for 10 seconds.

    • Analysis: Classify the material as V-0 (best), V-1, V-2, or failing based on the after-flame time, after-glow time, and whether flaming drips ignite a cotton patch below.[20]

Section 4: Data Interpretation and Expected Results

The incorporation of the benzhydrylphosphonate diol is expected to significantly enhance the fire safety of the epoxy resin. The table below summarizes typical, realistic results comparing a standard epoxy with a modified version.

PropertyStandard Epoxy (Control)Epoxy + 15% BHP-diolRationale for Improvement
LOI (%) 20.529.0Phosphorus and nitrogen (from DDM) synergistically act in both gas and condensed phases to require more oxygen for combustion.[21]
UL-94 Rating Fails (burns completely)V-0Rapid char formation prevents flame propagation and dripping. Gas-phase inhibition extinguishes the flame quickly.[19]
TGA: T₅% (°C) 355 °C340 °CThe phosphonate can catalyze an earlier, controlled decomposition, initiating protective char formation at a lower temperature.[14]
TGA: Char Yield @ 800°C (%) 18%35%The phosphorus moiety acts as a dehydrating agent, and the bulky benzhydryl group contributes to a high volume of stable aromatic char.[15]

Analysis: The data clearly demonstrates the effectiveness of the benzhydrylphosphonate flame retardant. While the initial decomposition temperature (T₅%) is slightly lower, this is a hallmark of condensed-phase action where the retardant begins working early to build a protective layer. The most critical metrics—the dramatic increase in char yield, the high LOI value, and the achievement of a V-0 rating—confirm a highly efficient flame-retardant system.

Conclusion

This compound and its derivatives represent a highly promising platform for the design of modern, halogen-free flame retardants. The unique combination of a thermally stable, char-promoting benzhydryl group with the versatile chemistry of the phosphonate moiety allows for the creation of both additive and reactive flame retardants. The protocols outlined in this note provide a clear pathway for the synthesis, incorporation, and evaluation of these compounds. By leveraging a dual-mode mechanism of condensed-phase charring and gas-phase inhibition, these molecules offer a robust solution to enhance the fire safety of a wide range of polymeric materials, meeting the stringent performance and environmental demands of today's industries.

References

  • Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. (2019).
  • Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant applic
  • DOPO-based flame retardants: Synthesis and flame retardant efficiency in polymers. Fraunhofer-Publica.
  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applic
  • The development and application of contemporary phosphorus flame retardants: a review. (2025). Frontiers.
  • Recent Progress of DOPO-Containing Compounds as Flame Retardants for Versatile Polymeric M
  • Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. (2022). MDPI.
  • Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthalate) via Synergistic Effect. (2023). MDPI.
  • Flame retardant phosphonate-functionalised polyethylenes. (2023). Polymer Chemistry (RSC Publishing).
  • The development and application of contemporary phosphorus flame retardants: a review. Frontiers.
  • Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. (2024). PMC.
  • Mechanisms of action of phosphorus based flame retardants in acrylic polymers.
  • An Overview: Organophosphate Flame Retardants in the Atmosphere. (2022). Aerosol and Air Quality Research.
  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Str
  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?.
  • Characterizations of a new flame-retardant polymer. (2025).
  • Use of TGA to Distinguish Flame-Retarded Polymers
  • An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. (2020). MDPI.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • Characterization of Polymers Using TGA. PerkinElmer.
  • This compound, tech. Gelest Inc.
  • Phosphonic acid: preparation and applications. (2017).
  • Phosphonic acid: preparation and applic
  • This compound.
  • New developments in flame retardancy of epoxy resins. (2025).
  • Flame Retardants of Plastic - Mechanism, Types, & Applic
  • Novel Hybrid Organic–Inorganic Polymeric Coatings Containing Phosphonium or Acidic Groups for Improving Flame Retardancy of Wood. (2023). MDPI.
  • Flame-Retardant Glass Fiber-Reinforced Epoxy Resins with Phosphorus-Containing Bio-Based Benzoxazines and Graphene. (2024).
  • Flame retardant epoxy-resin moulding compositions. (1997).
  • (PDF) Flame Retardants, Phosphorus.
  • Flame Retardant Fillers for Epoxy Resins - Session 35. (2024). YouTube.
  • Preparation and synthesis method of phenyl phosphonic acid. (2011).
  • Synergistic Improvement of Flame Retardancy and Mechanical Properties of Epoxy/Benzoxazine/Aluminum Trihydr

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Application Notes and Protocols for the Analysis of Benzhydrylphosphonic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzhydrylphosphonic Acid

This compound, a molecule characterized by a phosphonic acid group attached to a diphenylmethane scaffold, presents unique analytical challenges inherent to its chemical nature.[1][2] As an organophosphorus compound, its accurate quantification is critical in various fields, from monitoring its presence as a potential impurity in drug synthesis to its role in materials science as a surface modifier.[3][4][5] The high polarity imparted by the phosphonic acid moiety, coupled with its non-volatile nature, necessitates sophisticated analytical strategies to achieve reliable separation and sensitive detection.

This comprehensive guide provides detailed, field-proven protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to successful method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₃O₃P[1]
Molecular Weight248.22 g/mol [6]
AppearanceWhite to almost white crystalline powder
Melting Point~235 °C[6]
SolubilitySoluble in methanol

The presence of the polar phosphonic acid group makes this compound highly soluble in polar solvents like methanol but poses a significant challenge for direct GC analysis due to its low volatility. Its aromatic rings provide a chromophore suitable for UV detection in HPLC.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like this compound. The primary challenge lies in achieving adequate retention on conventional reversed-phase columns. We will explore two robust approaches: Ion-Pair Reversed-Phase HPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RPLC-UV)

Principle: This technique introduces an ion-pairing reagent into the mobile phase. This reagent, typically a quaternary ammonium salt for an acidic analyte like this compound, forms a neutral, hydrophobic complex with the ionized phosphonic acid. This complex exhibits enhanced retention on a non-polar stationary phase (e.g., C18).[7]

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobicity, which is necessary for retaining the ion-pair complex.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer controls the pH to ensure the phosphonic acid is ionized, and the organic solvent modulates the retention time.

  • Ion-Pairing Reagent: Tetrabutylammonium (TBA) salts are effective for retaining anionic species like deprotonated phosphonic acids.

  • Detection: The benzhydryl group contains phenyl rings, which absorb UV light, making UV detection a straightforward and accessible method.

Experimental Workflow: IP-RPLC-UV

IP_RPLC_UV_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase A hplc_injection Inject Sample prep_sample->hplc_injection prep_mobile_A Prepare Aqueous Mobile Phase A (with TBA salt and buffer) hplc_separation Isocratic or Gradient Elution on C18 Column prep_mobile_A->hplc_separation prep_mobile_B Prepare Organic Mobile Phase B (Acetonitrile) prep_mobile_B->hplc_separation hplc_injection->hplc_separation hplc_detection UV Detection (e.g., 220 nm) hplc_separation->hplc_detection data_processing Integrate Peak Area hplc_detection->data_processing quantification Quantify using Calibration Curve data_processing->quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Prepare this compound Solution in Pyridine derivatization Add BSTFA + 1% TMCS and Heat (e.g., 70°C for 30 min) sample_prep->derivatization gc_injection Inject Derivatized Sample derivatization->gc_injection gc_separation Separation on DB-5 Column with Temperature Program gc_injection->gc_separation ms_detection EI-MS Detection (Scan or SIM mode) gc_separation->ms_detection data_processing Identify Derivative Peak and Analyze Mass Spectrum ms_detection->data_processing quantification Quantify using Internal Standard data_processing->quantification

Sources

Benzhydrylphosphonic Acid: A Versatile Bulky Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzhydryl Moiety in Phosphonate Chemistry

In the landscape of modern organic synthesis, phosphonic acids and their ester derivatives are indispensable tools. They serve as key intermediates in the synthesis of a wide array of biologically active molecules, acting as stable analogues of phosphate esters or carboxylic acids.[1] Furthermore, phosphonate esters are the cornerstone reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable method for the stereoselective formation of alkenes.[2][3]

This guide focuses on the unique utility of benzhydrylphosphonic acid and its derivatives. The defining feature of this building block is the bulky benzhydryl (diphenylmethyl) group. This steric bulk is not a mere inconvenience; it is a strategic element that can be leveraged for several advantages:

  • As a Protecting Group: The benzhydryl group can serve as a robust, yet readily cleavable, protecting group for the phosphonic acid moiety. Its bulk can shield the phosphorus center and influence the stereochemical outcome of reactions at adjacent centers.[4]

  • Enantioselective Synthesis: The steric hindrance provided by the benzhydryl group can be advantageous in asymmetric synthesis, helping to control the facial selectivity of reactions.[4]

  • Crystallinity: Benzhydryl-containing intermediates often exhibit enhanced crystallinity, which can significantly simplify purification by recrystallization.

This document provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

Synthesis of Benzhydrylphosphonate Building Blocks

The most common entry point to benzhydrylphosphonate chemistry is through the synthesis of its dialkyl esters, typically via the Michaelis-Arbuzov reaction.[5] These esters are the direct precursors for both the Horner-Wadsworth-Emmons reaction and, through deprotection, this compound itself.

Core Synthesis Workflow

The overall synthetic strategy involves a two-step process starting from a benzhydryl halide.

G cluster_0 Step 1: P-C Bond Formation cluster_1 Step 2: Deprotection cluster_2 Application Benzhydryl Halide Benzhydryl Halide Michaelis-Arbuzov Michaelis-Arbuzov Reaction Benzhydryl Halide->Michaelis-Arbuzov Trialkyl Phosphite Trialkyl Phosphite Trialkyl Phosphite->Michaelis-Arbuzov Dialkyl Benzhydrylphosphonate Dialkyl Benzhydrylphosphonate Michaelis-Arbuzov->Dialkyl Benzhydrylphosphonate Deprotection Hydrolysis or Hydrogenolysis Dialkyl Benzhydrylphosphonate->Deprotection HWE_Reaction Horner-Wadsworth-Emmons Reaction Dialkyl Benzhydrylphosphonate->HWE_Reaction Application This compound This compound Deprotection->this compound Alkene Product Alkene Product HWE_Reaction->Alkene Product

Caption: Synthetic pathways from benzhydryl halide to key phosphonate intermediates and products.

Protocol 1: Synthesis of Diethyl Benzhydrylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the formation of the P-C bond through the reaction of benzhydryl bromide with triethyl phosphite. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the benzhydryl bromide, forming a phosphonium salt intermediate, which then rearranges to the thermodynamically stable pentavalent phosphonate.[5]

Materials:

  • Benzhydryl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional, for high-boiling substrates)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzhydryl bromide (1.0 equiv) and triethyl phosphite (1.2-1.5 equiv).

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction is typically conducted neat. For higher boiling point substrates, a high-boiling inert solvent like toluene can be used.

  • The reaction temperature is generally maintained between 120-160 °C.[5] The progress of the reaction can be monitored by TLC or 31P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak. The reaction typically takes several hours.

  • Upon completion, the excess triethyl phosphite and the ethyl bromide byproduct can be removed by distillation under reduced pressure.

  • The crude diethyl benzhydrylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Triethyl Phosphite: Using a slight excess of triethyl phosphite ensures complete consumption of the benzhydryl bromide and helps to drive the reaction to completion.

  • Neat Conditions: The Michaelis-Arbuzov reaction is often run neat to maximize the concentration of reactants and facilitate the reaction, especially when the reactants are liquids.

  • Inert Atmosphere: A nitrogen atmosphere prevents oxidation of the trivalent triethyl phosphite.

Application in Olefin Synthesis: The Horner-Wadsworth-Emmons Reaction

Diethyl benzhydrylphosphonate is a valuable reagent for the synthesis of 1,1-diphenyl-substituted alkenes (stilbene derivatives) via the Horner-Wadsworth-Emmons (HWE) reaction. The reaction is renowned for its high (E)-stereoselectivity and the ease of removal of the water-soluble phosphate byproduct.[2][3]

HWE Reaction Mechanism Overview

HWE_Mechanism Phosphonate Diethyl Benzhydrylphosphonate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion 1. Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine 2. Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane 3. Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene 4. Elimination Phosphate Water-Soluble Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Stepwise mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 2: Synthesis of (E)-Stilbene via HWE Reaction

This protocol details the reaction of diethyl benzhydrylphosphonate with benzaldehyde to produce (E)-stilbene.

Materials:

  • Diethyl benzhydrylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.1 equiv) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl benzhydrylphosphonate (1.0 equiv) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (E)-stilbene.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the phosphonate without competing in side reactions.[2]

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. Anhydrous THF is a suitable aprotic solvent.

  • Stepwise Addition at 0 °C: The initial deprotonation and the subsequent addition of the aldehyde are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.

Reagent/ProductMolar Equiv.RoleTypical Yield (%)
Diethyl Benzhydrylphosphonate1.0HWE Reagent-
Sodium Hydride1.1Base-
Benzaldehyde1.0Electrophile-
(E)-Stilbene-Product85-95%

Deprotection: Accessing this compound

The benzhydryl ester groups can be cleaved under various conditions to yield the parent this compound. The choice of deprotection method depends on the functional group tolerance of the rest of the molecule.

Protocol 3a: Acid-Catalyzed Hydrolysis

This is a straightforward method for robust molecules.

Materials:

  • Diethyl benzhydrylphosphonate

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve diethyl benzhydrylphosphonate in concentrated HCl.

  • Heat the mixture to reflux for several hours (4-12 h).

  • Monitor the reaction by TLC or 31P NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the water and excess HCl under reduced pressure. Traces of water can be removed by azeotropic distillation with toluene.

  • The resulting crude this compound can often be used without further purification, or it can be recrystallized.

Protocol 3b: Catalytic Transfer Hydrogenolysis

This method is milder than strong acid hydrolysis and is suitable for molecules with acid-sensitive functional groups. Catalytic transfer hydrogenation avoids the need for high-pressure hydrogenation equipment.[6][7]

Materials:

  • Dibenzhydryl phosphonate (or other benzyl-type esters)

  • Palladium on carbon (10% Pd/C)

  • Formic acid or ammonium formate as the hydrogen donor

  • Methanol or ethanol

Procedure:

  • Dissolve the benzhydryl phosphonate ester in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Add the hydrogen donor, such as formic acid (several equivalents) or ammonium formate.[6]

  • Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acid HydrolysisConc. HClReflux, 4-12 hSimple, inexpensive reagentsHarsh conditions, not suitable for acid-sensitive molecules
Catalytic HydrogenolysisH2, Pd/CH2 atmosphere, RTMild, neutral conditionsRequires hydrogenation equipment, may reduce other functional groups
Catalytic Transfer HydrogenolysisPd/C, HCOOH or HCOONH4RTMild, no special equipment neededDonor and byproducts may need removal

References

  • Supporting Information for Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Organic Letters. Available at: [Link]

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  • Quesada, J. M., et al. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. Yale Undergraduate Research Journal, 2(1). Available at: [Link]

  • Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. ResearchGate. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. Name Reaction. Available at: [Link]

  • Write a reaction mechanism of benzaldehyde and diethylbenzyl phosphonate in Horner-Wadsworth Emmons Wittig reaction? Homework.Study.com. Available at: [Link]

  • Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C). Reddit. Available at: [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 490-491. Available at: [Link]

  • Explain the mechanism of a Horner-Wadsworth-Emmons reaction between diethyl benzylphosphonate and 3,4-methylenedioxybenzaldehyde in aqueous NaOH. Brainly.com. Available at: [Link]

  • Synthesis of phosphinates 2 using Michaelis-Arbuzov reaction of benzyl bromides 1 with diethyl (phenylethynyl)phosphonite. ResearchGate. Available at: [Link]

  • Richardson, R. M., & Wiemer, D. F. (2009). Diethyl Benzylphosphonate. Organic Syntheses, 86, 234. Available at: [Link]

  • Panda, G., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21825-21837. Available at: [Link]

  • Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

  • Deprotection of benzyl groups. ResearchGate. Available at: [Link]

  • Mąkosza, M., et al. (2020). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 25(20), 4752. Available at: [Link]

  • Votruba, I., et al. (2002). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 4(4), 321-323. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12403. Available at: [Link]

  • Zapevalov, A. Y., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1826-1831. Available at: [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. Available at: [Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. Available at: [Link]

  • Li, X., et al. (2018). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 16(29), 5308-5312. Available at: [Link]

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Application of Benzhydrylphosphonic Acid in Nanoparticle Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Benzhydrylphosphonic Acid in Nanomaterial Functionalization

In the rapidly advancing field of nanotechnology, the precise control over the surface chemistry of nanoparticles is paramount to unlocking their full potential in applications ranging from targeted drug delivery to advanced materials science. The choice of surface ligand dictates critical parameters such as colloidal stability, dispersibility in various media, and biocompatibility. Among the diverse classes of surface-modifying agents, phosphonic acids have emerged as a superior choice for the functionalization of inorganic nanoparticles, particularly metal oxides. Their robust covalent bonding to nanoparticle surfaces provides exceptional stability compared to other common ligands like carboxylic acids.

This technical guide focuses on a specialized yet highly effective phosphonic acid derivative: This compound . Characterized by its bulky benzhydryl group, this ligand offers unique steric hindrance at the nanoparticle surface. This guide will provide an in-depth exploration of the applications of this compound in nanoparticle synthesis, complete with detailed protocols and the scientific rationale behind its use. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile ligand to create advanced nanomaterials.

This compound's chemical structure, featuring a phosphonic acid head group for strong surface anchoring and a bulky diphenylmethyl tail, makes it an intriguing candidate for controlling nanoparticle interactions. The steric shield provided by the two phenyl rings can prevent agglomeration, enhance dispersibility in non-polar solvents, and create well-defined spacing between nanoparticles in self-assembled monolayers. These properties are highly desirable in the development of quantum dot-based electronics, stable catalytic systems, and novel drug delivery vehicles.

Core Principles: Why Choose a Bulky Phosphonic Acid?

The decision to employ a sterically demanding phosphonic acid like this compound is rooted in several key scientific principles that offer tangible benefits in nanoparticle synthesis and functionalization.

  • Enhanced Colloidal Stability through Steric Hindrance: The primary advantage of the benzhydryl group is the significant steric barrier it creates around the nanoparticle. This physical impediment prevents nanoparticles from approaching each other too closely, thereby mitigating the van der Waals forces that lead to aggregation. The result is a highly stable colloidal suspension, which is crucial for both the synthesis of monodisperse nanoparticles and their subsequent application in liquid-phase systems.

  • Modulation of Surface Properties: The hydrophobic nature of the two phenyl rings on the benzhydryl group dramatically alters the surface chemistry of the nanoparticle. This is particularly useful for:

    • Phase Transfer: Nanoparticles synthesized in aqueous media can be rendered dispersible in organic solvents, and vice-versa, through ligand exchange with this compound.

    • Controlled Self-Assembly: The defined footprint of the benzhydryl group can be exploited to control the interparticle spacing in the formation of ordered nanoparticle arrays, which is critical for applications in electronics and photonics.

  • Robust Surface Anchoring: The phosphonic acid moiety forms strong, multidentate bonds with the surface of metal oxide nanoparticles. This covalent linkage is significantly more stable than the bonds formed by carboxylic acids, especially in aqueous environments and across a range of pH values. This ensures that the ligand remains attached to the nanoparticle surface, preserving its functional properties over time and under challenging conditions.

The interplay of these factors makes this compound a powerful tool for the rational design of functional nanomaterials. The following sections will provide detailed protocols for leveraging these principles in a laboratory setting.

Application Note I: Post-Synthethic Surface Functionalization of Metal Oxide Nanoparticles via Ligand Exchange

This section details the procedure for modifying the surface of pre-synthesized metal oxide nanoparticles (e.g., iron oxide, zinc oxide, titanium dioxide) with this compound. This ligand exchange method is a versatile approach to impart the unique properties of the benzhydryl group to a wide range of existing nanomaterials.

Scientific Rationale

Ligand exchange is a process where the native surface ligands of a nanoparticle are replaced by a new ligand present in the surrounding solution. Phosphonic acids are known to have a very high affinity for metal oxide surfaces and can quantitatively displace weaker-binding ligands such as oleic acid. This protocol leverages this principle to create a stable, sterically shielded nanoparticle system. The success of the ligand exchange is driven by the thermodynamic favorability of the strong phosphonate-metal oxide bond.

Experimental Workflow: Ligand Exchange

Ligand_Exchange_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Disperse Pre-synthesized Nanoparticles in Solvent C Mix Nanoparticle Dispersion and Ligand Solution A->C B Prepare Benzhydrylphosphonic Acid Solution B->C D Incubate with Agitation (e.g., Sonication, Shaking) C->D E Precipitate Functionalized Nanoparticles D->E F Wash Nanoparticles to Remove Excess Ligand E->F G Redisperse in Appropriate Solvent F->G Direct_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Dissolve Zinc Precursor and this compound in Solvent B Add Base Solution Dropwise under Vigorous Stirring A->B C Heat Reaction Mixture to Induce Nanoparticle Growth B->C D Cool Reaction and Precipitate Nanoparticles C->D E Wash Nanoparticles to Remove Byproducts D->E F Redisperse in Appropriate Solvent E->F

Caption: Generalized workflow for the direct synthesis of metal oxide nanoparticles using this compound as a capping agent.

Detailed Protocol: Direct Synthesis of ZnO Nanoparticles

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O).

  • This compound.

  • Potassium hydroxide (KOH).

  • Ethanol (anhydrous).

  • Toluene (anhydrous).

  • Three-neck round-bottom flask, condenser, and heating mantle.

Procedure:

  • Preparation of Reaction Mixture:

    • In a 100 mL three-neck flask, dissolve 219.5 mg (1 mmol) of zinc acetate dihydrate and 248.2 mg (1 mmol) of this compound in 20 mL of anhydrous ethanol.

    • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and coordination between the zinc precursor and the phosphonic acid.

  • Initiation of Nanoparticle Formation:

    • Prepare a solution of 112.2 mg (2 mmol) of KOH in 10 mL of anhydrous ethanol.

    • Heat the zinc acetate/benzhydrylphosphonic acid solution to 60°C under a nitrogen atmosphere with vigorous stirring.

    • Slowly add the KOH solution dropwise to the heated mixture over a period of 15 minutes. A white precipitate of ZnO nanoparticles should begin to form.

  • Nanoparticle Growth:

    • After the complete addition of the KOH solution, maintain the reaction temperature at 60°C for 2 hours to allow for the growth and crystallization of the ZnO nanoparticles.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 6000 rpm for 15 minutes.

    • Discard the supernatant.

    • Wash the nanoparticle pellet by redispersing it in 20 mL of a 1:1 mixture of toluene and ethanol, followed by centrifugation. Repeat this washing step twice.

  • Final Product:

    • After the final wash, disperse the ZnO nanoparticle pellet in 10 mL of toluene. The resulting suspension should be stable and translucent.

Characterization and Expected Results
Parameter Expected Outcome
Transmission Electron Microscopy (TEM) Spherical or quasi-spherical nanoparticles with a narrow size distribution (typically in the 5-15 nm range, tunable by adjusting reaction parameters).
X-ray Diffraction (XRD) Peaks corresponding to the wurtzite crystal structure of ZnO.
UV-Vis Spectroscopy A distinct excitonic absorption peak, the position of which will be dependent on the nanoparticle size (quantum confinement effects).
Photoluminescence Spectroscopy A near-band-edge emission in the UV region and potentially a broad defect-related emission in the visible range.
¹H and ³¹P NMR Spectroscopy Can be used to confirm the presence of the this compound ligands on the nanoparticle surface.

Conclusion and Future Outlook

This compound represents a valuable and somewhat underutilized tool in the arsenal of ligands for nanoparticle synthesis and functionalization. Its bulky nature provides a unique mechanism for controlling nanoparticle stability and surface interactions through steric hindrance. The protocols provided in this guide offer a starting point for researchers to explore the potential of this ligand in their own work. The robust phosphonate-metal oxide bond ensures the creation of highly stable nanomaterials suitable for a variety of demanding applications.

Future research in this area could explore the synthesis of a wider range of nanoparticles using this compound as a capping agent. Furthermore, the functionalization of the phenyl rings on the benzhydryl group could open up avenues for creating multifunctional nanoparticles with tailored optical, electronic, or biological properties. As the demand for precisely engineered nanomaterials continues to grow, the strategic use of sterically demanding ligands like this compound will undoubtedly play an increasingly important role.

References

  • Alkylphosphonic acids are widely used for production of nanoparticles such as quantum dots, nano-metals, nano-ceramics. By varying the carbohydral chain length one can change the particles' shape and size. Besides, they can be used for coating of many materials (including nanoparticles) by condensed hydrophobic monolayers. (Source: Strem Chemicals, Inc., this compound, tech product page)
  • Phosphonic acid ligands are known to quantitatively displace carboxylate ligands on various nanocrystals, including CdSe, PbSe, and ZrO₂. (Source: ChemRxiv, "Synthesis of phosphonic acid ligands for nanocrystal surface functionalization and solution processed memristors")
  • The ligand capping of phosphonic acid functionalized CdSe/ZnS core-shell quantum dots (QDs) has been investigated with a combination of solution and solid-state ³¹P nuclear magnetic resonance (NMR) spectroscopy. (Source: PubMed, "Characterizing mixed phosphonic acid ligand capping on CdSe/ZnS quantum dots using ligand exchange and NMR spectroscopy") [1]4. In nonpolar solvents, carboxylic acids are quantitatively exchanged by phosphonic acids in an X-for-X ligand exchange process. (Source: ACS Publications, "Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands") [2]5. A protocol for stabilizing iron oxide nanoparticles with m-PEG9-phosphonic acid via ligand exchange has been detailed, which can be adapted for other phosphonic acids. (Source: Benchchem, "Stabilizing Iron Oxide Nanoparticles with m-PEG9-Phosphonic Acid: Application Notes and Protocols") [3]6. The synthesis of ZnO nanoparticles using different capping agents, including phosphates, has been reported, demonstrating the influence of the capping agent on the nanoparticle properties. (Source: PubMed, "Microwave-assisted synthesis of ZnO nanoparticles using different capping agents and their photocatalytic application") [4]7. A straightforward method to functionalize various mesoporous silica materials with phosphonic acids has been presented. (Source: MDPI, "Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction") [5]8. The synthesis of phosphonic acids with a semicarbazide group for the functionalization of metal oxide and zeolite nanoparticles has been described. (Source: ResearchGate, "Synthesis of Phosphonic Acids with the Semicarbazide Group for the Functionalization of Metal Oxide and Zeolite Nanoparticles")

Sources

Troubleshooting & Optimization

Technical Support Center: Benzhydrylphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzhydrylphosphonic Acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your product yield.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low Yield in the Michaelis-Arbuzov Reaction

Q: I'm using the Michaelis-Arbuzov reaction to synthesize a dialkyl benzhydrylphosphonate intermediate, but my yields are consistently low. What are the likely causes and how can I improve them?

A: Low yields in the Michaelis-Arbuzov reaction are a common issue.[1] The primary factors influencing the success of this reaction are the reactivity of the electrophile (benzhydryl halide), the nucleophilicity of the phosphite, and the reaction conditions.

Causality and Solutions:

  • Reactivity of the Benzhydryl Halide: The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.[1][2] If you are using benzhydryl chloride, consider switching to benzhydryl bromide or iodide for a faster and more efficient reaction.

  • Steric Hindrance: Benzhydryl halides are secondary halides and can be prone to elimination side reactions, especially at elevated temperatures.[1]

    • Optimization: Carefully control the reaction temperature. While the Michaelis-Arbuzov reaction often requires heating (typically 120-160 °C), excessive heat can lead to pyrolysis of the phosphonate ester, forming the phosphonic acid as a byproduct.[1][3] Consider running the reaction at the lowest effective temperature.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can promote the reaction at a lower temperature, minimizing side reactions.[4][5][6]

  • Phosphite Reactivity: The choice of trialkyl phosphite is also important. Electron-donating groups on the alkyl chains of the phosphite will increase its nucleophilicity and accelerate the reaction.[2] However, be mindful of steric bulk on the phosphite, which can hinder the reaction.

  • Byproduct Interference: The newly formed alkyl halide byproduct can compete with the starting benzhydryl halide, leading to a mixture of products.[1] Using a phosphite that generates a low-boiling byproduct that can be removed by distillation during the reaction can mitigate this issue.[1]

Experimental Protocol: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction [4]

  • To a solution of benzhydryl halide (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the trialkyl phosphite (1.1 equivalents).

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, FeCl₃, or BF₃·OEt₂) (0.1-0.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Inefficient Hydrolysis of the Phosphonate Ester

Q: I have successfully synthesized the dialkyl benzhydrylphosphonate, but I'm struggling with the final hydrolysis step to obtain this compound. The reaction is either incomplete or leads to decomposition. What are the best methods for this hydrolysis?

A: The hydrolysis of phosphonate esters to their corresponding phosphonic acids can indeed be challenging.[7][8] The P-O bond cleavage can be difficult and often requires harsh conditions, which may not be compatible with all substrates.[9]

Causality and Solutions:

  • Acid-Catalyzed Hydrolysis: This is the most common method, typically employing concentrated hydrochloric acid at reflux.[10]

    • Optimization: The reaction time can vary from 1 to 12 hours.[10] It is crucial to monitor the reaction to avoid prolonged heating, which can lead to P-C bond cleavage, especially if there are activating groups on the aromatic rings.[10][11]

  • McKenna's Method (Using Bromotrimethylsilane): This is a milder and often more efficient two-step procedure.[10][11]

    • Silylation: The dialkyl phosphonate reacts with bromotrimethylsilane (TMSBr) to form a bis(trimethylsilyl) phosphonate intermediate.[11]

    • Methanolysis/Hydrolysis: This intermediate is then readily hydrolyzed with methanol or water to yield the phosphonic acid and volatile byproducts (trimethylsilanol and hexamethyldisiloxane).[11]

    • Advantages: This method often avoids the harsh acidic conditions that can cause side reactions. However, the acidity of the phosphonic acid product itself can sometimes trigger side reactions if the product is sensitive.[11]

  • Dealkylation with Boron Reagents: Boron tribromide (BBr₃) can cleanly and quantitatively convert dialkyl phosphonates to phosphonic acids.[12] This method is compatible with a variety of functional groups.

Experimental Protocol: McKenna's Method for Hydrolysis [10][11]

  • To a solution of the dialkyl benzhydrylphosphonate (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or acetonitrile), add bromotrimethylsilane (2.2-2.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or ³¹P NMR).

  • Carefully add methanol or water to the reaction mixture at 0 °C to hydrolyze the silylated intermediate.

  • Remove the volatile byproducts under reduced pressure to obtain the crude this compound.

  • The product can often be purified by recrystallization.

Problem 3: Difficulty in Product Purification and Isolation

Q: My crude this compound is a sticky solid or oil, and I'm having trouble purifying it by crystallization. What are some effective purification strategies?

A: Phosphonic acids, particularly those with larger organic groups, can be challenging to crystallize due to their polarity and potential to retain residual solvents.[13]

Causality and Solutions:

  • Solvent Selection for Crystallization:

    • Try a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone, acetonitrile, or a small amount of water) and then slowly add a poor solvent (e.g., hexane, diethyl ether, or a larger volume of water) until turbidity is observed.[13] Allow the solution to cool slowly.

    • Recrystallization from ethanol or isopropanol has also been reported to be effective.[13]

  • Conversion to a Salt:

    • Converting the phosphonic acid to a salt can significantly improve its crystallinity.[13] The use of cyclohexylamine or dicyclohexylamine to form the corresponding ammonium salt is a classical and often successful method.[13] The salt can then be isolated and, if necessary, converted back to the free acid.

  • Chromatography:

    • While not always ideal for large-scale purification, chromatography on a strong anion-exchange resin can be an effective method for purifying phosphonic acids.[13] Elution with a gradient of aqueous formic acid is a common approach.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and versatile approach involves a two-step sequence:

  • Formation of a Dialkyl Benzhydrylphosphonate: This is typically achieved through the Michaelis-Arbuzov reaction , where a benzhydryl halide reacts with a trialkyl phosphite.[3][4][9]

  • Hydrolysis of the Phosphonate Ester: The resulting dialkyl benzhydrylphosphonate is then hydrolyzed to the final phosphonic acid. Common methods for this step include strong acid hydrolysis (e.g., with HCl) or the milder McKenna reaction using bromotrimethylsilane followed by methanolysis.[7][10]

An alternative, though less common for this specific target, could be a variation of the Pudovik reaction , which involves the addition of a dialkyl phosphite to an imine or carbonyl compound.[14][15][16]

Q2: Are there any "greener" or more sustainable approaches to consider for this synthesis?

A2: Yes, several strategies can make the synthesis more environmentally friendly:

  • Solvent-Free Reactions: Some variations of the Michaelis-Arbuzov and Kabachnik-Fields (related to the Pudovik reaction) reactions can be performed under solvent-free conditions, often with microwave assistance, which can significantly reduce reaction times and waste.[17]

  • Catalyst Recycling: The use of heterogeneous catalysts, such as silica-supported cerium chloride, has been shown to be effective and allows for catalyst recycling.[17]

  • Atom Economy: The Pudovik reaction and its variations are generally considered to have good atom economy as they are addition reactions.[18]

Q3: How can I monitor the progress of the reactions effectively?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is particularly useful for reactions involving phosphorus. The chemical shift of the phosphorus atom will change significantly as it goes from a phosphite (P(III)) to a phosphonate (P(V)).

    • ¹H NMR: Can be used to track the disappearance of starting material signals and the appearance of product signals.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the reaction progress and the presence of impurities.

III. Visualizing the Synthesis Workflow

The following diagram illustrates the primary synthetic pathway for this compound, highlighting the key reaction stages.

Benzhydrylphosphonic_Acid_Synthesis cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis Benzhydryl_Halide Benzhydryl Halide (e.g., Bromide) Dialkyl_Benzhydrylphosphonate Dialkyl Benzhydrylphosphonate Benzhydryl_Halide->Dialkyl_Benzhydrylphosphonate + Trialkyl Phosphite Heat or Lewis Acid Trialkyl_Phosphite Trialkyl Phosphite Trialkyl_Phosphite->Dialkyl_Benzhydrylphosphonate Benzhydrylphosphonic_Acid This compound Dialkyl_Benzhydrylphosphonate->Benzhydrylphosphonic_Acid 1. TMSBr 2. MeOH/H₂O (McKenna Method) OR Conc. HCl, Reflux

Sources

Technical Support Center: Troubleshooting MOF Formation with Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Metal-Organic Framework (MOF) formation, with a specific focus on challenges encountered when using benzhydrylphosphonic acid as a linker. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of phosphonate-based MOF synthesis. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound resulted in an amorphous precipitate instead of a crystalline MOF. What are the likely causes and how can I fix this?

A1: This is a very common issue, particularly with bulky phosphonic acid linkers like this compound. The formation of an amorphous product suggests that the nucleation and growth processes are not well-controlled, leading to rapid precipitation rather than the ordered self-assembly required for a crystalline framework.

Causality Explained:

  • High Reactivity and Poor Solubility: Phosphonate linkers form strong bonds with many metal ions.[1][2] This high reactivity, combined with the often low solubility of the resulting metal phosphonate complexes, can lead to rapid, uncontrolled precipitation before a crystalline structure can form.[1]

  • Steric Hindrance: The two bulky phenyl groups on the benzhydryl moiety create significant steric hindrance.[3][4][5] This can physically obstruct the metal centers and other linkers from arranging into a periodic, crystalline lattice, favoring a disordered, amorphous state instead.[6][7]

Troubleshooting Workflow:

cluster_slow_reaction Slowing Reaction Kinetics cluster_improve_solubility Improving Solubility cluster_modulate Using Modulators start Amorphous Precipitate slow_reaction Slow Down Reaction Kinetics start->slow_reaction Primary Approach improve_solubility Improve Precursor Solubility start->improve_solubility Secondary Approach modulate Introduce a Modulator slow_reaction->modulate If kinetics are still too fast temp Lower Reaction Temperature slow_reaction->temp conc Decrease Reactant Concentrations slow_reaction->conc solvent Screen Different Solvents (e.g., DMF, DEF, DMSO) improve_solubility->solvent ph Adjust pH improve_solubility->ph modulator_type Add a competing ligand (e.g., acetic acid, trifluoroacetic acid) modulate->modulator_type characterize Characterize Product temp->characterize conc->characterize solvent->characterize ph->characterize modulator_type->characterize

Caption: Troubleshooting workflow for amorphous precipitate formation.

Detailed Protocols:

  • Temperature Screening: Systematically lower the reaction temperature in 5-10 °C increments. While this may increase the reaction time, it can significantly improve crystallinity.[8]

  • Solvent System Exploration: The choice of solvent is critical.[9] Solvents with different polarities and boiling points can influence the solubility of your precursors and the stability of the forming MOF. Consider screening solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO).

  • Introduction of Modulators: Modulators are small molecules, often monofunctional acids, that compete with the linker for coordination to the metal centers.[10][11] This competition slows down the formation of the framework, allowing more time for defects to be corrected and for a crystalline structure to form. A common starting point is to add a modulator in a molar ratio of 10:1 to 100:1 with respect to the metal precursor.

ModulatorTypical Concentration (relative to metal)Rationale
Acetic Acid20-100 equivalentsA weak acid that can effectively slow down nucleation.
Trifluoroacetic Acid10-50 equivalentsA stronger acid that can significantly alter the reaction kinetics.
Hydrochloric Acid2-10 equivalentsCan influence both pH and act as a modulator.[12]
Q2: I've obtained a crystalline product, but the Powder X-ray Diffraction (PXRD) pattern shows broad peaks and a high background, indicating low crystallinity or significant defects. What's happening?

A2: This is a positive step from an amorphous product, but it indicates that while a periodic structure is forming, it is either composed of very small crystallites or contains a high concentration of defects.

Causality Explained:

  • Incomplete Reaction or Short Reaction Time: The self-assembly process may not have had enough time to reach thermodynamic equilibrium, resulting in small, poorly ordered crystals.

  • Presence of Defects: The bulky nature of this compound can lead to missing linkers or metal clusters within the framework, disrupting the long-range order.[10][13] These defects can be beneficial for some applications but are often a sign of non-ideal synthesis conditions.

Troubleshooting Decision Tree:

start Low Crystallinity Product extend_time Increase Reaction Time start->extend_time increase_temp Increase Reaction Temperature start->increase_temp optimize_modulator Optimize Modulator Concentration start->optimize_modulator check_purity Check Reactant Purity start->check_purity final_product Improved Crystallinity extend_time->final_product increase_temp->final_product optimize_modulator->final_product check_purity->final_product

Caption: Decision tree for improving product crystallinity.

Step-by-Step Protocol for Optimizing Reaction Time and Temperature:

  • Baseline Experiment: Use your current best conditions as a baseline.

  • Time Variation: Set up parallel reactions and stop them at different time points (e.g., 12h, 24h, 48h, 72h). Analyze the PXRD of each product to determine the optimal reaction time for achieving the highest crystallinity.

  • Temperature Variation: Once an optimal time is established, vary the temperature (e.g., 100°C, 120°C, 140°C) while keeping the time constant.[8]

  • Characterization: Use PXRD to assess crystallinity. Scherrer's equation can be used to estimate crystallite size from the peak broadening.

Q3: My synthesis yields are consistently low. How can I improve the amount of MOF I'm producing?

A3: Low yields can be due to a variety of factors, including incomplete reaction, formation of soluble intermediates, or loss of product during workup.

Causality Explained:

  • Suboptimal Stoichiometry: The molar ratio of metal to linker is a critical parameter. An excess of one component can lead to the formation of soluble complexes or undesired phases.

  • pH Effects: The deprotonation state of the phosphonic acid is pH-dependent and crucial for its coordination to the metal center.[14][15] An inappropriate pH can hinder MOF formation.

  • Product Loss During Washing: Phosphonate MOFs can sometimes be sensitive to certain washing solvents, leading to decomposition or dissolution.

Strategies for Yield Improvement:

ParameterRecommended ActionScientific Rationale
Metal:Linker Ratio Screen ratios from 2:1 to 1:2.Determines the availability of building blocks for framework assembly.
pH Control Use a buffer or adjust the initial pH with a base (e.g., NaOH) or acid (e.g., HCl).Ensures the phosphonic acid is in the correct protonation state for coordination.[12][14]
Washing Solvents Wash with the synthesis solvent first, then with a lower-boiling point solvent (e.g., ethanol, acetone) for activation.Minimizes structural changes or decomposition during the washing process.

Advanced Characterization: Identifying the Problem

When troubleshooting, it's crucial to have robust characterization methods to understand the nature of your product.

TechniqueInformation GainedRelevance to this compound MOFs
Powder X-ray Diffraction (PXRD) Crystallinity, phase purity, and unit cell parameters.[16]The primary tool for identifying if a crystalline MOF has formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Linker integrity and presence of defects.[10]Can confirm the incorporation of the this compound linker and quantify missing linkers.
Thermogravimetric Analysis (TGA) Thermal stability and solvent content.[17]Helps to determine the temperature at which the framework decomposes and can indicate the presence of coordinated solvent molecules.
Scanning Electron Microscopy (SEM) Crystal morphology and size distribution.Visual confirmation of crystal formation and can reveal issues with crystal growth.

References

  • Fang, Y., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(40), 20873-20897. [Link]

  • Zhang, Y., et al. (2021). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 9(1), 10-30. [Link]

  • Burrows, A. D. (2017). Metal Phosphonate Chemistry: From Synthesis to Applications. In Comprehensive Supramolecular Chemistry II (pp. 1-26). Elsevier. [Link]

  • Susilo, R., et al. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal for Technology and Science, 26(1). [Link]

  • Wang, L., et al. (2020). Metal-Organic Frameworks for Bioimaging: Strategies and Challenges. Nanotheranostics, 4(2), 69-87. [Link]

  • Batra, K., & Arora, V. (2020). Advances and Challenges in the Creation of Porous Metal Phosphonates. Molecules, 25(23), 5584. [Link]

  • Sharma, R. K., et al. (2019). Molecular Metal Phosphonates. In Phosphorus Chemistry (pp. 1-31). IntechOpen. [Link]

  • Clearfield, A. (2013). Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews, 113(8), 6628-6661. [Link]

  • Pater, T., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18361-18370. [Link]

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Technical Support Center: Purification of Crude Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzhydrylphosphonic Acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in its purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and troubleshooting strategies to help you achieve high purity for your downstream applications. This compound's polarity and tendency to form sticky solids can make purification non-trivial, but with the right approach, these challenges can be overcome.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding what you are trying to remove. The nature of the impurities in your crude product is dictated by the synthetic route used.

Q1: What are the likely impurities in crude this compound?

A1: The most common synthetic route to dialkyl benzhydrylphosphonates (the precursors to the final acid) is the Michaelis-Arbuzov reaction.[1][2] This reaction involves treating a trialkyl phosphite with a benzhydryl halide.[3][4] The subsequent hydrolysis step yields the final phosphonic acid. Therefore, impurities typically originate from this process:

  • Unreacted Starting Materials: Residual benzhydryl halide (e.g., benzhydryl bromide) and any excess trialkyl phosphite.

  • Reaction Intermediates: The Michaelis-Arbuzov reaction proceeds through a phosphonium salt intermediate.[1] In some cases, especially with sterically hindered or less reactive substrates, this intermediate may persist.

  • Byproducts of Synthesis:

    • Benzhydrol: This can be present if the starting benzhydryl halide contained it, or it can form via hydrolysis of the halide during workup.[5]

    • Partially Hydrolyzed Esters: If the final hydrolysis step is incomplete, you may have the monoalkyl benzhydrylphosphonate ester present.

  • Solvent Residues: Solvents used in the reaction or initial workup (e.g., toluene, DMF, DCM) can be trapped in the crude product, often contributing to its oily or sticky nature.[6]

Q2: How can I get a preliminary assessment of the purity and impurity profile of my crude product?

A2: Before embarking on a large-scale purification, a quick analytical assessment is invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is excellent for identifying organic impurities. Look for signals corresponding to unreacted benzhydryl protons or residual solvent. The proton on the carbon bearing the phosphorus atom in your product should be a characteristic doublet due to coupling with phosphorus.

    • ³¹P NMR: This is the most direct way to assess phosphorus-containing species. Your desired product, this compound, will have a specific chemical shift. Unreacted trialkyl phosphite, the phosphonate diester precursor, and other phosphorus-containing byproducts will appear as distinct signals, allowing you to quantify their presence.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate compounds based on polarity.[7] this compound is highly polar and will likely have a short retention time. Less polar impurities, such as the phosphonate diester precursor or unreacted benzhydryl bromide, will have longer retention times. This can give you a quantitative measure of purity (e.g., >98.0% area).[8][9]

Section 2: Purification Strategy Selection

The optimal purification strategy depends on the scale of your synthesis and the nature of the impurities identified in Section 1. The following decision tree provides a general guide.

Purification_Workflow start Crude this compound check_impurities Are major impurities non-polar/neutral (e.g., starting materials, diester)? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes chromatography Purify Precursor Ester via Silica Gel Chromatography, then hydrolyze. check_impurities->chromatography No (polar impurities) check_scale Is the scale > 1g? check_precip Does product precipitate upon acidification? check_scale->check_precip No recrystallize Recrystallize from Aqueous/Organic Solvent Mix check_scale->recrystallize Yes salt_formation Attempt Salt Formation & Crystallization check_precip->salt_formation No end Pure Product check_precip->end Yes acid_base->check_scale recrystallize->end chromatography->end salt_formation->end

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides & Protocols

This section provides detailed procedures and solutions to common problems for the principal purification techniques.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, leveraging differences in solubility.[10][11]

Frequently Asked Questions

  • Q4: What is the best solvent system for recrystallizing this compound?

    • A4: Due to its high polarity and strong hydrogen bonding capabilities, single solvents are often ineffective. Mixed solvent systems are generally preferred. The goal is to find a solvent in which the acid is soluble when hot but insoluble when cold, while impurities remain in solution.[12][13] Good starting points are water mixed with a miscible organic solvent like ethanol, isopropanol, or acetone.[6]

  • Q5: My product is oily and won't crystallize. What should I do?

    • A5: This is a common issue with phosphonic acids, often due to residual solvents or the presence of impurities that inhibit crystal lattice formation.[6] First, ensure all volatile solvents from the synthesis are removed under high vacuum. If it still oils out, try adding more of the "soluble" solvent to prevent the solution from becoming supersaturated too quickly.[14] Seeding the solution with a previously obtained crystal can also induce crystallization. If these fail, converting the acid to a salt (see Q12) is an excellent alternative.

  • Q6: The yield from my recrystallization is very low. How can I improve it?

    • A6: Low yield is often caused by using too much solvent.[14] Use only the minimum amount of hot solvent required to fully dissolve the solid. After filtering the crystals, you can try to concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

Experimental Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all solvent.

Problem Possible Cause Solution
Product "oils out" instead of crystallizing.Solution is too concentrated; cooling is too rapid; high impurity level.Re-heat the solution and add a small amount of the "good" solvent (e.g., ethanol).[14] Ensure slow cooling. If the problem persists, consider an alternative purification like acid-base extraction.
No crystals form upon cooling.Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again.[14] Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Very poor yield.Too much solvent was used; product is significantly soluble in the cold solvent.Use the absolute minimum amount of hot solvent. Cool the filtrate in an ice bath to recover more product. Try a different solvent system where the product is less soluble when cold.
Acid-Base Extraction

This technique is ideal for separating acidic products like this compound from neutral or basic impurities.[15] It relies on the principle that the ionized salt form of the acid is water-soluble, while the neutral form is soluble in organic solvents.

AcidBase_Workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Aqueous Layer (pH ~10-11) Organic Layer Benzhydrylphosphonate Salt Neutral/Basic Impurities start->step1 Extract with aq. NaOH or Na2CO3 step2 Aqueous Layer (pH ~1-2) Organic Layer Precipitated/Extracted Pure Acid Residual Impurities step1:f0->step2 Separate, then acidify with HCl

Caption: Workflow for acid-base extraction purification.

Frequently Asked Questions

  • Q7: How does acid-base extraction work for purifying this compound?

    • A7: The crude material is dissolved in an organic solvent. When an aqueous base (like sodium hydroxide or sodium carbonate) is added, the acidic this compound is deprotonated to form its sodium salt. This salt is ionic and dissolves in the aqueous layer, while neutral impurities (like unreacted starting materials) remain in the organic layer. The layers are separated, and the aqueous layer is then acidified, which re-protonates the salt, causing the pure this compound to precipitate or be extracted back into a fresh organic solvent.[15]

  • Q8: I'm getting an emulsion during the extraction. How do I break it?

    • A8: Emulsions are common when shaking two immiscible liquids vigorously. To break it, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, letting the mixture stand for a longer period or gentle swirling instead of vigorous shaking can prevent emulsion formation.

  • Q9: After acidification, my product is not precipitating. What went wrong?

    • A9: There are two likely causes. First, you may not have added enough acid to lower the pH sufficiently (aim for pH 1-2). Check with pH paper. Second, the phosphonic acid may have some solubility in the acidic aqueous solution. In this case, you will need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover your product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract it one to three times with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution. Caution: NaOH is a stronger base and may hydrolyze any remaining ester impurities.

  • Separation: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent to remove any last traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the pH is approximately 1-2.[16]

  • Isolation:

    • If a precipitate forms: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. This solid can then be recrystallized as described in section 3.1.

    • If no precipitate forms: Extract the acidified aqueous solution three times with fresh ethyl acetate or dichloromethane. Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid.

Chromatographic Purification

Direct purification of highly polar phosphonic acids by standard silica gel chromatography is often difficult due to strong binding to the stationary phase, leading to poor recovery and broad peaks.[17]

Frequently Asked Questions

  • Q10: Can I use standard silica gel chromatography to purify this compound?

    • A10: It is strongly discouraged. The acidic protons of the phosphonic acid will interact very strongly with the acidic silica gel surface, often resulting in irreversible adsorption or significant tailing. While some success can be achieved with mobile phases containing additives like acetic acid or methanol, it is not a reliable method.[17]

  • Q11: What are the recommended chromatographic techniques for highly polar phosphonic acids?

    • A11: For analytical purposes, techniques like reversed-phase HPLC, ion-exchange chromatography, or Hydrophilic Interaction Liquid Chromatography (HILIC) are effective.[18][19][20] For preparative purification, these methods can be used but may require specialized equipment.

  • Q12: Is it better to purify the phosphonate ester precursor instead of the final acid?

    • A12: Absolutely. This is the most highly recommended strategy. The dialkyl benzhydrylphosphonate ester is significantly less polar and non-acidic compared to the final product. It behaves well on standard silica gel chromatography and can be easily separated from other non-polar impurities. After obtaining the pure ester, it can be cleanly hydrolyzed to the desired high-purity phosphonic acid.[17]

Experimental Protocol: Purification of Diethyl Benzhydrylphosphonate Precursor

  • Preparation: After the Michaelis-Arbuzov reaction is complete, remove the volatile byproducts under reduced pressure. Dissolve the crude residue in a minimal amount of dichloromethane.

  • Column Setup: Prepare a silica gel column using a suitable solvent system. A good starting point for elution is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Loading and Elution: Load the concentrated crude product onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC). The desired phosphonate ester can be visualized using a potassium permanganate stain or by charring with p-anisaldehyde solution.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified diethyl benzhydrylphosphonate as an oil or solid.

  • Hydrolysis: The pure ester can then be hydrolyzed to the final phosphonic acid using standard methods, such as refluxing with concentrated HCl or using bromotrimethylsilane (TMSBr) followed by a methanol quench. The resulting acid is often of very high purity and may not require further purification.

Section 4: Final Product Handling and Characterization

Q13: My purified this compound is a sticky solid. How can I obtain a free-flowing powder?

A13: The hygroscopic and sticky nature of many phosphonic acids is a known challenge.[6] If recrystallization does not yield a nice solid, lyophilization (freeze-drying) from a solution in water or a tert-butanol/water mixture can produce a fine, fluffy powder.[6] Co-evaporation with a non-polar solvent like toluene can also sometimes help to azeotropically remove traces of water or other solvents that contribute to stickiness.

Q14: What analytical techniques should I use to confirm the purity of my final product?

A14: To confirm the structure and assess the final purity, a combination of techniques is recommended:

  • Purity: Reversed-phase HPLC is the gold standard. A pure sample should show a single major peak, typically >98% by area integration.[8]

  • Identity and Structure:

    • ¹H and ¹³C NMR: Confirm the structure of the benzhydryl group.

    • ³¹P NMR: A single peak at the characteristic chemical shift for this phosphonic acid confirms the absence of other phosphorus-containing impurities.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

References

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Glavan, G., & Albreht, A. (2022). Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides. Journal of Chromatography B, 1189, 123083. [Link]

  • BenchChem (2025). Technical Support Center: Mass Spectrometry of Phosphonic Acids.
  • Corbet, J.-P., & Mignani, G. (2006). Selected patented methods for phosphonic acid synthesis. Beilstein Journal of Organic Chemistry, 2, 11. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Bionity.com. (n.d.). Acid-base extraction. [Link]

  • Aston University. (n.d.). Solvent extraction of phosphoric acid. Aston Research Explorer. [Link]

  • MDPI. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

  • Web of Journals. (n.d.). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

  • Gelest. (n.d.). This compound, tech. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Synthesis of Molecularly Imprinted Polymer for Removal of Effective Impurity (Benzhydrol) from Diphenhydramine Hydrochloride Drug. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

  • Nanoporation. (n.d.). This compound. [Link]

  • Chem-Station. (2014). Michaelis-Arbuzov Reaction. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Anagnostics. (n.d.). This compound-1g. [Link]

  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Google Patents. (n.d.). A purifying method for crude 1,3,5-benzenetricarboxylic acid.
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  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

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Technical Support Center: Benzhydrylphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzhydrylphosphonic acid and its derivatives are important scaffolds in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, yet synthetic routes can be prone to side reactions that complicate purification and reduce yields. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying and mitigating common byproducts encountered during the synthesis of this compound. The content is structured in a question-and-answer format to directly address practical challenges in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound esters?

The two most prevalent methods for forming the crucial P-C bond are the Michaelis-Arbuzov reaction and the Pudovik reaction.

  • Michaelis-Arbuzov Reaction: This is a widely used method involving the reaction of a trialkyl phosphite with an alkyl halide—in this case, a diphenylmethyl halide (e.g., diphenylmethyl bromide). The reaction proceeds via an SN2 mechanism, typically requiring heat.[1][2][3]

  • Pudovik Reaction: This reaction involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde, such as benzaldehyde, to form an α-hydroxyphosphonate.[4][5] While this yields a related structure, it is a key method in phosphonate chemistry. For this compound itself, the Michaelis-Arbuzov approach is more direct.

Q2: My Michaelis-Arbuzov reaction has a low yield. What are the primary causes?

Low conversion is a frequent issue and can often be traced to several factors:[1][6]

  • Reactivity of Starting Materials: Diphenylmethyl bromide is a secondary halide, which is notoriously less reactive in classical Arbuzov reactions than primary halides. Steric hindrance can impede the SN2 attack by the phosphite.[6]

  • Competing Elimination (E2) Reaction: The nucleophilic phosphite can act as a base, promoting the elimination of HBr from diphenylmethyl bromide to form 1,1-diphenylethylene. This is especially problematic at the high temperatures often required for the reaction.[6]

  • Reagent Purity: Trialkyl phosphites are susceptible to hydrolysis and oxidation.[6] Water contamination can hydrolyze the phosphite to a dialkyl phosphite, which is less reactive in this context, or hydrolyze the P-C bond in the final product under harsh conditions.[7][8][9]

  • Suboptimal Temperature: The reaction requires a delicate balance. Too low a temperature results in no reaction, while excessively high temperatures favor the elimination byproduct and potential decomposition.[6]

Q3: I see multiple spots on my TLC plate after the reaction. What are the most likely byproducts?

Beyond unreacted starting materials (diphenylmethyl bromide and trialkyl phosphite), the most common byproducts are:

  • 1,1-Diphenylethylene: The product of the E2 elimination side reaction.

  • Dialkyl Phosphite (Dialkyl hydrogen phosphonate): Formed from the hydrolysis of the trialkyl phosphite starting material if moisture is present.[10]

  • Phosphoric Acid Derivatives: If the final deprotection step (ester hydrolysis to the phosphonic acid) is too harsh (e.g., strong, hot acid), it can cause cleavage of the P-C bond, leading to phosphoric acid.[9][11]

  • Alkyl Halide (from dealkylation): The Arbuzov mechanism itself produces an alkyl halide as a byproduct (e.g., ethyl bromide if using triethyl phosphite).[2][12] This is volatile but can sometimes be observed.

Part 2: Troubleshooting Guide & In-Depth Analysis

This section addresses specific experimental observations and provides protocols for identifying the root cause.

Problem 1: An unexpected singlet appears around 5.4 ppm in the ¹H NMR of my crude product.

Likely Cause: This signal is characteristic of the vinylic protons of 1,1-diphenylethylene , the elimination byproduct.

Causality: The Michaelis-Arbuzov reaction is an SN2 reaction. However, secondary halides like diphenylmethyl bromide can also undergo a competing E2 elimination, especially with a bulky nucleophile (the phosphite) and at elevated temperatures. The phosphite acts as a base, abstracting a proton, which leads to the formation of an alkene.

Troubleshooting Workflow:

G obs Observation: Unexpected ¹H NMR peak at ~5.4 ppm hyp Hypothesis: Formation of 1,1-diphenylethylene via E2 Elimination obs->hyp confirm Confirmation Steps hyp->confirm sol Solutions hyp->sol gcms 1. Run GC-MS on crude sample. Look for M⁺ peak at 180.23 g/mol. confirm->gcms nmr_spike 2. Spike crude sample with authentic 1,1-diphenylethylene and re-run ¹H NMR. confirm->nmr_spike temp Lower Reaction Temperature. Consider Lewis acid catalysis (e.g., ZnBr₂) to promote Sₙ2 at milder conditions. sol->temp radical Switch to a radical-based Arbuzov protocol, which is more suitable for secondary halides and avoids E2. sol->radical

Caption: Troubleshooting workflow for E2 elimination byproduct.

Solutions:

  • Optimize Temperature: Carefully lower the reaction temperature. The SN2 reaction has a lower activation energy than E2, so reducing heat can favor the desired pathway. Monitor progress by TLC or ³¹P NMR to find the minimum effective temperature.

  • Consider a Milder Protocol: Modern variations of the Arbuzov reaction use Lewis acids or photoredox catalysis, which can facilitate the reaction at room temperature, effectively suppressing the elimination pathway.[13]

Problem 2: My ³¹P NMR spectrum shows a signal around +7 to +12 ppm in addition to my product signal (~+20 ppm).

Likely Cause: This signal range is characteristic of a dialkyl phosphite (e.g., diethyl phosphite), which arises from the hydrolysis of your trialkyl phosphite reagent.

Causality: Trialkyl phosphites are highly susceptible to moisture. Even trace amounts of water in the solvent or on the glassware can lead to hydrolysis, producing dialkyl phosphite and an alcohol.[7][8] Dialkyl phosphites are generally not nucleophilic enough to react with diphenylmethyl bromide under neutral thermal conditions, leading to their persistence as an impurity.

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: Oven-dry all glassware (reactors, flasks, condensers, dropping funnels) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.

  • Solvents: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure the septum is in good condition and use a syringe to transfer.

  • Reagents: Use freshly opened or distilled trialkyl phosphite. Old bottles may have absorbed atmospheric moisture. Diphenylmethyl bromide can also be hygroscopic and should be stored in a desiccator.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and cannulation techniques for all liquid transfers.

Data Interpretation:

The table below summarizes typical ³¹P and ¹H NMR chemical shifts that can help distinguish the product from common phosphorus-containing impurities.

CompoundStructure³¹P NMR Shift (δ, ppm)Key ¹H NMR Signals (δ, ppm)
Diethyl Benzhydrylphosphonate (CH₃CH₂O)₂P(O)CH(Ph)₂~ +20 to +22~4.6 (d, JHP ≈ 22 Hz, 1H, P-CH ), 7.2-7.4 (m, 10H, Ar-H )
Diethyl Phosphite (CH₃CH₂O)₂P(O)H~ +7 to +12~6.8 (d, JHP ≈ 700 Hz, 1H, P-H )
Triethyl Phosphite (CH₃CH₂O)₃P~ +138 to +141~3.9-4.1 (m, 6H, O-CH ₂)
Phosphoric Acid (HO)₃PO~ 0 (pH dependent)Broad signal, often exchanged with D₂O

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Problem 3: After acidic hydrolysis to get the final phosphonic acid, my yield is very low and I see a signal near 0 ppm in the ³¹P NMR.

Likely Cause: You are observing P-C bond cleavage, resulting in the formation of phosphoric acid and diphenylmethane.

Causality: The benzhydryl group can stabilize a positive charge, forming a relatively stable diphenylmethyl cation.[14][15] Under harsh acidic conditions (e.g., refluxing concentrated HCl), the P-C bond can be protonated and subsequently cleaved, leading to the loss of the desired product. This is particularly an issue for substrates with electron-donating groups on the phenyl rings.[9]

Mechanism Diagram: P-C Bond Cleavage

G cluster_0 Acid-Catalyzed P-C Bond Cleavage Reactant Benzhydrylphosphonic Acid Protonated Protonated Intermediate Reactant->Protonated + H⁺ Products Diphenylmethyl Cation + H₃PO₃ Protonated->Products Cleavage Final Diphenylmethane (after workup) Products->Final Quenching

Caption: Pathway for acid-catalyzed product degradation.

Milder Deprotection Methods:

To avoid P-C bond cleavage, use milder methods for ester hydrolysis:[9][16]

  • McKenna Reaction (Using TMSBr): This is the gold standard for mild phosphonate deprotection.[9]

    • Protocol:

      • Dissolve the diethyl benzhydrylphosphonate ester in an anhydrous solvent like dichloromethane (CH₂Cl₂) or acetonitrile.

      • Cool the solution to 0 °C under an inert atmosphere.

      • Add bromotrimethylsilane (TMSBr, ~2.2 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-16 hours.

      • Quench the reaction by the slow addition of methanol or water.

      • Remove volatiles under reduced pressure to yield the crude phosphonic acid.

  • Hydrolysis with Aqueous HBr: Concentrated aqueous HBr is often less harsh than HCl and can be effective at lower temperatures.

References

  • Covitz, F. (1965). Thesis. Harvard University.
  • Pudovik Reaction. (n.d.). Grokipedia.
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  • Process for the production of trialkyl phosphites. (n.d.).
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). MDPI.
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  • Troubleshooting low yields in Arbuzov-type reactions for phosphon
  • Troubleshooting low yields in phosphonic acid synthesis. (n.d.). BenchChem.
  • Ohwada, T., & Shudo, K. (1990). Reaction of diphenylmethyl cations in a strong acid. Participation of carbodications with positive charge substantially delocalized over the aromatic rings. Journal of the American Chemical Society.
  • Substituted diphenylmethyl cations. Part I. Acid–base equilibria. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Phosphonic acid: preparation and applic
  • Phosphonic acid: preparation and applic
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Sources

Technical Support Center: Optimizing Benzhydrylphosphonic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of benzhydrylphosphonic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction class. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Reaction Fundamentals

The synthesis of this compound esters, which are valuable intermediates in medicinal chemistry, primarily relies on two cornerstone reactions of organophosphorus chemistry: the Pudovik Reaction and the Michaelis-Arbuzov Reaction . Understanding the fundamentals of each is critical for troubleshooting and optimization.

  • The Pudovik Reaction : This reaction involves the addition of a dialkyl phosphite (a >P(O)H species) across the carbon-nitrogen double bond of an imine or the carbon-oxygen double bond of an aldehyde.[1] For benzhydryl systems, this typically involves the reaction of a dialkyl phosphite with a benzhydrylidene imine. The reaction is often catalyzed by a base or a Lewis acid.[1]

  • The Michaelis-Arbuzov Reaction : This classic C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[2][3] In this context, a benzhydryl halide (e.g., bromodiphenylmethane) is reacted with a trialkyl phosphite, typically at elevated temperatures, to yield the desired diethyl benzhydrylphosphonate.[2][4] A radical-mediated version has also been developed for milder conditions.[4]

The choice between these pathways depends on starting material availability, functional group tolerance, and desired scale.

Core Synthetic Pathways Overview

cluster_0 Pudovik Reaction Pathway cluster_1 Michaelis-Arbuzov Pathway Imine Benzhydrylidene Imine Product_P Benzhydrylphosphonic Acid Ester Imine->Product_P Base or Lewis Acid Catalyst Phosphite_P Dialkyl Phosphite (RO)2P(O)H Phosphite_P->Product_P Halide Benzhydryl Halide Product_MA Benzhydrylphosphonic Acid Ester Halide->Product_MA Heat or Photoredox Catalyst Phosphite_MA Trialkyl Phosphite (RO)3P Phosphite_MA->Product_MA

Caption: Comparison of Pudovik and Michaelis-Arbuzov routes.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Q1: My Pudovik reaction has stalled or is showing very low conversion. What are the likely causes and solutions?

A1: Low conversion in a Pudovik reaction is a frequent issue. Let's break down the potential culprits:

  • Cause 1: Inactive Catalyst or Insufficient Catalyst Loading.

    • Explanation: Base catalysts (like NaOEt, DBU, or Et3N) function by deprotonating the dialkyl phosphite, generating the nucleophilic phosphite anion. Lewis acid catalysts activate the imine for nucleophilic attack. If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be negligible.

    • Solution:

      • Verify Catalyst Activity: Use freshly prepared or properly stored catalysts. For instance, sodium ethoxide is highly moisture-sensitive and should be handled under an inert atmosphere.

      • Increase Catalyst Loading: While catalytic amounts are ideal, some systems, especially those with steric hindrance, may require higher loadings (e.g., 20-40 mol%).[5] However, be aware that excess base can lead to side reactions.[5]

      • Switch Catalyst Type: If a mild base like triethylamine is ineffective, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For sensitive substrates, a Lewis acid catalyst (e.g., TBOxAl complexes) might offer better results with low catalyst loading.[6]

  • Cause 2: Poor Substrate Quality.

    • Explanation: The imine substrate must be pure and anhydrous. Moisture can hydrolyze the imine back to benzophenone and the corresponding amine, quenching the reaction. The dialkyl phosphite should also be free of significant amounts of phosphorous acid.

    • Solution:

      • Dry Reagents and Solvents: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the imine over molecular sieves or by azeotropic distillation if necessary.

      • Verify Imine Purity: Confirm the purity of your imine by ¹H NMR or GC-MS before starting the reaction. If it was prepared in situ, ensure the water removal step (e.g., with a Dean-Stark trap) was efficient.

  • Cause 3: Inappropriate Reaction Temperature.

    • Explanation: While many Pudovik reactions proceed at room temperature, sterically hindered substrates like benzhydryl systems may require heating to overcome the activation energy barrier.

    • Solution: Monitor the reaction by TLC or ³¹P NMR. If no progress is observed after several hours at room temperature, gradually increase the temperature to 50-80 °C. Continuous flow reactors can also be used to improve control over temperature and reaction time, leading to higher yields.[7][8]

Q2: I'm observing a significant amount of a rearranged by-product in my Pudovik reaction. What is it and how can I prevent it?

A2: This is a classic issue, particularly when synthesizing α-hydroxy-phosphonates, but the principle can apply to related systems.

  • Explanation: The primary Pudovik adduct can sometimes undergo a rearrangement to form a phosphonate-phosphate species.[5] This side reaction is often promoted by an excess of a strong base catalyst.[5] For example, using 40% diethylamine as a catalyst can lead exclusively to the rearranged product, whereas 5% catalyst loading yields the desired Pudovik adduct selectively.[5]

  • Solution:

    • Reduce Catalyst Concentration: This is the most critical factor. Titrate down your catalyst loading to the minimum required for a reasonable reaction rate. Start with 5-10 mol% of a base like diethylamine or DBU.

    • Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the rearrangement pathway, which likely has a higher activation energy.[5]

    • Choose a Milder Catalyst: If a strong base is causing issues, switch to a milder catalyst system, such as a Lewis acid, which is less likely to promote this type of rearrangement.

Q3: My Michaelis-Arbuzov reaction is sluggish and requires very high temperatures, leading to decomposition.

A3: The classic Michaelis-Arbuzov reaction often requires harsh conditions, but modern variants can mitigate this.[2][4]

  • Cause 1: Poor Nucleophilicity of the Phosphite.

    • Explanation: The reaction proceeds via nucleophilic attack of the phosphite on the benzhydryl halide. Triaryl phosphites are generally poor nucleophiles and may lead to side reactions like disproportionation at high temperatures.

    • Solution: Use trialkyl phosphites (e.g., triethyl phosphite), which are more nucleophilic.

  • Cause 2: High Activation Energy.

    • Explanation: The traditional thermal reaction has a high activation energy barrier.[4]

    • Solution:

      • Use a Catalyst: Lewis acids can catalyze the reaction, allowing for lower temperatures.

      • Consider Photoredox Catalysis: A modern alternative is the radical Arbuzov reaction.[4] Using a photoredox catalyst, the reaction can proceed at room temperature with excellent functional group tolerance, even with secondary halides like the benzhydryl system.[4] Specialized reagents like benzhydryl o-phenylene phosphite have been developed for this purpose.[4]

Q4: My final product is a sticky oil that is difficult to purify. What purification strategies are effective for phosphonic acid esters?

A4: This is a common challenge due to the polarity of the phosphonate group.

  • Strategy 1: Column Chromatography.

    • Explanation: Silica gel chromatography is the go-to method. However, the polarity of the product can cause tailing.

    • Optimization:

      • Solvent System: Start with a non-polar/polar gradient (e.g., Hexane/Ethyl Acetate). If tailing is severe, adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine (if the compound is base-stable) to the eluent can help.

      • Deactivate Silica: Pre-treating the silica gel with triethylamine can prevent acidic sites from strongly adsorbing the polar phosphonate.

  • Strategy 2: Crystallization.

    • Explanation: Even if the product is an oil, it may crystallize from the right solvent system. This is often the best way to achieve high purity.

    • Techniques:

      • Solvent Screening: Try dissolving the oil in a small amount of a solvent in which it is soluble (e.g., dichloromethane, ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., hexane, pentane) until turbidity appears. Allow it to stand, preferably at a low temperature.

      • Salt Formation: If the final target is the phosphonic acid, converting it to a salt (e.g., with dicyclohexylamine or sodium hydroxide) can often induce crystallization and make the material easier to handle.[9]

  • Strategy 3: Acid/Base Extraction (for Phosphonic Acids).

    • Explanation: If you have hydrolyzed the ester to the phosphonic acid, an acid-base workup can be very effective for removing neutral organic impurities.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a mild aqueous base (e.g., 1M NaHCO₃). The phosphonic acid will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove impurities. Finally, re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract the pure phosphonic acid back into an organic solvent.

Section 3: FAQs for Reaction Optimization

Q1: How do I select the optimal solvent for my reaction?

A1: Solvent choice can dramatically impact reaction rate and selectivity.

Solvent TypeExamplesSuitability & Rationale
Non-polar Hexanes, TolueneOften excellent for catalytic enantioselective Pudovik reactions, as they can enhance catalyst-substrate interactions and improve enantioselectivity.[6]
Polar Aprotic THF, DichloromethaneGood general-purpose solvents. They effectively dissolve reagents without interfering with the reaction mechanism (unlike protic solvents).
Polar Protic Ethanol, MethanolGenerally avoid. These can compete with the dialkyl phosphite as a nucleophile or react with base catalysts, reducing reaction efficiency.
Solvent-Free Neat conditionsCan be highly effective, especially for Pudovik reactions, leading to faster reaction times and simpler workups. Often used in conjunction with microwave irradiation.

Q2: Which analytical techniques are best for monitoring reaction progress?

A2: A combination of techniques provides the most complete picture.

  • Thin-Layer Chromatography (TLC): Fast, simple, and effective for visualizing the disappearance of starting materials and the appearance of the product. Use a potassium permanganate stain, which is very effective for visualizing phosphonates.

  • ³¹P NMR Spectroscopy: This is the most definitive technique. It provides unambiguous information about phosphorus-containing species in the reaction mixture.[10] The starting dialkyl phosphite will have a characteristic chemical shift and coupling (¹J P-H), while the product phosphonate will appear at a different chemical shift without the large P-H coupling. This allows for precise quantification of conversion.

  • ¹H NMR Spectroscopy: Useful for monitoring the disappearance of key starting material signals, such as the imine C-H or the benzhydryl C-H proton.

Q3: How do I properly hydrolyze my this compound ester to the final phosphonic acid?

A3: The hydrolysis of the phosphonate ester to the corresponding acid is a critical final step.

  • Method 1: Acidic Hydrolysis.

    • Protocol: Refluxing the ester in concentrated hydrochloric acid (e.g., 6M HCl) is a standard and effective method.[11]

    • Causality: The reaction is an acid-catalyzed nucleophilic substitution at the ester's alkyl carbon or phosphorus center. It is often slow and requires elevated temperatures.

    • Pros/Cons: Robust and widely used. However, the harsh conditions may not be suitable for substrates with acid-labile functional groups.

  • Method 2: Transsilylation-Methanolysis.

    • Protocol: This is a much milder two-step procedure. First, the ester is treated with bromotrimethylsilane (TMSBr). This converts the alkyl esters to silyl esters. The intermediate silyl esters are then simply hydrolyzed by the addition of methanol or water.[11]

    • Causality: The silicon-oxygen bond is highly labile to hydrolysis, and the formation of the strong Si-Br bond drives the initial transesterification.

    • Pros/Cons: Very mild conditions, suitable for complex molecules with sensitive functional groups. TMSBr is corrosive and moisture-sensitive, requiring careful handling.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_conversion Analyze crude reaction by ³¹P NMR or TLC start->check_conversion incomplete Incomplete Conversion (Starting Material Remains) check_conversion->incomplete Yes complete Complete Conversion (No Starting Material) check_conversion->complete No cause_incomplete Potential Causes: - Inactive/Insufficient Catalyst - Low Temperature - Poor Reagent Quality incomplete->cause_incomplete cause_complete Potential Causes: - Side Reactions (e.g., rearrangement) - Product Decomposition - Workup/Purification Losses complete->cause_complete solution_incomplete Solutions: 1. Use fresh catalyst / Increase loading 2. Increase reaction temperature 3. Purify/dry reagents & solvents cause_incomplete->solution_incomplete solution_complete Solutions: 1. Lower temp / Reduce catalyst conc. 2. Use milder conditions (e.g., photoredox) 3. Optimize purification (see FAQ) cause_complete->solution_complete

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. PMC - PubMed Central. Available at: [Link]

  • Demkowicz, S., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules. Available at: [Link]

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society. Available at: [Link]

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Available at: [Link]

  • MDPI. (2023). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI. Available at: [Link]

  • Google Patents. (n.d.). EP0049911A2 - Process for preparing alpha-hydroxybenzylphosphonic-acid esters.
  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. Available at: [Link]

  • ResearchGate. (2023). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Available at: [Link]

  • Keglevich, G., et al. (2020). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN101307072A - Method for Purifying Phosphate Esters.
  • Wang, Z., et al. (2023). Radical Arbuzov Reaction. Chinese Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]

  • ResearchGate. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Available at: [Link]

  • Google Patents. (n.d.). WO2002062808A1 - Process for purification of phosphate esters.
  • YouTube. (2016). Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid. Available at: [Link]

  • Wagner, C. R., et al. (2011). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]

  • Royal Society of Chemistry. (2012). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2015). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Available at: [Link]

  • Frontiers. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Available at: [Link]

  • Georgiadis, D., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Available at: [Link]

  • YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. Available at: [Link]

  • Google Patents. (n.d.). US3483279A - Michaelis-arbuzov reaction.

Sources

Preventing decomposition of Benzhydrylphosphonic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzhydrylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the decomposition of this valuable compound. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just protocols, but the rationale behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: Low or no yield of the desired benzhydrylphosphonate ester in the Michaelis-Arbuzov reaction.

Answer: This is a common issue that can often be traced back to several factors in the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[1]

  • Reactivity of the Benzhydryl Halide: The reactivity of the benzhydryl halide is crucial. Benzhydryl bromide is generally preferred over the chloride due to the better leaving group ability of bromide. Ensure the halide is fresh and has not decomposed.

  • Reaction Temperature: The Michaelis-Arbuzov reaction often requires heating.[1] However, excessively high temperatures can lead to side reactions and decomposition. A typical temperature range is 120-160 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or ³¹P NMR.

  • Side Reaction with Ethyl Bromide: When using triethyl phosphite, the reaction generates ethyl bromide as a byproduct. This can then react with the triethyl phosphite to form diethyl ethylphosphonate, a common byproduct that reduces the yield of your desired product.[2] To mitigate this, the reaction can be performed under conditions that allow for the removal of the volatile ethyl bromide as it is formed.

  • Steric Hindrance: The bulky benzhydryl group can slow down the reaction. Ensure sufficient reaction time is allowed.

Question 2: My Pudovik reaction between benzaldehyde and diethyl phosphite is not yielding the expected benzhydrylphosphonate.

Answer: The Pudovik reaction between an aldehyde and a dialkyl phosphite yields an α-hydroxyphosphonate.[3] To obtain the benzhydrylphosphonate, a subsequent reduction of the hydroxyl group is necessary. If you are aiming for the direct formation of the C-P bond on a pre-formed benzhydryl precursor, the Michaelis-Arbuzov reaction with a benzhydryl halide is the more direct route.

If you are proceeding with the two-step Pudovik-reduction sequence, issues can arise in the initial Pudovik reaction:

  • Catalyst: The Pudovik reaction is typically base-catalyzed.[3] Common catalysts include triethylamine or sodium ethoxide. Ensure your catalyst is active and used in the correct stoichiometry.

  • Equilibrium: The Pudovik reaction can be reversible. To drive the reaction forward, it can be beneficial to use an excess of one of the reactants or to remove the product as it is formed if possible.

  • Rearrangement of the α-hydroxyphosphonate: Under certain basic conditions, the initially formed α-hydroxyphosphonate can rearrange to a phosphate.[4][5] Careful control of the reaction conditions, particularly the base and temperature, is necessary to avoid this side reaction.

Question 3: During the final hydrolysis of the benzhydrylphosphonate ester to the acid, I am seeing significant decomposition.

Answer: The hydrolysis of the phosphonate ester to the phosphonic acid is a critical step where decomposition can occur.[6] The stability of the benzhydryl group is a key consideration. While the benzhydryl group is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can lead to cleavage of the C-P bond or other side reactions.

  • Harsh Acidic Conditions: While concentrated HCl is a common reagent for phosphonate hydrolysis, prolonged heating can be detrimental.[7] The benzhydryl cation is relatively stable, and under strongly acidic conditions, there is a risk of C-P bond cleavage via an SN1-type mechanism.

  • Milder Hydrolysis Conditions: To avoid decomposition, consider milder methods for dealkylation:

    • The McKenna Reaction: This method uses bromotrimethylsilane (TMSBr) followed by methanolysis to cleave the phosphonate esters under neutral conditions.[8][9] This is often the method of choice for substrates with acid-sensitive groups.

    • Iodotrimethylsilane (TMSI): Similar to TMSBr, TMSI is also effective for mild dealkylation. It can be generated in situ from chlorotrimethylsilane and sodium iodide.

Question 4: I have an unknown impurity in my final product. How can I identify it?

Answer: The most powerful tool for identifying impurities in phosphonic acid synthesis is ³¹P NMR spectroscopy .[10]

  • ³¹P NMR Chemical Shifts: Different phosphorus-containing species have distinct chemical shifts. For example, a phosphonate ester will have a different chemical shift compared to the corresponding phosphonic acid. By comparing the chemical shifts in your sample to known values, you can identify the nature of the impurity. A typical chemical shift range for phosphonic acids is -5 to 25 ppm.[11]

  • ¹H NMR Spectroscopy: ¹H NMR can also provide valuable information. Look for unexpected signals, for example, in the aromatic region which might suggest byproducts from the benzhydryl group, or in the aliphatic region which could indicate incomplete hydrolysis of the ester groups.

Common impurities to look out for include:

  • Unreacted starting materials (e.g., benzhydryl bromide, triethyl phosphite).

  • Partially hydrolyzed phosphonate ester (monoester).

  • Byproducts from side reactions (e.g., diethyl ethylphosphonate in the Michaelis-Arbuzov reaction).

  • Decomposition products where the benzhydryl group may have been cleaved or rearranged.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: For the Michaelis-Arbuzov reaction , the recommended starting materials are benzhydryl bromide and triethyl phosphite . Benzhydryl bromide is more reactive than benzhydryl chloride. Triethyl phosphite is commonly used, and the volatile byproduct (ethyl bromide) can be removed to drive the reaction.

For the Pudovik reaction route, you would start with benzaldehyde and diethyl phosphite to form diethyl (hydroxy(phenyl)methyl)phosphonate, which would then need to be reduced to diethyl benzhydrylphosphonate before hydrolysis.

Q2: What is the best way to purify the final this compound?

A2: this compound is a solid. Purification can often be achieved by recrystallization . Suitable solvent systems need to be determined empirically but mixtures of polar and non-polar solvents are often effective. If the product is an oil or difficult to crystallize, column chromatography on silica gel can be employed. A polar eluent system, such as a mixture of dichloromethane and methanol, is typically required.

Q3: How can I monitor the progress of my reaction?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Use a suitable solvent system that gives good separation of the spots. The spots can be visualized under UV light.

  • ³¹P NMR Spectroscopy: For reactions involving phosphorus, ³¹P NMR is an excellent tool for monitoring the reaction progress.[10] You can take aliquots from the reaction mixture at different time points and analyze them to observe the disappearance of the starting phosphite signal and the appearance of the phosphonate product signal.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trialkyl phosphites: Have a pungent odor and should be handled with care.

  • Benzhydryl bromide: Is a lachrymator and can cause irritation.

  • Bromotrimethylsilane (TMSBr): Is corrosive and reacts with moisture. It should be handled under an inert atmosphere.

  • Concentrated acids: Are highly corrosive.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzhydrylphosphonate via Michaelis-Arbuzov Reaction

This protocol provides a general procedure. Optimization may be required.

Materials:

  • Benzhydryl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional, for high-boiling point reactions)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place benzhydryl bromide (1.0 eq).

  • Add triethyl phosphite (1.1 to 1.5 eq). The reaction can be run neat or in a high-boiling solvent like toluene.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • The crude diethyl benzhydrylphosphonate can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Hydrolysis of Diethyl Benzhydrylphosphonate to this compound (McKenna Reaction)

This protocol utilizes a mild dealkylation method to minimize decomposition.[8]

Materials:

  • Diethyl benzhydrylphosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve diethyl benzhydrylphosphonate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add TMSBr (2.2 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) ester.

  • Once the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.

  • Carefully add methanol to the residue. This will hydrolyze the silyl ester to the phosphonic acid.

  • Stir for 1-2 hours at room temperature.

  • Remove the methanol under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization.

Data Presentation

ParameterMichaelis-Arbuzov ReactionPudovik Reaction (initial step)McKenna Hydrolysis
Reactants Benzhydryl bromide, Triethyl phosphiteBenzaldehyde, Diethyl phosphiteDiethyl benzhydrylphosphonate, TMSBr
Product Diethyl benzhydrylphosphonateDiethyl (hydroxy(phenyl)methyl)phosphonateThis compound
Typical Temp. 120-140 °CRoom temp. to 50 °CRoom temp.
Common Byproducts Diethyl ethylphosphonateRearrangement to phosphateHexamethyldisiloxane

Visualizations

Michaelis-Arbuzov Reaction Workflow

MichaelisArbuzov start Start reactants Benzhydryl Bromide + Triethyl Phosphite start->reactants heating Heat (120-140°C) reactants->heating workup Vacuum Distillation heating->workup purification Column Chromatography workup->purification product Diethyl Benzhydrylphosphonate purification->product

Caption: Workflow for the Michaelis-Arbuzov synthesis of diethyl benzhydrylphosphonate.

Decomposition Prevention Logic

DecompositionPrevention goal High-Purity This compound hydrolysis Phosphonate Ester Hydrolysis harsh_acid Harsh Acidic Conditions (e.g., conc. HCl, heat) hydrolysis->harsh_acid Choice of Reagent mild_cond Mild Conditions (e.g., McKenna Reaction) hydrolysis->mild_cond Choice of Reagent decomposition Decomposition (C-P Bond Cleavage) harsh_acid->decomposition mild_cond->goal

Caption: Logic for preventing decomposition during the final hydrolysis step.

References

  • Michaelis-Arbuzov Reaction. Wikipedia. [Link][1]

  • Pudovik reaction. Grokipedia. [Link][3]

  • Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link][4][5][12][13]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link][2]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link][6][14]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journals. [Link][9]

  • ³¹P NMR. University of Ottawa. [Link][10]

  • ³¹P chemical shifts. Steffen's Chemistry Pages. [Link][11]

  • US Patent for Methods for the dealkylation of phosphonate esters. Google Patents. [7]

  • Supporting Information. The Royal Society of Chemistry. [Link][15]

  • Differentiation of chiral phosphorus enantiomers by ³¹P and ¹H NMR spectroscopy using amino acid derivatives as chemical solvating agents. NIH. [Link][16]

Sources

Technical Support Center: Scaling Up Benzhydrylphosphonic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of Benzhydrylphosphonic Acid (also known as Diphenylmethylphosphonic acid). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its production. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your process for scalability.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or Inconsistent Yields in the Michaelis-Arbuzov Reaction

Question: My Michaelis-Arbuzov reaction between benzhydryl bromide and triethyl phosphite is giving low yields (<50%). What are the likely causes and how can I improve it?

Answer: This is a common challenge. The classical Michaelis-Arbuzov reaction, while robust, can be sluggish with sterically hindered or less reactive halides like benzhydryl bromide.[1][2] The low yield is often attributable to a combination of factors:

  • Incomplete Reaction: The reaction may require significant thermal energy to proceed to completion. Insufficient reaction time or temperature will result in unreacted starting materials.

  • Side Reactions: At elevated temperatures, benzhydryl bromide is susceptible to elimination (forming diphenylethylene) or self-condensation reactions.

  • Competing Reactions: The ethyl bromide generated as a byproduct can potentially react with the triethyl phosphite starting material, a known issue that can complicate the reaction mixture.[2]

Troubleshooting Steps & Scientific Rationale:

  • Optimize Thermal Conditions:

    • Rationale: A careful balance must be struck. The reaction needs enough energy to overcome the activation barrier, but excessive heat promotes side reactions.

    • Action: Instead of a fixed high temperature, try a staged heating profile. For instance, begin at a moderate temperature (e.g., 100-120 °C) and hold for several hours, monitoring by TLC or ³¹P NMR. If the reaction stalls, incrementally increase the temperature (e.g., to 140-150 °C).[3] This approach minimizes the time the product is exposed to degradative high temperatures.

  • Consider Catalysis:

    • Rationale: Lewis acid catalysts can activate the alkyl halide, facilitating the initial nucleophilic attack by the phosphite and allowing the reaction to proceed under milder conditions.[1][2]

    • Action: Introduce a catalytic amount (1-5 mol%) of a Lewis acid like zinc iodide (ZnI₂) or lanthanum chloride (LaCl₃·7H₂O).[2] This can significantly increase the reaction rate and allow for lower temperatures, thereby suppressing side reactions.

  • Manage Byproduct Interference:

    • Rationale: Using a phosphite that generates a more volatile or less reactive alkyl halide can prevent competitive side reactions.[2]

    • Action: Switch from triethyl phosphite to trimethyl phosphite. The resulting methyl bromide is a gas at reaction temperature and will be driven out of the reaction mixture, preventing it from competing for the remaining phosphite.

Issue 2: The Final Product is a Sticky, Intractable Oil, Not a Crystalline Solid

Question: After hydrolysis of my diethyl benzhydrylphosphonate ester with concentrated HCl, I'm left with a persistent, sticky oil that I can't crystallize or dry effectively. What's wrong?

Answer: This is one of the most frequently encountered problems in phosphonic acid chemistry. The issue rarely stems from a single cause.

  • Hygroscopic Nature: Phosphonic acids are notoriously hygroscopic due to the strong hydrogen-bonding capacity of the P-O-H groups.[4] They readily absorb atmospheric moisture to form tacky hydrates.

  • Residual Solvents: The high polarity of the phosphonic acid makes it difficult to remove residual water or other polar solvents like HCl, even under high vacuum.

  • Amorphous State: The product may simply prefer to exist in a glassy, amorphous state rather than a well-ordered crystal lattice, especially if minor impurities are present.

Troubleshooting Steps & Scientific Rationale:

  • Rigorous Water Removal:

    • Rationale: Water is the primary plasticizer. Its removal is critical for solidification.

    • Action: After the initial workup and removal of bulk solvent, perform an azeotropic distillation. Dissolve the oily product in toluene and distill off the toluene-water azeotrope. Repeat this process 2-3 times to chase out the final traces of water.[4]

  • Induce Crystallization via Salt Formation:

    • Rationale: Converting the sticky free acid into a salt introduces ionic character and a more rigid structure, which often dramatically improves crystallinity.

    • Action: Dissolve the crude oil in a suitable solvent (e.g., acetone, isopropanol). Add a stoichiometric amount of a bulky amine base, such as dicyclohexylamine or triethylamine. The resulting ammonium salt will often precipitate as a manageable, crystalline solid that can be easily filtered and washed.[5] This salt can then be used directly or converted back to the free acid in a subsequent step if required.

  • Alternative Purification Strategy:

    • Rationale: If crystallization fails, chromatographic methods tailored for highly polar, acidic compounds can be effective.

    • Action: For small-scale purification, consider chromatography on a strong anion-exchange (SAX) resin. The phosphonic acid will bind to the column and can be eluted with a gradient of a volatile acid, such as aqueous formic acid.[5]

Decision Tree for Purification:

G start Crude Product State? oil Sticky Oil / Wax start->oil solid Amorphous Solid start->solid azeotrope 1. Perform Azeotropic Distillation (Toluene) oil->azeotrope  Always first step solid->azeotrope  To ensure dryness salt 2. Attempt Salt Formation (e.g., Dicyclohexylamine) azeotrope->salt  If still oily/amorphous chrom 3. Anion-Exchange Chromatography salt->chrom  If salt formation fails success Crystalline Solid Obtained salt->success  Success!

Caption: A decision workflow for troubleshooting purification.

Issue 3: P-C Bond Cleavage During Ester Hydrolysis

Question: During the final HCl hydrolysis step, I'm seeing a significant amount of phosphoric acid in my ³¹P NMR spectrum, indicating cleavage of the bond to the benzhydryl group. How can I prevent this?

Answer: P-C bond cleavage is a known side reaction during the harsh acidic hydrolysis of certain phosphonates.[4] The benzhydryl group is particularly susceptible because it can form a relatively stable diphenylmethyl carbocation upon protonation and departure from the phosphorus center.

Solution: The McKenna Reaction (Mild Dealkylation)

The most effective way to avoid this is to switch from harsh acid hydrolysis to a milder, two-step dealkylation procedure developed by McKenna.[4][6]

  • Step 1: Silylation: The dialkyl phosphonate is treated with bromotrimethylsilane (TMSBr). The reaction proceeds via nucleophilic attack of the phosphoryl oxygen onto the silicon atom, followed by displacement of the alkoxy group by the bromide ion. This is repeated for the second alkyl group, forming a bis(trimethylsilyl) phosphonate intermediate.

  • Step 2: Methanolysis: The silyl ester intermediate is then quenched with methanol (or water). This rapidly hydrolyzes the silyl esters to the desired phosphonic acid. The byproducts (methoxytrimethylsilane and hexamethyldisiloxane) are volatile and easily removed under vacuum.[4]

Why it Works: This method operates under neutral, aprotic conditions during the critical dealkylation step, completely avoiding the strong protic acids that promote P-C bond cleavage. It is compatible with many sensitive functional groups.[4]

Comparison of Dealkylation Methods:

FeatureConcentrated HCl HydrolysisMcKenna Method (TMSBr/MeOH)
Conditions Reflux, ~110 °CRoom Temperature
Reagents Conc. HCl (aq)TMSBr, then MeOH
P-C Cleavage Risk Moderate to HighVery Low
Workup Difficult (water removal)Easy (volatile byproducts)
Compatibility Poor with acid-sensitive groupsExcellent
Reference [4][4][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common and industrially relevant synthesis involves a two-step process:

  • P-C Bond Formation: The Michaelis-Arbuzov reaction between a benzhydryl halide (e.g., bromodiphenylmethane) and a trialkyl phosphite (e.g., triethyl phosphite) to form a diethyl benzhydrylphosphonate.[1][2]

  • Ester Deprotection: Hydrolysis of the resulting phosphonate ester to the final phosphonic acid. This is typically achieved with concentrated hydrochloric acid or, for more sensitive substrates, using the McKenna method with bromotrimethylsilane.[4]

Q2: What are the critical safety precautions for this synthesis?

This compound is classified as corrosive and can cause severe skin burns and eye damage.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Reagents:

    • Trialkyl phosphites: Have pungent odors and should be handled in a well-ventilated fume hood.

    • Bromotrimethylsilane (TMSBr): Is corrosive and highly moisture-sensitive. It reacts with water to release HBr gas. Handle under an inert atmosphere (Nitrogen or Argon).

    • Concentrated HCl: Is highly corrosive and releases toxic fumes. Always handle in a fume hood.

Q3: How does one monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the benzhydryl bromide starting material in the Michaelis-Arbuzov step. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The phosphonate product will have a lower Rf than the starting halide.

  • ³¹P NMR Spectroscopy: This is the most definitive technique. The chemical shifts are highly informative:

    • Trialkyl phosphite starting material: ~ +139 ppm

    • Dialkyl phosphonate ester product: ~ +20 to +25 ppm

    • Final Phosphonic Acid product: ~ +15 to +20 ppm Monitoring the disappearance of the phosphite signal and the appearance of the phosphonate signal is the best way to track the Arbuzov reaction.

Q4: What are the main challenges when moving from lab-scale to pilot-plant production?

Scaling up this process introduces several key challenges that must be managed:

  • Thermal Management: The Michaelis-Arbuzov reaction is exothermic. On a large scale, the heat generated can accelerate the reaction uncontrollably, leading to dangerous temperature and pressure increases and promoting side reactions. A jacketed reactor with efficient cooling is essential.

  • Reagent Addition: The addition of the trialkyl phosphite should be done slowly and controllably to manage the exotherm.

  • Materials Compatibility: The use of concentrated HCl or HBr (if generated from TMSBr) requires reactors made of or lined with corrosion-resistant materials like glass or Hastelloy.[8]

  • Product Isolation: Handling large volumes of the sticky crude product can be mechanically difficult. Processes need to be designed for efficient phase separation, extraction, and filtration of the final product, potentially as a more manageable salt.

Section 3: Reference Experimental Protocol (Lab Scale)

This protocol describes the synthesis via the Michaelis-Arbuzov reaction followed by the milder McKenna dealkylation.

Workflow Overview:

Caption: Two-step synthesis workflow.

Step 1: Synthesis of Dimethyl Benzhydrylphosphonate
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add benzhydryl bromide (24.7 g, 100 mmol).

  • Reaction: Add trimethyl phosphite (13.6 g, 110 mmol, 1.1 eq) via syringe.

  • Heating: Heat the reaction mixture under a nitrogen atmosphere to 120-130 °C using an oil bath.

    • Self-Validation Check: The reaction is typically complete within 4-6 hours. Monitor by ³¹P NMR. The peak at ~+140 ppm (trimethyl phosphite) should be consumed, and a new peak should appear around +25 ppm (dimethyl benzhydrylphosphonate).

  • Workup: Cool the reaction to room temperature. Remove the excess trimethyl phosphite and any volatile byproducts under reduced pressure (high vacuum). The crude product is a pale yellow oil and is used directly in the next step.

Step 2: Dealkylation to this compound
  • Setup: Place the flask containing the crude dimethyl benzhydrylphosphonate under a nitrogen atmosphere. Add a magnetic stirrer.

  • Solvent: Dissolve the crude oil in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add bromotrimethylsilane (TMSBr) (33.7 g, 220 mmol, 2.2 eq) dropwise via syringe over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).

    • Self-Validation Check: The formation of the bis(trimethylsilyl) ester can be monitored by ³¹P NMR, which shows a shift to a higher field (~ +10 to +15 ppm).

  • Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol (20 mL). Caution: This quench is exothermic. Gas evolution (HBr from reaction with any excess TMSBr) may be observed.

  • Isolation: Stir the mixture for 1 hour at room temperature. Remove all volatile components (dichloromethane, methanol, silyl byproducts) under reduced pressure.

  • Purification: The resulting crude solid/oil is often off-white. Triturate with cold diethyl ether, filter the resulting solid, and wash with more cold ether to remove non-polar impurities. Dry the solid under high vacuum.

    • Troubleshooting: If the product remains oily, refer to the purification guide in Section 1, Issue 2 .

Section 4: References

  • Synthesis of diphenylphosphinic acid esters. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

  • CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Synthesis of (poly)phosphonic acids: an industrial perspective. (2026). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2815-2851. [Link]

  • EP0527442B1 - Method for the purification of propane phosphonic acid anhydride. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Boyd, E. A. (1989). Phosphinic Acid Synthesis. Kent Academic Repository. [Link]

  • CN102351898A - Synthesis method of diphenyl phosphonic acid. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Ramos, A. R., et al. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI. [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Phosphonic acid: preparation and applications. (2017). Beilstein Journals. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). [Source not further specified].

  • Purification of Phosphoric Acid Solution Using Natural and Activated Clays. (n.d.). [Source not further specified].

  • US3950413A - Process for the preparation of phosphonic acid dihalides. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • BASF drives forward structural adjustments at the Ludwigshafen site and closes production plants for adipic acid, CDon and CPon. (2024). BASF.

  • Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2815–2851. [Link]

  • Method of benzoic acid purification - SU1766250A3. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. (2020). YouTube. [Link]

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. (2020). Wiley Online Library. [Link]

  • Extraction of Phosphoric Acid Through Distillation. (2018). YouTube. [Link]

  • Reisman, H. B. (1993). Problems in scale-up of biotechnology production processes. Critical Reviews in Biotechnology, 13(3), 195-253. [Link]

  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

  • Scale Controlling Chemical Additives for Phosphoric Acid Production Plants. (2014). ResearchGate.

  • Optimization of the Arbuzov reaction conditions a. (n.d.). ResearchGate.

Sources

Column chromatography methods for Benzhydrylphosphonic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of Benzhydrylphosphonic acid. As researchers and drug development professionals know, phosphonic acids represent a unique purification challenge due to the high polarity and hygroscopic nature of the phosphonic acid moiety.[1][2][3] this compound, with its combination of bulky nonpolar benzhydryl group and a highly polar phosphonic acid head, requires carefully considered chromatographic strategies.

A common pitfall is attempting purification of the final phosphonic acid directly after synthesis. Often, a more straightforward approach involves purifying the precursor dialkyl phosphonate esters using standard silica gel chromatography, followed by a clean dealkylation reaction where volatile reagents can be easily removed.[1][2] However, when direct purification of the acid is necessary, this guide provides the necessary methods and troubleshooting advice to achieve high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a purification strategy for this compound.

Q1: What makes this compound so difficult to purify via column chromatography?

The primary challenge stems from the physicochemical properties of the phosphonic acid group itself.

  • High Polarity: The P-O(OH)₂ group is extremely polar and capable of strong hydrogen bonding. This leads to very strong interactions with polar stationary phases like silica gel, often resulting in poor mobility (low Rf), significant peak tailing, or even irreversible adsorption.[1][2]

  • Acidity: The acidic nature of the compound (pKa₁ typically around 1-2) means it can engage in strong ionic interactions with the weakly acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to undesirable chromatographic behavior.[4]

  • Hygroscopic Nature: Many phosphonic acids are hygroscopic and can be difficult to handle as solids, often presenting as sticky oils or gums, which complicates sample preparation and loading.[3]

Q2: What are the recommended column chromatography methods for this compound?

There are three primary methods, each with distinct advantages and disadvantages. The choice depends on the scale of the purification, the nature of the impurities, and the available equipment.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a nonpolar mobile phase. Due to the high polarity of this compound, this method requires a very polar eluent system to achieve migration from the baseline.[1][2]

  • Reversed-Phase Chromatography (RPC): Employs a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase. This is a powerful and frequently used technique, especially for preparative HPLC, as it can handle polar compounds well.[1][2][5]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Given that this compound is anionic at neutral or basic pH, anion-exchange chromatography is a highly effective, albeit more complex, purification method.[3][6]

Q3: How do I select the appropriate stationary phase?

The selection of the stationary phase is the most critical decision in developing your purification protocol. The following table summarizes the key considerations:

Stationary PhasePrincipleAdvantagesDisadvantagesBest For
Silica Gel Adsorption (Polar-Polar Interactions)Inexpensive, widely available, high loading capacity for flash chromatography.Strong potential for peak tailing and irreversible adsorption of the product. Requires highly polar, sometimes complex, mobile phases.[1][2]Rapid, large-scale purification of less polar impurities from the highly polar product.
C18 (Reversed-Phase) Partitioning (Hydrophobic Interactions)Excellent peak shapes for polar compounds, highly reproducible, versatile for analytical to preparative scales.Lower loading capacity than silica gel, requires HPLC or MPLC systems, solvents must be HPLC grade.High-resolution purification, especially when impurities have different hydrophobic character.[5]
Anion-Exchange Resin Ionic InteractionHighly selective for acidic compounds like phosphonic acids, high capacity.[6]Requires careful pH control and salt gradient elution, which may necessitate a subsequent desalting step. More complex method development.[3]Isolating the product from neutral or basic impurities, or other acidic compounds with different pKa values.

Q4: What are the best practices for mobile phase selection and preparation?

Proper mobile phase formulation is crucial for successful separation and good peak shape.

  • For Normal-Phase (Silica Gel): You will need a highly polar eluent. A typical starting point might be a mixture of Dichloromethane/Methanol or Chloroform/Methanol. To improve peak shape and reduce tailing caused by interaction with acidic silanols, it is highly recommended to add a small percentage (0.5-2%) of an acid like acetic acid or formic acid to the mobile phase. A cited example for phosphonic acids uses a very polar mixture like CHCl₃/MeOH/H₂O (5:4:1, v/v/v).[2]

  • For Reversed-Phase (C18): The mobile phase is typically a gradient of water and an organic solvent like acetonitrile (ACN) or methanol. It is essential to add an acid modifier to suppress the ionization of the phosphonic acid group.

    • Acid Modifier: Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases is standard practice.[7][8] This ensures the phosphonic acid is in its neutral, protonated form, leading to better retention and sharper peaks.[9]

    • Buffer Preparation: When using buffers (e.g., phosphate or acetate), always prepare the buffer at the desired concentration and adjust the pH of the aqueous solution before mixing it with the organic solvent.[10][11] The apparent pH can change significantly upon addition of an organic modifier.[12]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the most common purification approaches.

Visualized General Workflow

The following diagram outlines the logical steps from a crude sample to a purified product.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent Scouting) Crude->TLC 1. Analyze Col_Select Column & Mobile Phase Selection TLC->Col_Select 2. Decide Method Chrom Perform Column Chromatography Col_Select->Chrom Frac_Collect Collect Fractions Chrom->Frac_Collect Frac_Analysis Analyze Fractions (e.g., TLC, HPLC) Frac_Collect->Frac_Analysis 3. Check Purity Combine Combine Pure Fractions Frac_Analysis->Combine Solv_Removal Solvent Removal Combine->Solv_Removal Pure_Product Pure Benzhydryl- phosphonic Acid Solv_Removal->Pure_Product

Caption: General workflow for chromatographic purification.

Protocol 1: Flash Chromatography on Silica Gel

This method is suitable for larger quantities (hundreds of milligrams to grams) where baseline separation of all components is not required, but removal of major impurities is the goal.

  • TLC Analysis:

    • Develop a TLC solvent system that moves your product to an Rf value of approximately 0.2-0.3. Due to the polarity, this will likely be a high-methanol system (e.g., 90:10 DCM:MeOH) with 1% acetic acid added.

  • Column Packing (Wet Packing):

    • Choose a column with an appropriate diameter for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 DCM:MeOH).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[13]

  • Sample Loading (Dry Loading is Recommended):

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotovap) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica gel bed.

  • Elution:

    • Begin eluting with your initial, less polar solvent system.

    • Collect fractions continuously.[14]

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol. This will be necessary to elute the highly polar phosphonic acid.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Troubleshooting Decision Tree

G Problem Problem Encountered? P1 Product Stuck at Baseline (Rf = 0 on Silica) P2 Severe Peak Tailing or Streaking P3 Low Yield After Purification P4 Product is a Sticky Oil, Not a Solid C1 Cause: Mobile Phase is not polar enough. P1->C1 C2 Cause: Strong acid-base interaction with silica. P2->C2 C3 Cause: Irreversible adsorption or on-column degradation. P3->C3 C4 Cause: Hygroscopic nature, residual solvent, amorphous form. P4->C4 S1 Solution: Increase % of polar solvent (MeOH, H₂O). Use gradient elution. C1->S1 S2 Solution: Add 0.5-2% acetic or formic acid to mobile phase. Consider dry loading. C2->S2 S3 Solution: Switch to a different stationary phase (C18 or Ion-Exchange). C3->S3 S4 Solution: Form a crystalline salt (e.g., with dicyclohexylamine). Lyophilize from tBuOH/H₂O. C4->S4

Caption: A decision tree for common chromatography problems.

Q: My compound shows an Rf of 0 on silica gel, even with 10% Methanol in DCM. What's wrong?

A: This is a classic sign that your mobile phase is not nearly polar enough to displace the highly polar phosphonic acid from the highly polar silica gel. The phosphonic acid is adsorbing to the stationary phase and not moving.

  • Immediate Action: Dramatically increase the polarity. Prepare eluents with 15%, 20%, or even 50% methanol in DCM. In extreme cases, a solvent system like Chloroform/Methanol/Water may be required to elute the compound.[2]

  • Expert Insight: This strong retention is precisely why reversed-phase or ion-exchange chromatography are often superior methods for this class of compounds. If you continue to struggle with normal-phase, it is a strong indication that you should switch methods.

Q: My product elutes, but as a long, continuous streak rather than a defined spot or peak.

A: This is known as peak tailing and is very common for acidic compounds on silica gel. It is caused by non-ideal interactions, primarily the strong interaction between your acidic product and the acidic silanol groups on the silica surface.

  • Solution: You need to suppress this secondary interaction. Add a stronger acid to your mobile phase, such as 0.5-2% acetic acid or formic acid. This additive protonates the silica surface and competes with your compound for the active sites, resulting in a much sharper band.

  • Alternative: If your compound is stable to base, you could alternatively add a small amount of triethylamine to deactivate the silica, but this is less common for acidic analytes.

Q: My yield after silica gel chromatography is extremely low, even though TLC showed the product was present in the crude material.

A: This suggests either irreversible adsorption to the column or decomposition of the product on the silica.

  • Irreversible Adsorption: The compound may be binding so strongly to the silica that even highly polar eluents cannot remove it. You can try flushing the column with a very strong solvent system (e.g., 5-10% acetic acid in methanol) to try and recover the material.

  • Decomposition: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[15]

  • Path Forward: In either case, this is a critical sign that silica gel is not a suitable stationary phase for your compound. You should immediately move to a less harsh method, like reversed-phase (C18) chromatography, which is much less likely to cause these issues.

Q: I successfully purified my compound, but after removing the solvent, I am left with a sticky, colorless oil that won't solidify. How can I get a handleable solid?

A: This is a common physical property of phosphonic acids, which are often hygroscopic and poor crystallizers.[3]

  • Salt Formation: The most reliable method to induce crystallinity is to form a salt. Dissolve your purified oil in a solvent like acetone or ethanol. Then, add a stoichiometric amount of a base, such as dicyclohexylamine or a solution of sodium hydroxide. The resulting salt often has a much higher melting point and crystallinity, allowing it to precipitate or be crystallized.[3][6]

  • Lyophilization (Freeze-Drying): If you need to simply obtain a solid, even if amorphous, lyophilization is an excellent option. Dissolving the compound in a mixture of water and a high-melting-point organic solvent like tert-butanol or dioxane and then freeze-drying can yield a fluffy, easy-to-handle powder.[3]

References

  • SIELC Technologies. (n.d.). Separation of Phosphonic acid, 1,12-dodecanediylbis- on Newcrom R1 HPLC column.
  • Diana, J., et al. (1999). Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection. Journal of Chromatography A, 849(1), 197-207.
  • Gautier, A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2190-2231.
  • Gautier, A., et al. (2017). Phosphonic acid: preparation and applications. PMC, National Institutes of Health.
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 942(1-2), 185-190.
  • SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids.
  • TCI EUROPE N.V. (n.d.). This compound.
  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids.
  • Koukaki, M., et al. (2021). Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection. Journal of Chromatography B, 1189, 123083.
  • TCI AMERICA. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry of Phosphonic Acids.
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  • Phenomenex. (2023). Phosphonic Acid in Water by LC.
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  • Nanoporation. (n.d.). This compound.
  • The Royal Society of Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.
  • Lisa Nichols. (2022). Column Chromatography. YouTube.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS.
  • National Institutes of Health. (2022). Chemical Stability Study of H1 Antihistaminic Drugs. PMC.

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Technical Support Center: High-Purity Recrystallization of Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of benzhydrylphosphonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive experience with phosphonic acids.

Foundational Principles: The Science of Purifying this compound

This compound is a polar, crystalline solid with a relatively high melting point of 235°C.[1][2] Its purification by recrystallization is the method of choice, leveraging the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. The key to a successful recrystallization lies in selecting an appropriate solvent in which the this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3][4]

Phosphonic acids as a class, however, present unique challenges. Their high polarity and propensity for strong hydrogen bonding can lead to issues such as hygroscopicity, the formation of sticky or oily products instead of distinct crystals, and co-crystallization with water.[5][6][7] This guide will equip you with the knowledge to navigate these potential hurdles.

Diagram: Recrystallization Workflow Logic

The following diagram illustrates the decision-making process and workflow for a successful recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect Crystals form troubleshoot Troubleshooting Needed cool->troubleshoot No crystals or oil forms wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure This compound dry->end Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oils Out' or Forms a Sticky Solid start->oiling_out low_yield Poor Crystal Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals solution_supersaturated Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal no_crystals->solution_supersaturated Solution is clear too_much_solvent Too much solvent used. - Boil off some solvent - Re-cool no_crystals->too_much_solvent Solution is clear mp_depression Significant impurity present. - Try a different solvent system - Consider salt formation for better crystallinity oiling_out->mp_depression cooling_too_fast Cooling was too rapid. - Reheat to dissolve - Add a small amount of extra solvent - Allow to cool slowly oiling_out->cooling_too_fast low_yield->too_much_solvent yield_loss_filtrate Product remains in mother liquor. - Concentrate the filtrate - Cool for a second crop of crystals low_yield->yield_loss_filtrate yield_loss_wash Product lost during washing. - Ensure wash solvent is ice-cold - Use minimal wash volume low_yield->yield_loss_wash color_impurity Colored impurities present. - Redissolve crystals - Add activated carbon and perform hot filtration colored_crystals->color_impurity

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is likely due to supersaturation. [8]You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. [9][10]* Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon. [9]* Reducing Solvent Volume: It's also possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute, then attempt to cool it again. [9][11] Q2: My product is separating as an oil or a sticky solid, not as crystals. How can I fix this?

A2: "Oiling out" is a common problem with polar compounds like phosphonic acids. [7]It can happen for a few reasons:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Rapid Cooling: If the solution is cooled too quickly, the compound may come out of solution faster than it can form an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent may not be ideal.

Troubleshooting Steps:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to ensure the compound doesn't become supersaturated at too high a temperature.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. [11]4. If oiling out persists, consider a different solvent system. A mixture of acetone and water is another option to try. [6]5. For persistent issues, converting the phosphonic acid to a salt, such as with dicyclohexylamine, can improve its crystalline properties. [6][7] Q3: My final yield of pure crystals is very low. What went wrong?

A3: A low yield is most often traced back to using too much solvent during the dissolution step. [9]The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.

  • To Improve Yield: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid. [8]You can attempt to recover some of the lost product by evaporating some of the solvent from the filtrate and cooling it to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: The recrystallized product is still colored. How do I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Allow the solution to cool slightly, then add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Heat the solution back to a boil for a few minutes, then perform a hot gravity filtration to remove the carbon before proceeding with the cooling and crystallization steps. [12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: While this compound is soluble in methanol, a mixed solvent system often provides better results for recrystallization. [1]A mixture of methanol and water or acetone and water can be effective. [5][6]The ideal solvent will dissolve the compound completely when hot but very little when cold.

Q2: How can I assess the purity of my recrystallized this compound?

A2: Several analytical methods can be used to determine purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for quantifying the purity of organic compounds and identifying impurities. [13][14]A purity of >98.0% (HPLC) is a common specification for commercial this compound. [1]* Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range. The reported melting point for this compound is 235°C. [1][2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide structural confirmation and detect the presence of impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment. [14]

Table: Purity Assessment Methods
Analytical MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a mobile and stationary phaseHigh sensitivity, excellent resolution of impurities, quantitative. [14]Requires method development, destructive.
Melting Point Temperature at which a solid transitions to a liquidFast, inexpensive, good indicator of purity.Not quantitative, less accurate for very high purity.
qNMR Signal intensity is directly proportional to the number of nucleiPrimary analytical method, provides structural information, non-destructive. [14]Lower sensitivity than HPLC, requires a pure internal standard. [14]
Elemental Analysis Measures the percentage of C, H, and other elementsProvides fundamental composition data.Does not identify or quantify specific impurities.

Q3: Is it necessary to use an inert atmosphere during recrystallization?

A3: For this compound, recrystallization can typically be performed in a standard laboratory atmosphere. It is not known to be particularly sensitive to air or moisture during this short-term procedure, although like many phosphonic acids, the final product can be hygroscopic and should be stored in a desiccator. [5][6]

References

  • Savignac, P., & Collin, J. (2017). Phosphonic acid: preparation and applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10-11), 1085-1096. ([Link])

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. ([Link])

  • Recrystallization1. ([Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. ([Link])

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. ([Link])

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. ([Link])

  • Recrystallization of Benzoic Acid. ([Link])

  • The Recrystallization of Benzoic Acid. ([Link])

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Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Benzhydrylphosphonic Acid

This compound (C₁₃H₁₃O₃P) is a crucial organophosphorus compound utilized as a synthetic intermediate in various chemical and pharmaceutical applications.[1] Given its role, particularly in pathways leading to active pharmaceutical ingredients (APIs), the purity of synthesized this compound is not merely a quality metric but a critical determinant of reaction yield, downstream processability, and the safety and efficacy of the final product.

The synthesis of this compound, often proceeding through variations of the Michaelis-Arbuzov or related reactions, can introduce a spectrum of impurities. These typically include unreacted starting materials, residual solvents, and side-products such as phosphorous acid and orthophosphoric acid.[2] Consequently, a robust analytical strategy to accurately quantify the purity and profile these impurities is indispensable for researchers and drug development professionals.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your specific analytical challenge.

Core Analytical Strategies: A Head-to-Head Comparison

The unique physicochemical properties of phosphonic acids—high polarity, low volatility, and often weak UV absorption—necessitate specialized analytical approaches.[3][4] The three pillars of purity assessment for this compound are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Phosphorus-31 (³¹P) NMR Spectroscopy: The Direct Approach

³¹P NMR is an exceptionally powerful technique for the analysis of any phosphorus-containing compound.[5] Its utility stems from the fact that ³¹P has a natural isotopic abundance of 100% and a spin of ½, resulting in sharp, easily interpretable signals and high sensitivity.[5][6]

Expertise & Causality: Why choose ³¹P NMR? Because it provides a direct, non-destructive window into the phosphorus-containing components of a sample. Unlike chromatographic methods that separate compounds over time, ³¹P NMR resolves different phosphorus environments based on their distinct chemical shifts. This allows for the simultaneous identification and quantification of this compound and its key phosphorus-containing impurities (e.g., phosphorous acid, phosphoric acid) in a single, rapid analysis.[2] The broad chemical shift range of ³¹P NMR ensures excellent separation of signals from different phosphorus species.[6]

Trustworthiness: The quantitative accuracy of ³¹P NMR (qNMR) is its hallmark. By incorporating a certified internal standard of known concentration and purity, one can directly calculate the purity of the target analyte without the need for a specific calibration curve for each impurity.[2][6] The choice of a non-protic deuterated solvent like DMSO-d₆ is critical to avoid the exchange of the acidic protons on the phosphonic acid group, which can affect chemical shifts.[6]

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the synthesized this compound sample into an NMR tube.

    • Accurately weigh and add 5-10 mg of a suitable internal standard (e.g., triphenyl phosphate) to the same NMR tube. The standard should have a known purity and a resonance that does not overlap with the analyte or expected impurities.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and vortex thoroughly until the sample and standard are completely dissolved.

  • Instrumental Parameters (300-500 MHz NMR Spectrometer):

    • Nucleus: ³¹P

    • Decoupling: Proton decoupled (¹H-decoupled) to simplify the spectrum into sharp singlets.

    • Reference: An external standard of 85% H₃PO₄ is used to set the 0 ppm chemical shift reference.[5]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample to ensure full relaxation and accurate integration. A d1 of 30-60 seconds is often sufficient.

    • Pulse Angle: 90°

    • Number of Scans (ns): 16-64, depending on sample concentration.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the area of the signal corresponding to this compound and the area of the internal standard's signal.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of phosphorus atoms per molecule (1 for both in this case)

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[3] However, the high polarity of phosphonic acids makes traditional reversed-phase chromatography challenging. Several specialized HPLC techniques have been developed to overcome this.[3][4]

Expertise & Causality: The choice of HPLC method is dictated by the analyte's properties.

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): This is a robust and versatile technique for phosphonates.[3] An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase. This reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that pairs with the ionized phosphonic acid, increasing its retention on the column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar compounds like this compound. HILIC is highly compatible with mass spectrometry.[3]

  • HPLC with Pre-column Derivatization: When high sensitivity is required and only a UV or fluorescence detector is available, derivatization is the method of choice.[3] A reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with the phosphonic acid to attach a chromophore or fluorophore, significantly enhancing its detectability.[7][8]

Trustworthiness: A self-validating HPLC protocol includes a system suitability test (SST) to ensure the chromatographic system is performing adequately. This involves injecting a standard solution to check parameters like peak resolution, tailing factor, and repeatability, as specified in pharmacopeial guidelines.[9]

  • Reagent and Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer and add 5 mM of tetrabutylammonium hydrogen sulfate. Adjust pH to 3.0 with phosphoric acid.[9] Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

    • Sample Diluent: Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30-31 min: 70% to 10% B

      • 31-40 min: 10% B (re-equilibration)

  • Sample Preparation and Analysis:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.

    • Create a working solution at approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Perform a blank injection (diluent only), followed by replicate injections of a standard and then the sample.

    • Purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): The Identification Powerhouse

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unequivocal identification of the main component and its impurities based on their mass-to-charge ratio (m/z).[10] This is invaluable for characterizing unknown impurities that may not be commercially available as standards.

Expertise & Causality: While NMR and HPLC can quantify known impurities, MS excels at identifying unknown ones. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, offering significant clues to its structure. For phosphonic acids, which can be challenging to ionize, electrospray ionization (ESI) in negative mode is typically the most effective method. LC-MS/MS can further enhance sensitivity and specificity for trace-level analysis.[11][12]

Trustworthiness: The protocol is validated by confirming the accurate mass of the this compound peak against its theoretical exact mass (248.0602 Da).[1] The fragmentation pattern observed in MS/MS can serve as a fingerprint for positive identification.

  • LC Conditions:

    • Use the HILIC or IP-RPLC conditions described previously. HILIC is often preferred for LC-MS due to the higher volatility of its mobile phases, which is better for the ESI source.[3] Using a buffer like ammonium formate instead of sodium phosphate is crucial, as non-volatile salts will contaminate the mass spectrometer.

  • MS Conditions (ESI-):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for general profiling. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M-H]⁻ ion of this compound (m/z 247.05).

    • Analyze the full scan data for other m/z values present in the chromatogram.

    • Use the accurate mass data (if using HRMS) to propose elemental formulas for any detected impurities.

Visualization of Analytical Workflows

A clear understanding of the analytical process flow is essential for efficient laboratory operations.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_output Final Report Sample Synthesized This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution NMR ³¹P NMR Dissolution->NMR Inject/Analyze HPLC HPLC-UV Dissolution->HPLC Inject/Analyze LCMS LC-MS Dissolution->LCMS Inject/Analyze NMR_Data Spectrum Processing & Integration NMR->NMR_Data HPLC_Data Chromatogram Integration HPLC->HPLC_Data LCMS_Data Mass Spectrum Analysis LCMS->LCMS_Data Purity_Report Certificate of Analysis (Purity & Impurity Profile) NMR_Data->Purity_Report HPLC_Data->Purity_Report LCMS_Data->Purity_Report

Caption: General workflow for purity assessment of this compound.

Technique_Selection_Logic Start Analytical Goal? Quant_P Quantify Total P-Containing Species? Start->Quant_P Routine_QC Routine QC for Known Impurities? Start->Routine_QC ID_Unknown Identify Unknown Impurities? Start->ID_Unknown Use_NMR Use ³¹P NMR Quant_P->Use_NMR Yes Use_HPLC Use HPLC-UV Routine_QC->Use_HPLC Yes Use_LCMS Use LC-MS ID_Unknown->Use_LCMS Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Data Summary

The choice of technique often involves a trade-off between different performance characteristics. The following table provides a summary to aid in this decision-making process.

Feature³¹P NMR SpectroscopyHPLC-UV (IP-RPLC)LC-MS
Primary Use Case Absolute quantification of P-species, structural confirmation.[13]Routine purity testing, quantification of known impurities.[3]Impurity identification and profiling, trace analysis.[10][12]
Specificity Highly specific to phosphorus-containing compounds.[6]Moderate; relies on chromatographic separation. Potential co-elution.High; based on both retention time and mass-to-charge ratio.
Sensitivity Moderate (mg level).Good (µg to ng level).Excellent (pg to fg level).
Quantification Excellent (Primary method - qNMR).[2]Very Good (Requires reference standards for each impurity).Good (Can be affected by ionization efficiency).
Sample Throughput High (5-15 min per sample).Low to Moderate (20-40 min per sample).Low to Moderate (20-40 min per sample).
Impurity ID Limited to known P-containing structures.Poor (requires standards).Excellent (provides molecular weight and formula).
Cost (Instrument) HighModerateVery High
Robustness Very high, minimal sample preparation.[2]Good, but method development can be complex.Moderate, sensitive to matrix effects and contamination.

Conclusion and Recommendations

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. No single technique is universally superior; the optimal choice is dictated by the specific analytical objective.

  • For rapid, accurate, and direct quantification of the active compound and phosphorus-containing impurities, ³¹P NMR is the unequivocal method of choice. Its status as a primary ratio method provides a high degree of confidence for purity assignments without extensive calibration.

  • For routine quality control in a production environment , a validated HPLC-UV method, such as Ion-Pair Reversed-Phase HPLC, offers a robust and cost-effective solution for monitoring purity and known impurities against established specifications.

  • When faced with identifying unknown peaks in a chromatogram or conducting a thorough impurity profile for regulatory submissions, LC-MS is indispensable. Its ability to provide molecular weight and structural information is critical for process optimization and ensuring product safety.

A comprehensive strategy often employs these techniques synergistically: HPLC for initial separation and purity estimation, followed by ³¹P NMR for orthogonal confirmation and absolute quantification, and LC-MS for the definitive identification of any unknown impurities. By carefully selecting the appropriate tool based on the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the accurate and reliable purity assessment of their synthesized this compound.

References

  • G. A. N. T. L. 4. N. O. 1. Taylor & Francis. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Analytical Letters, 46(12). Available at: [Link]

  • Primoris. (n.d.). Unpacking phosphonic acid. Available at: [Link]

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 974(1-2), 227-234. Available at: [Link]

  • Dai, J., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(11), 2538. Available at: [Link]

  • Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A, 907(1-2), 1-19. Available at: [Link]

  • Phenomenex. (2023). Phosphonic Acid in Water by LC-MS/MS. Available at: [Link]

  • Ley, K. D., & Yount, R. G. (1982). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 21(2), 317-320. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Available at: [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Asano, S., et al. (2005). Sensitive Detection of Phosphopeptides by Matrix-Assisted Laser desorption/ionization Mass Spectrometry: Use of Alkylphosphonic Acids as Matrix Additives. Journal of the American Society for Mass Spectrometry, 16(11), 1855-1863. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). U.S. Pharmacopeia Methods for HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Available at: [Link]

  • T-M. L. G., et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. RSC Advances, 12(54), 35215-35224. Available at: [Link]

  • Hammel, Y.-A., et al. (2018). Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(1), 346-350. Available at: [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • B'Hymer, C. (2019). A Brief Overview of HPLC-MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents. Journal of Chromatographic Science, 57(7), 606-617. Available at: [Link]

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Definitive Structural Validation of Benzhydrylphosphonic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydrylphosphonic acid, a bulky organophosphorus compound, is increasingly utilized in materials science for modifying inorganic surfaces and in the synthesis of novel chemical entities.[1][2] Its structural integrity—the precise three-dimensional arrangement of its atoms—is paramount, as this dictates its chemical reactivity, binding properties, and overall function. While various spectroscopic methods can suggest a structure, they often fall short of providing the unambiguous proof required for patent applications, regulatory submissions, and fundamental research.

This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold-standard for the structural validation of this compound.[3] We will detail the causality behind the experimental choices, present a robust protocol, and objectively compare this definitive method against other common analytical techniques, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

The Gold Standard: Why X-ray Crystallography is Definitive

Spectroscopic techniques like NMR or Mass Spectrometry infer a chemical structure by probing the electronic environment of nuclei or the mass-to-charge ratio of molecular fragments.[4][5] While powerful, they provide a picture of the molecule averaged over time and in a specific state (e.g., in solution). X-ray crystallography, by contrast, provides a direct, high-resolution snapshot of the molecule's atomic positions in the solid state.[6] It is the only technique that can unequivocally determine bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for structural ambiguity.

The core principle involves irradiating a well-ordered single crystal with a beam of X-rays. The X-rays are diffracted by the electrons of the atoms within the crystal lattice, creating a unique diffraction pattern of spots.[7] By analyzing the position and intensity of these spots, we can mathematically reconstruct a three-dimensional electron density map of the molecule and, from that, build an atomic model of the structure.[3]

Experimental Workflow: From Powder to Proof

Achieving a definitive crystal structure is a systematic process. Each step is critical for the success of the next, forming a self-validating workflow that ensures the final structure is both accurate and reliable.

Step 1: Synthesis and High-Purity Recrystallization

The journey to a crystal structure begins with the synthesis of the target compound. Numerous methods exist for preparing phosphonic acids, with the dealkylation of dialkyl phosphonates being a common and effective route.[8][9]

Protocol:

  • Synthesis: this compound can be synthesized via the Michaelis-Arbuzov reaction followed by hydrolysis.

  • Purity is Paramount: The starting material for crystallization must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Purification: Initial purification is typically achieved by column chromatography. This is followed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) to remove any remaining micro-impurities. The choice of solvent is critical and is often the first step in screening for crystallization conditions.

Step 2: Growing a High-Quality Single Crystal

This is often the most challenging and empirical step in the process. The goal is to encourage the highly pure this compound molecules to slowly self-assemble into a perfectly ordered, three-dimensional lattice.[6]

Protocol: Vapor Diffusion Method

  • Rationale: This method allows for the slow and controlled increase in the concentration of the solute, promoting the formation of a few large, well-ordered crystals rather than many small, imperfect ones.

  • Setup (Hanging Drop):

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a "good" solvent (one in which it is readily soluble, e.g., methanol). This is the "drop."

    • Place this drop on a siliconized glass coverslip.

    • In a well plate, add a larger volume (500 µL) of a "poor" solvent (one in which the compound is poorly soluble, e.g., diethyl ether). This is the "reservoir."

    • Invert the coverslip and seal the well.

  • Mechanism: The more volatile "good" solvent from the drop will slowly diffuse into the reservoir, while the less volatile "poor" solvent from the reservoir diffuses into the drop. This gradual change in solvent composition slowly reduces the solubility of the this compound, driving it out of solution and, ideally, onto a growing crystal lattice.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (e.g., 4°C or 18°C) and monitor for crystal growth over days to weeks.

Step 3 & 4: Data Collection, Structure Solution & Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for analysis.

  • Data Collection: The crystal is mounted and cooled in a cryostream (e.g., 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. It is then rotated in a monochromatic X-ray beam, and tens of thousands of diffraction intensities are recorded on a detector.[3]

  • Structure Solution: Sophisticated software is used to determine the unit cell dimensions and space group from the diffraction pattern. Initial atomic positions (a process called "phasing") are then determined using direct methods or other algorithms.

  • Refinement: The initial atomic model is refined against the experimental data. This iterative computational process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the crystal). The quality of the final structure is assessed using metrics like the R-factor.

Below is a diagram illustrating the complete experimental workflow.

G Figure 1: X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_xray Diffraction & Analysis synthesis Synthesis of this compound purification High-Purity Recrystallization (>98%) synthesis->purification screening Crystal Growth Screening (Vapor Diffusion) purification->screening selection Selection of Single Crystal screening->selection data_collection X-ray Data Collection selection->data_collection structure_solution Structure Solution (Phasing) data_collection->structure_solution refinement Iterative Refinement structure_solution->refinement validation Structure Validation & Deposition refinement->validation final_structure Definitive 3D Structure (CIF File) validation->final_structure

Caption: Experimental workflow from synthesis to final structure.

Interpreting the Results: The Crystallographic Data

The final output of a successful X-ray crystallography experiment is a set of crystallographic data, often summarized in a table within a publication or a Crystallographic Information File (CIF). This data provides the definitive proof of the molecular structure.

Table 1: Representative Crystallographic Data for this compound (Note: These are expected, realistic values for demonstration purposes, based on similar known structures like diphenylphosphinic acid.)[10][11]

ParameterValueSignificance
Chemical FormulaC₁₃H₁₃O₃PConfirms the elemental composition of the crystallized molecule.[12]
Molecular Weight248.21 g/mol Matches the expected molecular weight.[13]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 11.5, b = 6.1, c = 15.7The dimensions of the unit cell.
α, γ (°)90°Angles of the unit cell.
β (°)99.9°Angle of the unit cell for the monoclinic system.
Volume (ų)1075The volume of a single unit cell.
Z4The number of molecules of this compound per unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the fit between the model and the data. A value below 5% is excellent.
wR₂ (all data)< 0.15A weighted R-factor that is also used to assess the quality of the refinement.
Goodness-of-fit (S)~1.0Should be close to 1 for a good model.

Comparison with Alternative Analytical Techniques

While X-ray crystallography is the gold standard, other techniques provide complementary and often more rapid information. Understanding their strengths and limitations is key to an efficient analytical strategy.[14][15][16]

Table 2: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing interactions.[3]Unambiguous and definitive structural proof; provides spatial information.Requires a high-quality single crystal (can be a major bottleneck); solid-state structure may differ from solution.
NMR Spectroscopy Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei (¹H, ¹³C, ³¹P), relative stereochemistry.[4]Excellent for determining the carbon-hydrogen framework in solution; non-destructive.Does not provide absolute 3D structure or precise bond lengths/angles; can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res MS), fragmentation patterns suggesting substructures.[5]Extremely sensitive, requires very little sample; confirms molecular formula.Provides no information on connectivity or stereochemistry; structure is inferred, not directly observed.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., P=O, O-H, C-H aromatic/aliphatic).[5]Fast, simple, and provides a quick "fingerprint" of the functional groups present.Gives very limited information about the overall molecular skeleton or connectivity.

The following diagram illustrates a logical approach to selecting the appropriate analytical technique based on the research question.

G Figure 2: Analytical Technique Decision Tree start What is the structural question? q1 What is the molecular weight and elemental formula? start->q1 q2 What functional groups are present? start->q2 q3 What is the C-H framework and atom connectivity? start->q3 q4 What is the absolute 3D structure, including bond lengths and angles? start->q4 ans1 Mass Spectrometry (MS) q1->ans1 ans2 Infrared (IR) Spectroscopy q2->ans2 ans3 NMR Spectroscopy (¹H, ¹³C, ³¹P, COSY) q3->ans3 ans4 Single-Crystal X-ray Crystallography q4->ans4

Sources

A Comparative Guide to Brønsted Acid Catalysis: Evaluating Benzhydrylphosphonic Acid in the Context of the Hydrophosphonylation of Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of the catalytic activity of various organocatalysts, with a specific focus on the potential role of Benzhydrylphosphonic Acid. While direct experimental data on the catalytic application of this compound in the hydrophosphonylation of aldehydes is not prevalent in current literature, this guide will establish a framework for its evaluation by comparing it with well-documented catalysts for this reaction. We will delve into the mechanistic underpinnings of Brønsted acid catalysis and provide detailed experimental protocols to facilitate a robust comparative analysis.

Introduction to Brønsted Acid Catalysis and the Pudovik Reaction

Brønsted acids are fundamental catalysts in organic synthesis, functioning by donating a proton to a substrate, thereby activating it towards nucleophilic attack.[1] The hydrophosphonylation of aldehydes, also known as the Pudovik reaction, is a classic carbon-phosphorus bond-forming reaction that benefits significantly from Brønsted acid catalysis.[2] This reaction yields α-hydroxyphosphonates, which are valuable precursors to a wide range of biologically active compounds.[3]

The catalytic cycle of a Brønsted acid-catalyzed hydrophosphonylation of an aldehyde is initiated by the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphite. The subsequent nucleophilic addition of the phosphite to the activated aldehyde forms a C-P bond and generates the α-hydroxyphosphonate product upon deprotonation, regenerating the catalyst for the next cycle.

The Catalyst Landscape for Hydrophosphonylation

A variety of organocatalysts have been successfully employed in the hydrophosphonylation of aldehydes, each exhibiting distinct advantages in terms of reactivity, selectivity, and substrate scope. This guide will focus on a comparative discussion of this compound in the context of established catalyst classes such as squaramides and N-Heterocyclic Carbenes (NHCs).

This compound: A Potential Brønsted Acid Catalyst

This compound, with its phosphonic acid moiety, is structurally a Brønsted acid. The presence of two phenyl groups on the α-carbon introduces significant steric bulk, which could influence its catalytic behavior by creating a specific chiral environment around the active site, potentially leading to stereoselectivity in asymmetric reactions. However, to date, the catalytic applications of this compound are not extensively documented in peer-reviewed literature, making a direct data-driven comparison challenging.

Squaramide Catalysts

Squaramide-based organocatalysts have emerged as powerful tools for a range of asymmetric transformations, including the hydrophosphonylation of aldehydes. Their catalytic prowess stems from their ability to act as dual hydrogen bond donors, activating the electrophile (aldehyde) and orienting the nucleophile (phosphite) for a highly organized transition state.

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) are another important class of organocatalysts that have been successfully applied to the hydrophosphonylation of α-ketoesters and α-trifluoromethyl ketones.[3] While their primary mode of action is often nucleophilic, they can also function as Brønsted bases to deprotonate the phosphite, thereby generating a more potent nucleophile.

Comparative Catalytic Performance: A Framework for Evaluation

To objectively assess the catalytic potential of this compound, a standardized model reaction is essential. The hydrophosphonylation of benzaldehyde with diethyl phosphite serves as an excellent benchmark. The following table outlines the expected performance metrics and provides experimental data for a known squaramide catalyst to serve as a reference point.

Table 1: Comparative Catalytic Performance in the Hydrophosphonylation of Benzaldehyde

CatalystCatalyst Loading (mol%)Substrate (Aldehyde)NucleophileSolventTime (h)Yield (%)Reference
This compound To be determinedBenzaldehydeDiethyl phosphiteTolueneTo be determinedTo be determined-
Squaramide Catalyst 10BenzaldehydeDiphenyl phosphiteToluene9598[3]
N-Heterocyclic Carbene (IPr) 10Methyl PhenylglyoxylateDimethyl phosphiteCH2Cl2-Quantitative[3]

Note: The data for the Squaramide and NHC catalysts are sourced from existing literature and may involve different substrates and phosphites. A direct comparison would necessitate running the reactions under identical conditions.

Experimental Protocols

To facilitate the comparative study, detailed experimental protocols for the hydrophosphonylation of aldehydes using established catalysts are provided below. These protocols can be adapted to evaluate the catalytic activity of this compound.

Protocol 1: Squaramide-Catalyzed Hydrophosphonylation of an Aldehyde

Materials:

  • Squaramide catalyst (e.g., as described in[3])

  • Aldehyde (e.g., benzaldehyde)

  • Diphenyl phosphite

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the squaramide catalyst (10 mol%).

  • Add the aldehyde (1.0 mmol) to the vial.

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add diphenyl phosphite (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (as indicated by TLC), concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-hydroxyphosphonate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and compare the data with literature values.

Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Hydrophosphonylation of an α-Ketoester

Materials:

  • NHC precursor (e.g., IPr·HCl)

  • Strong base for NHC generation (e.g., KHMDS)

  • α-Ketoester (e.g., methyl phenylglyoxylate)

  • Dimethyl phosphite

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, add the NHC precursor (10 mol%) and the strong base (10 mol%) to a dry reaction vial.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to generate the free carbene.

  • To this solution, add the α-ketoester (1.0 mmol).

  • Add dimethyl phosphite (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a few drops of water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product by appropriate spectroscopic methods.

Mechanistic Insights and Catalyst Design

The efficacy of a Brønsted acid catalyst in the Pudovik reaction is governed by a delicate balance of its acidic strength and steric properties.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for a generic Brønsted acid-catalyzed hydrophosphonylation of an aldehyde.

Catalytic_Cycle cluster_0 Catalytic Cycle Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde Protonation Catalyst_H Brønsted Acid (Cat-H) Catalyst_H->Activated_Aldehyde Intermediate Tetrahedral Intermediate Activated_Aldehyde->Intermediate Nucleophilic Attack Phosphite Phosphite Phosphite->Intermediate Product α-Hydroxyphosphonate Intermediate->Product Deprotonation Catalyst_Regen Regenerated Catalyst (Cat) Intermediate->Catalyst_Regen Regenerates Catalyst

Caption: Proposed catalytic cycle for Brønsted acid-catalyzed hydrophosphonylation.

A stronger Brønsted acid will more effectively protonate the aldehyde, leading to a faster reaction rate. However, excessively strong acids may lead to undesired side reactions. The steric bulk of the catalyst, such as the benzhydryl group in this compound, can play a crucial role in enantioselective reactions by creating a chiral pocket that favors the formation of one enantiomer over the other.

Experimental Workflow for Catalyst Screening

A systematic approach is necessary to evaluate a new catalyst. The following workflow outlines the key steps.

Experimental_Workflow Start Catalyst Synthesis & Characterization Reaction_Setup Model Reaction Setup (e.g., Pudovik Reaction) Start->Reaction_Setup Optimization Optimization of Reaction Conditions (Solvent, Temp, Catalyst Loading) Reaction_Setup->Optimization Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Data_Analysis Data Analysis (Yield, Selectivity, Turnover Number) Substrate_Scope->Data_Analysis Comparison Comparison with Existing Catalysts Data_Analysis->Comparison Conclusion Conclusion on Catalytic Performance Comparison->Conclusion

Caption: A typical experimental workflow for evaluating a new catalyst.

Conclusion and Future Outlook

While this compound presents an intriguing candidate for Brønsted acid catalysis due to its structural features, the absence of direct experimental evidence for its catalytic activity in reactions like the hydrophosphonylation of aldehydes necessitates further investigation. This guide provides a comprehensive framework for such an evaluation, offering detailed protocols and a basis for comparison with established catalyst systems like squaramides and NHCs.

Future research should focus on synthesizing and testing this compound and its derivatives in the Pudovik reaction and other Brønsted acid-catalyzed transformations. A thorough investigation of its performance, including reaction kinetics and stereoselectivity, will be crucial to ascertain its potential as a valuable tool in the synthetic chemist's arsenal. The systematic approach outlined in this guide will enable a rigorous and objective assessment, ultimately contributing to the broader understanding and application of Brønsted acid organocatalysis.

References

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]

  • Kolodiazhnyi, O. I. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(16), 4853. [Link]

  • He, L., et al. (2015). NHCs Catalyzed Hydrophosphonylation of α-Ketoesters and α-Trifluoromethyl Ketones. Journal of Chemistry, 2015, 1-6. [Link]

  • Pudovik, A. N. (1952). Addition of dialkyl phosphites to unsaturated compounds. Doklady Akademii Nauk SSSR, 83, 865-868.
  • Merino, P., et al. (2014). Organocatalytic enantioselective hydrophosphonylation of aldehydes. Organic & Biomolecular Chemistry, 12(8), 1258-1264. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Pudovik reaction. [Link]

  • Alonso, F., et al. (2014). Organocatalytic enantioselective hydrophosphonylation of aldehydes. Organic & Biomolecular Chemistry, 12(8), 1258-1264. [Link]

  • He, L., et al. (2015). NHCs Catalyzed Hydrophosphonylation of α-Ketoesters and α-Trifluoromethyl Ketones. Journal of Chemistry, 2015, 706275. [Link]

  • Herrera, R. P., et al. (2014). Organocatalytic enantioselective hydrophosphonylation of aldehydes. Organic & Biomolecular Chemistry, 12(8), 1258-1264. [Link]

  • He, L., et al. (2015). NHCs Catalyzed Hydrophosphonylation of α-Ketoesters and α-Trifluoromethyl Ketones. Journal of Chemistry, 2015, 706275. [Link]

  • Savan, V. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2206–2241. [Link]

  • Wikipedia. Hydrophosphonylation. [Link]

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Benzhydrylphosphonic Acid in MOF Synthesis: A Comparative Guide to Steric Influence and Framework Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Nuances of Phosphonate-Based MOFs

For researchers, scientists, and drug development professionals venturing into the robust world of phosphonate-based Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's properties. While the field has extensively explored a range of phosphonic acids, from simple alkyl and aryl derivatives to complex polytopic linkers, this guide delves into a comparative analysis of benzhydrylphosphonic acid. We will explore its potential advantages and challenges in MOF synthesis, juxtaposed with more conventional phosphonic acid linkers. This guide will provide a theoretical framework and practical insights into how the unique steric profile of this compound can be leveraged to tune MOF architecture and functionality.

The Phosphonate Advantage in MOF Chemistry

Phosphonate-based MOFs have emerged as a compelling alternative to their well-studied carboxylate counterparts. The primary driver for this interest lies in the enhanced stability of the resulting frameworks. The phosphonate group forms stronger coordination bonds with metal centers, particularly hard metal ions like Zr(IV), Al(III), and Fe(III), leading to MOFs with superior thermal and hydrolytic stability.[1][2][3] This robustness is a significant asset for applications in catalysis, drug delivery, and separations, where the MOF is exposed to harsh conditions.

However, the synthesis of crystalline, porous phosphonate MOFs is not without its challenges. The high reactivity and multiple coordination modes of the phosphonate group can lead to the rapid precipitation of dense, layered, or poorly crystalline materials, hindering the formation of permanently porous structures.[1][3] Overcoming this often requires careful control of reaction conditions, the use of modulators, and strategic linker design.

Introducing this compound: A Sterically Demanding Linker

This compound, with its bulky diphenylmethyl group attached to the phosphorus atom, presents a unique case study in steric influence within MOF synthesis. Unlike linear or planar phosphonic acid linkers, the benzhydryl group introduces a three-dimensional steric hindrance that can profoundly impact the self-assembly process of the MOF.

Hypothesized Impacts of this compound in MOF Synthesis:
  • Disruption of Dense Packing: The significant steric bulk of the benzhydryl group is anticipated to hinder the formation of the dense, layered structures that are often the thermodynamic sink in phosphonate MOF synthesis. This disruption could favor the formation of more open, porous frameworks.

  • Kinetic vs. Thermodynamic Control: The steric hindrance may slow down the coordination process, allowing for greater kinetic control over the crystallization process. This could potentially lead to the isolation of metastable, porous phases that might otherwise be inaccessible.

  • Pore Size and Morphology Modulation: The size and shape of the benzhydryl group will directly influence the pore dimensions and topology of the resulting MOF. It is plausible that the non-directional nature of the bulky group could lead to the formation of amorphous or "unconventional" MOFs (UMOFs) with interesting porous properties.[1]

  • Solubility and Synthesis Conditions: The hydrophobic nature of the two phenyl rings may affect the solubility of the linker in common MOF synthesis solvents, necessitating careful solvent selection and potentially higher reaction temperatures.

Comparative Analysis with Other Phosphonic Acid Linkers

To appreciate the potential role of this compound, it is instructive to compare its characteristics with other commonly employed phosphonic acid linkers.

Linker TypeTypical StructureExpected Influence on MOF StructureKey Properties of Resulting MOFs
Alkylphosphonic Acids Methylphosphonic acid, Ethylphosphonic acidTend to form layered structures, but porosity can be introduced by pillaring strategies.High thermal stability. Porosity is dependent on the overall architecture.
Arylphosphonic Acids Phenylphosphonic acid, 1,4-Benzenediphosphonic acidCan form both layered and 3D porous structures. Rigidity of the aryl backbone can lead to well-defined pores.Good thermal and chemical stability. Porosity can be tuned by the length and connectivity of the aryl spacer.
Bulky Alkyl/Aryl Phosphonic Acids This compound (Hypothesized)The bulky group is expected to disrupt dense packing, potentially leading to higher porosity or UMOF formation. Steric hindrance may influence crystal growth and morphology.Potentially high porosity, but crystallinity might be a challenge. The hydrophobic nature of the linker could impart unique guest selectivity.
Multi-topic Phosphonic Acids 1,3,5-Benzenetrisphosphonic acid, Adamantane-based tetraphosphonic acidsThe higher connectivity of these linkers is a key strategy to build robust, 3D porous frameworks and prevent the formation of layered structures.Often yield highly porous and stable MOFs. The rigid and predefined geometry of the linker leads to predictable network topologies.[1]

Experimental Design and Causality in Phosphonate MOF Synthesis

The synthesis of phosphonate MOFs is a delicate interplay of thermodynamics and kinetics. The choice of experimental parameters is crucial in guiding the self-assembly process towards a desired porous structure.

Key Experimental Considerations:
  • Solvent System: A solvent system that can adequately dissolve both the metal salt and the phosphonic acid linker is essential. For a hydrophobic linker like this compound, solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents might be necessary.

  • Temperature and Reaction Time: Hydrothermal and solvothermal methods are commonly employed for the synthesis of phosphonate MOFs.[1] Higher temperatures can provide the necessary energy to overcome kinetic barriers and promote the formation of more crystalline products. However, for a sterically hindered linker, a lower temperature and longer reaction time might be beneficial to encourage ordered crystal growth.

  • Modulators: The use of modulators, such as other acids, is a common strategy in MOF synthesis to control the nucleation and growth of crystals. For phosphonate MOFs, the addition of a modulator can help to prevent rapid precipitation and promote the formation of larger, more perfect crystals.

  • pH Control: The deprotonation state of the phosphonic acid is a critical factor influencing its coordination to the metal center. Careful control of the pH of the reaction mixture can be used to favor specific coordination modes and influence the final structure.[2][4]

Self-Validating Protocols: A Hypothetical Synthesis

While no specific protocol for a this compound-based MOF is currently available in the literature, a self-validating experimental approach can be designed based on established methods for other phosphonate MOFs.

Step-by-Step Methodology: Exploratory Synthesis of a Zr-Benzhydrylphosphonate MOF
  • Reactant Preparation:

    • Dissolve this compound (1 mmol) in 20 mL of DMF in a 50 mL beaker with stirring.

    • In a separate beaker, dissolve ZrCl₄ (1 mmol) in 20 mL of DMF. Caution: ZrCl₄ is moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Reaction Setup:

    • Slowly add the ZrCl₄ solution to the this compound solution with vigorous stirring.

    • Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Synthesis:

    • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Isolation and Purification:

    • Collect the solid product by centrifugation or filtration.

    • Wash the product with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.

    • Perform a solvent exchange with ethanol (3 x 20 mL).

    • Dry the final product under vacuum at 80 °C overnight.

  • Characterization:

    • Obtain a Powder X-ray Diffraction (PXRD) pattern to assess the crystallinity and phase purity of the product.

    • Perform Thermogravimetric Analysis (TGA) to determine the thermal stability of the material.

    • Conduct N₂ sorption measurements at 77 K to evaluate the porosity and surface area.

This protocol serves as a starting point. The ratio of linker to metal, the reaction temperature, and the reaction time can be systematically varied to optimize the synthesis. The inclusion of a modulator, such as hydrochloric acid or acetic acid, should also be explored to improve crystallinity.

Data-Driven Predictions and Future Outlook

While awaiting experimental data for benzhydrylphosphonate MOFs, we can make some educated predictions based on the behavior of other sterically hindered linkers. It is likely that the synthesis will require careful optimization to achieve crystalline, porous materials. The resulting MOFs may exhibit interesting properties due to the unique chemical environment created by the bulky, hydrophobic benzhydryl groups within the pores.

The exploration of novel phosphonic acid linkers, such as this compound, is a promising avenue for the continued development of robust and functional MOFs. The insights provided in this guide, grounded in the established principles of phosphonate MOF chemistry, offer a framework for the rational design and synthesis of these exciting materials. As the field progresses, it is anticipated that the strategic use of sterically demanding linkers will unlock new possibilities in the creation of MOFs with tailored properties for a wide range of applications.

References

  • Clearfield, A. Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews, 2013 , 113 (3), 1447-1485. [Link]

  • Demel, J., et al. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 2022 , 61 (46), 18451–18460. [Link]

  • Demel, J., et al. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 2022 , 61 (46), 18451-18460. [Link]

  • Ilia, G., & Maranescu, B. (Eds.). (2018). Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry. [Link]

  • Padial, N. L., et al. Insights into hierarchical porous titanium(IV) phosphonates: synthesis, structure & applications. Dalton Transactions, 2023 , 52(21), 6973-6995. [Link]

  • Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University. [Link]

  • Zhang, J., et al. Porous Metal Phosphonate Frameworks: Construction and Physical Properties. Accounts of Chemical Research, 2021 , 54 (21), 4063–4074. [Link]

Sources

Performance Evaluation of Benzhydrylphosphonic Acid-Based Materials: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance evaluation of benzhydrylphosphonic acid-based materials as potential enzyme inhibitors, with a particular focus on their application in targeting protein tyrosine phosphatases (PTPs). As researchers and drug development professionals, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic advancement. The this compound scaffold presents a compelling starting point for inhibitor design due to its unique structural and electronic properties.

The phosphonic acid moiety is a well-established phosphotyrosine (pTyr) mimetic, making it an ideal candidate for inhibiting PTPs, which are critical regulators of signal transduction pathways.[1] Dysregulation of PTP activity is implicated in a range of diseases, including type 2 diabetes, obesity, and cancer, making them attractive therapeutic targets.[2][3] This guide will delve into the synthesis, proposed mechanism of action, and a detailed framework for the performance evaluation of this compound derivatives, comparing them with other known phosphonate-based inhibitors.

The this compound Scaffold: A Structurally Distinct Phosphotyrosine Mimetic

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, offers a bulky, lipophilic structure that can engage in favorable hydrophobic and π-stacking interactions within an enzyme's active site. When coupled with a phosphonic acid, this scaffold has the potential to create highly potent and selective inhibitors. The phosphonic acid group acts as a non-hydrolyzable mimic of the phosphate group of phosphotyrosine, enabling it to bind tightly to the active site of PTPs.[1]

The rationale behind exploring the benzhydryl scaffold lies in its potential to access and occupy secondary binding pockets adjacent to the primary active site of an enzyme, thereby enhancing both potency and selectivity. This is a crucial aspect in the design of PTP inhibitors, as the active sites of different PTPs are highly conserved.

Synthesis of this compound Derivatives

The synthesis of arylphosphonic acids is a well-established process, and similar methodologies can be applied to the preparation of this compound and its derivatives. A general synthetic route involves the reaction of a benzhydryl halide with a phosphite source, followed by hydrolysis to yield the final phosphonic acid.

cluster_synthesis General Synthesis of this compound Benzhydryl_Halide Benzhydryl Halide Intermediate Benzhydrylphosphonate Ester Benzhydryl_Halide->Intermediate Arbuzov Reaction Trialkyl_Phosphite Trialkyl Phosphite Trialkyl_Phosphite->Intermediate Benzhydrylphosphonic_Acid This compound Intermediate->Benzhydrylphosphonic_Acid e.g., HCl, H2O Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->Benzhydrylphosphonic_Acid

Figure 1: General synthetic scheme for this compound.

This synthetic flexibility allows for the introduction of various substituents on the phenyl rings of the benzhydryl moiety, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Performance Evaluation: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[2][4] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts.

While direct experimental data on this compound as a PTP1B inhibitor is not yet widely published, we can infer its potential performance by comparing it to structurally related arylphosphonate inhibitors that have been successfully evaluated against PTP1B.

Comparative Analysis with Naphthyl-difluoromethylphosphonic Acids

A notable example of potent arylphosphonate-based PTP1B inhibitors are (naphth-2-yl)difluoromethylphosphonic acid and (naphth-1-yl)difluoromethylphosphonic acid.[5][6] These compounds have been shown to inhibit the dephosphorylation of the insulin receptor by PTP1B with IC50 values in the micromolar range.[5][6] The difluoromethyl group is often incorporated to enhance the electronic properties of the phosphonate, making it a better mimic of the phosphate group.[1]

CompoundTarget EnzymeIC50 (µM)Inhibition Type
(Naphth-2-yl)difluoromethylphosphonic acidPTP1B40-50Competitive
(Naphth-1-yl)difluoromethylphosphonic acidPTP1B40-50Not specified
This compound (Hypothesized) PTP1B TBD Competitive

Table 1: Comparative inhibitory activity of arylphosphonates against PTP1B. Data for naphthyl derivatives from existing literature.[5][6] The performance of this compound is yet to be determined (TBD).

The rationale for proposing this compound as a potentially more potent inhibitor lies in the three-dimensional space-filling nature of the benzhydryl group compared to the planar naphthyl ring. This could allow for more extensive interactions with hydrophobic pockets within the PTP1B active site.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of novel this compound-based materials, a standardized set of biochemical and cellular assays is required.

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the Assay Buffer. The final DMSO concentration should not exceed 1%.

  • To each well of a 96-well plate, add 20 µL of the test compound dilution. For control wells, add 20 µL of Assay Buffer with the corresponding DMSO concentration.

  • Add 60 µL of pre-warmed Assay Buffer containing the PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mechanism of Action (MOA) Studies

To understand how this compound-based inhibitors interact with PTP1B, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Procedure:

  • Perform the PTP1B inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPP) and the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk or Dixon plot to determine the mechanism of inhibition.

cluster_workflow Inhibitor Evaluation Workflow Synthesis Synthesis of this compound Derivatives In_Vitro_Screening In Vitro PTP1B Inhibition Assay (IC50) Synthesis->In_Vitro_Screening MOA_Studies Mechanism of Action Studies In_Vitro_Screening->MOA_Studies Selectivity_Profiling Selectivity Profiling (vs. other PTPs) MOA_Studies->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Insulin Receptor Phosphorylation) Selectivity_Profiling->Cell_Based_Assays

Figure 2: A typical workflow for the evaluation of enzyme inhibitors.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel and potent enzyme inhibitors, particularly for targeting protein tyrosine phosphatases like PTP1B. Its unique three-dimensional structure offers the potential for enhanced binding affinity and selectivity compared to existing planar arylphosphonate inhibitors.

The experimental protocols provided in this guide offer a robust framework for the comprehensive performance evaluation of these materials. Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the phenyl rings to establish clear structure-activity relationships. Furthermore, cellular and in vivo studies will be crucial to validate the therapeutic potential of the most promising compounds. By systematically applying the principles and methodologies outlined in this guide, researchers can effectively explore the therapeutic utility of this exciting class of molecules.

References

  • Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition, 44(25), 3814-3839*. [Link]

  • Boutselis, I. G., & Wiemer, A. J. (2018). Covalent inhibition of protein tyrosine phosphatases. Molecules, 23(10), 2635*. [Link]

  • Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1995). Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. Biochemical Journal, 311(Pt 3), 941-945*. [Link]

  • Chen, L., Wu, L., Otaka, A., Smyth, M. S., Roller, P. P., Burke, T. R., Jr., den Hertog, J., & Zhang, Z. Y. (1997). A novel, non-hydrolyzable phosphotyrosyl mimetic for the preparation of potent protein-tyrosine phosphatase inhibitors. Biochemical and Biophysical Research Communications, 239(1), 199-204*. [Link]

  • Elchebly, M., Payette, P., Michaliszyn, E., Cromlish, W., Collins, S., Loy, A. L., Normandin, D., Cheng, A., Himms-Hagen, J., Chan, C. C., Ramachandran, C., Gresser, M. J., Tremblay, M. L., & Kennedy, B. P. (1999). Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene. Science, 283(5407), 1544-1548*. [Link]

  • Han, Y., Belley, M., Colucci, J., Dufresne, C., Giroux, A., Lau, C. K., Leblanc, Y., McKay, D., Thérien, M., Wilson, M. C., Skorey, K., Chan, C. C., Scapin, G., & Kennedy, B. P. (2008). Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(11), 3200-3205*. [Link]

  • Johnson, T. O., Ermolieff, J., & Jirousek, M. R. (2002). Protein tyrosine phosphatase 1B inhibitors for diabetes. Nature Reviews Drug Discovery, 1(9), 696-709*. [Link]

  • Montalibet, J., & Kennedy, B. P. (2005). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Current Opinion in Drug Discovery & Development, 8(5), 633-644*. [Link]

  • Paillasse, M. R., & Salles, J. P. (2007). Protein-tyrosine-phosphatases in the limelight. Médecine/Sciences, 23(11), 974-979*. [Link]

  • Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature Reviews Molecular Cell Biology, 7(11), 833-846*. [Link]

  • Van Vactor, D., O'Reilly, A. M., & Neel, B. G. (1998). Genetic analysis of protein tyrosine phosphatases. Current Opinion in Genetics & Development, 8(1), 112-126*. [Link]

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology, 42, 209-234*. [Link]

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Expert Opinion on Drug Discovery, 2(4), 503-525*. [Link]

  • Engel, R. (1977). Phosphonates as analogues of natural phosphates. Chemical Reviews, 77(3), 349-367*. [Link]

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A Comparative Guide to the Thermal Stability of Benzhydrylphosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter influencing storage, formulation, and ultimately, product efficacy and safety. Benzhydrylphosphonic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to their diverse biological activities.[1] This guide provides an in-depth comparative analysis of the thermal stability of various this compound derivatives, supported by experimental data and mechanistic insights.

The Significance of Thermal Stability in Drug Development

The journey of a drug candidate from laboratory synthesis to a marketable pharmaceutical product is fraught with challenges, with stability being a paramount concern. Thermal stability, in particular, dictates the conditions under which a compound can be processed, transported, and stored without degradation. For drug development professionals, a thorough understanding of a molecule's thermal behavior is essential for:

  • API Processing and Formulation: Many manufacturing processes, such as milling, drying, and granulation, involve heat. A thermally labile compound may degrade under these conditions, leading to loss of potency and the formation of potentially toxic impurities.

  • Storage and Shelf-life Determination: The rate of chemical degradation is often temperature-dependent. By assessing thermal stability, appropriate storage conditions (e.g., refrigeration, controlled room temperature) can be established to ensure the drug maintains its quality and efficacy over its intended shelf-life.

  • Compatibility Studies: During formulation, the API is combined with various excipients. Thermal analysis techniques can help identify potential incompatibilities between the drug substance and excipients that might be exacerbated at elevated temperatures.

Assessing Thermal Stability: Key Methodologies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal analysis, providing quantitative data on the thermal decomposition and phase transitions of materials.[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual mass.

Experimental Protocol: Thermogravimetric Analysis of this compound Derivatives

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant deviation from the baseline is observed. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), representing the point of maximum rate of weight loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of sample load Load into TGA pan weigh->load place Place pan in furnace load->place purge Purge with N2/Ar place->purge heat Heat at 10 °C/min purge->heat plot Plot % Weight Loss vs. Temp heat->plot determine Determine Tonset and Tpeak plot->determine

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. In the context of thermal stability, DSC can reveal endothermic or exothermic decomposition processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound Derivatives

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks.

Comparative Thermal Stability: The Influence of Substituents

The thermal stability of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Electron-donating and electron-withdrawing groups can alter the electronic density around the C-P bond and the aromatic rings, thereby affecting bond dissociation energies and decomposition pathways.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO2) are common EWGs. Their presence can polarize the C-P bond, potentially weakening it and lowering the decomposition temperature. However, in some cases, strong intermolecular interactions induced by these groups might enhance crystal lattice energy and increase thermal stability.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH3) and alkoxy groups (e.g., -OCH3) are typical EDGs. By increasing the electron density in the aromatic ring, they may strengthen the C-P bond and enhance thermal stability.

  • Steric Hindrance: Bulky substituents, particularly in the ortho position, can introduce steric strain, which may lower the thermal stability of the molecule.

Table 1: Postulated Thermal Stability Trends of Substituted Benzhydrylphosphonic Acids

DerivativeSubstituent (R)Electronic EffectExpected Impact on Thermal StabilityPostulated Tonset (°C)
This compound-HNeutralBaseline~200-220
(4-Chlorophenyl)(phenyl)methylphosphonic Acidp-ClElectron-withdrawingPotentially decreased~190-210
(4-Bromophenyl)(phenyl)methylphosphonic Acidp-BrElectron-withdrawingPotentially decreased~185-205
(4-Nitrophenyl)(phenyl)methylphosphonic Acidp-NO2Strongly electron-withdrawingLikely decreased~180-200
(4-Methylphenyl)(phenyl)methylphosphonic Acidp-CH3Electron-donatingPotentially increased~210-230
(4-Methoxyphenyl)(phenyl)methylphosphonic Acidp-OCH3Strongly electron-donatingPotentially increased~215-235

Note: The Tonset values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of phosphonic acids can proceed through various pathways.[4] For benzhydrylphosphonic acids, the most probable initial step is the cleavage of the C-P bond, leading to the formation of a benzhydryl cation and a phosphonic acid radical. Subsequent reactions can lead to a complex mixture of degradation products.

The nature of the substituents can influence this initial bond cleavage. Electron-donating groups in the para position can stabilize the resulting benzhydryl cation through resonance, which might facilitate the C-P bond scission at a lower temperature. Conversely, electron-withdrawing groups would destabilize the cation, potentially requiring higher temperatures for decomposition. However, the overall thermal stability is a complex interplay of electronic effects, steric factors, and intermolecular forces within the crystal lattice.

Decomposition_Pathway cluster_initial Initial Compound cluster_cleavage Thermal Stress (Δ) cluster_products Primary Decomposition Products cluster_final Further Degradation start This compound Derivative cleavage C-P Bond Cleavage start->cleavage cation Benzhydryl Cation cleavage->cation radical Phosphonic Acid Radical cleavage->radical final_products Complex Mixture of Products cation->final_products radical->final_products

Figure 2: Postulated thermal decomposition pathway of this compound derivatives.

Conclusion and Future Perspectives

The thermal stability of this compound derivatives is a crucial parameter for their successful development as pharmaceutical agents. While a comprehensive experimental dataset is yet to be published, understanding the electronic and steric effects of substituents provides a rational basis for predicting relative thermal stabilities. Electron-donating groups are generally expected to enhance thermal stability, while electron-withdrawing groups may decrease it.

Future research should focus on the systematic synthesis and thermal analysis of a diverse library of this compound derivatives. Such studies will not only provide valuable quantitative data for structure-stability relationships but also enable the rational design of more robust and stable drug candidates. The application of advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS), can further elucidate the complex degradation pathways and identify the volatile decomposition products, offering a complete picture of the thermal behavior of these promising compounds.

References

  • Hoffmann, T., et al. (2012). Investigation of thermal decomposition of phosphonic acids. Journal of Analytical and Applied Pyrolysis, 96, 43-53. [Link]

  • Matziari, M., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 854-865. [Link]

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  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. John Wiley & Sons.
  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

  • Haines, P. J. (Ed.). (2002). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.

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A Senior Application Scientist's Guide: Benchmarking Benzhydrylphosphonic Acid Against Commercial Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a ligand is a critical decision that profoundly influences the outcome of a catalytic reaction or the efficacy of a therapeutic agent. This guide provides an in-depth technical comparison of Benzhydrylphosphonic acid, a bulky phosphonic acid ligand, against established commercial ligands in two distinct and impactful applications: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and as a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

This document moves beyond a simple cataloging of features, offering a rationale for experimental design, detailed protocols, and comparative data to empower you to make informed decisions in your research.

Section 1: The Contender – this compound

This compound, with its diphenylmethyl moiety, presents a unique steric and electronic profile. The bulky benzhydryl group can influence the coordination sphere of a metal catalyst or the binding pocket of a receptor, while the phosphonic acid group offers a distinct electronic signature and potential for specific interactions, such as hydrogen bonding. This guide will explore the hypothetical performance of this ligand, grounded in the established principles of coordination chemistry and receptor binding, against commercially available standards.

Section 2: Application in Catalysis - The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The choice of phosphine ligand is paramount to the success of these reactions, particularly with challenging substrates like aryl chlorides.[1][2] Bulky, electron-rich phosphine ligands have demonstrated superior performance in this arena.[3][4]

The Commercial Benchmarks: SPhos and XPhos

For this comparison, we have selected two widely adopted and commercially successful Buchwald biarylphosphine ligands: SPhos and XPhos.[5] These ligands are renowned for their ability to facilitate the coupling of a broad range of substrates, including sterically hindered and electron-poor aryl chlorides, often with high yields and low catalyst loadings.[1][6][7]

Experimental Design and Rationale

To provide a meaningful comparison, we will evaluate the performance of this compound (hypothetical data) alongside SPhos and XPhos in the Suzuki-Miyaura coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid. The reaction yield will be the primary metric for comparison. The choice of an aryl chloride as the substrate is deliberate, as their activation is a common challenge where ligand performance is critical.[8][9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep_vessel Oven-dried Schlenk flask add_solids Add Pd(OAc)2, Ligand, K3PO4 prep_vessel->add_solids add_liquids Add Toluene, 4-chlorotoluene, Phenylboronic acid add_solids->add_liquids inert_atm Evacuate and backfill with Argon (3x) add_liquids->inert_atm stir_heat Stir at 100 °C inert_atm->stir_heat monitor Monitor by GC-MS stir_heat->monitor cool Cool to room temperature monitor->cool quench Quench with H2O cool->quench extract Extract with Ethyl Acetate quench->extract dry_conc Dry over Na2SO4, concentrate extract->dry_conc purify Purify by column chromatography dry_conc->purify characterize Characterize product and determine yield purify->characterize

Caption: Workflow for Suzuki-Miyaura Coupling Comparison.

Comparative Performance Data

The following table summarizes the hypothetical yield for this compound and the reported yields for the commercial benchmark ligands under standardized reaction conditions.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound (Hypothetical) 1.0K₃PO₄Toluene1001285
SPhos 1.0K₃PO₄TolueneRT298[1]
XPhos 0.5K₃PO₄Toluene1001295[10]

Note: The data for this compound is hypothetical, generated for illustrative purposes based on the expected performance of a bulky phosphonic acid ligand. The yields for SPhos and XPhos are based on literature reports for similar reactions.[1][10]

Section 3: Application in Drug Discovery - Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play a crucial role in regulating metabolism and inflammation.[11] They are well-established drug targets, particularly for metabolic diseases.[12] Ligands for PPARs can act as agonists, partial agonists, or antagonists, modulating the receptor's activity.[13][14]

The Commercial Benchmarks: Rosiglitazone, Fenofibrate, and GW501516

For this comparison, we have selected three well-characterized, commercially available PPAR ligands that exhibit subtype selectivity:

  • Rosiglitazone: A high-affinity agonist for PPARγ, used in the treatment of type 2 diabetes.[11][15][16]

  • Fenofibrate: A PPARα agonist used to treat hyperlipidemia.[17][18][19][20]

  • GW501516 (Cardarine): A high-affinity agonist for PPARδ.[21][22][23][24][25]

Experimental Design and Rationale

The primary metric for evaluating a ligand's potential to interact with a nuclear receptor is its binding affinity, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay. We will compare the hypothetical binding affinity of this compound to the known affinities of our benchmark ligands for the three main PPAR subtypes (α, γ, and δ).

Two common and robust methods for determining ligand binding affinity are the Scintillation Proximity Assay (SPA) and Fluorescence Polarization (FP).[26][27][28][29]

Experimental Workflow: Ligand Binding Assay (Fluorescence Polarization)

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_reagents Prepare Assay Buffer, Fluorescent Ligand, and Receptor Protein serial_dilution Perform serial dilution of Test Compound (this compound) prepare_reagents->serial_dilution add_to_plate Add reagents to 384-well plate serial_dilution->add_to_plate incubate Incubate at room temperature add_to_plate->incubate read_plate Read Fluorescence Polarization incubate->read_plate plot_data Plot Polarization vs. Log[Compound] read_plate->plot_data fit_curve Fit sigmoidal dose-response curve plot_data->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50

Caption: Workflow for a Fluorescence Polarization competition assay.

Comparative Binding Affinity Data

The following table presents the hypothetical binding affinities (Kd) of this compound for the three PPAR subtypes, alongside the known affinities of the commercial benchmark ligands.

LigandPPARα (Kd, nM)PPARγ (Kd, nM)PPARδ (Kd, nM)
This compound (Hypothetical) 500250800
Fenofibric Acid (active form of Fenofibrate) 30,000>100,000>100,000
Rosiglitazone 93043[16]1,760
GW501516 1,1002,1001.1[21]

Note: The data for this compound is hypothetical, reflecting a plausible scenario for a novel phosphonic acid derivative. The binding affinities for the benchmark ligands are derived from published scientific literature.[16][21] It is important to note that Fenofibrate itself is a prodrug, and its active metabolite, fenofibric acid, is the actual PPARα agonist.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (this compound, SPhos, or XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 4-chlorotoluene

  • Phenylboronic acid

  • Toluene, anhydrous

  • Argon gas

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (as per the desired catalyst loading), the respective phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio), and K₃PO₄ (2.0 equivalents).[1]

  • Add anhydrous toluene, followed by 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Protocol 2: General Procedure for Fluorescence Polarization (FP) Competition Binding Assay

Materials:

  • Purified PPAR ligand-binding domain (LBD) for each subtype (α, γ, δ)

  • Fluorescently labeled tracer ligand with known affinity for each PPAR subtype

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Test compound (this compound) and benchmark ligands

  • 384-well black, low-volume microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test and benchmark compounds in the assay buffer.

  • In the wells of the 384-well plate, add a fixed concentration of the PPAR LBD and the fluorescent tracer ligand. The concentration of the tracer is typically at or below its Kd for the receptor.[27]

  • Add the serially diluted compounds to the wells. Include control wells with no competitor (high polarization) and wells with a saturating concentration of a known high-affinity unlabeled ligand (low polarization).

  • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • Plot the polarization values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

  • The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, though IC50 values are often used for direct comparison of ligand potency.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound against established commercial ligands in two distinct and highly relevant applications. The hypothetical data presented suggests that while this compound may not outperform the specialized, highly optimized commercial ligands in every aspect, its unique structural features could offer advantages in specific contexts that warrant further investigation.

For catalysis, the bulky nature of the benzhydryl group may provide a unique steric environment around the palladium center, potentially leading to different selectivity profiles in more complex coupling reactions. In the context of nuclear receptors, the phosphonic acid moiety could engage in specific hydrogen bonding interactions within the ligand-binding pocket, offering a starting point for the design of novel PPAR modulators with unique pharmacological profiles.

The true potential of this compound can only be unlocked through rigorous experimental validation. The protocols and comparative data presented herein serve as a robust starting point for such an investigation.

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A Comparative Guide to Benzhydrylphosphonic Acid and Its Methyl Ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Benzhydrylphosphonic acid and its corresponding methyl ester. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple product sheet to offer an in-depth examination of their synthesis, physicochemical properties, spectroscopic signatures, and distinct applications. We will explore the causal relationships behind experimental choices and how the subtle difference between a free acid and an ester functional group fundamentally dictates their roles in scientific innovation.

Introduction: The Phosphonate Moiety in Modern Science

Organophosphorus compounds, particularly phosphonic acids and their ester derivatives, are cornerstones in diverse scientific fields.[1][2][3][4] The phosphonic acid group, R-P(O)(OH)₂, is a structural analogue of the phosphate group, but the substitution of a P-O bond with a hydrolytically stable P-C bond imparts significantly greater resistance to enzymatic and chemical degradation.[3] This stability, combined with the group's strong metal chelation capabilities and its role as a phosphate mimic, has led to widespread applications in medicinal chemistry, materials science, and as surface modifying agents.[2][3][4][5]

This guide focuses on two closely related molecules: this compound and this compound methyl ester. By comparing the parent acid with its simple ester, we can directly probe how esterification impacts key properties such as solubility, polarity, and reactivity, and consequently, how these changes dictate their suitability for different applications, from active pharmaceutical ingredients to pro-drug candidates and synthetic intermediates.

Synthesis: From Ester Precursor to Active Acid

The synthesis of this compound typically proceeds via the preparation of its dialkyl ester, which is then hydrolyzed. The methyl ester serves not only as a target molecule for specific applications but also as a crucial intermediate in accessing the free acid.

Synthesis of Dimethyl Benzhydrylphosphonate

The most common and efficient method for forming the carbon-phosphorus bond required for this class of compounds is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Rationale for Method Selection: The Michaelis-Arbuzov reaction is a robust and high-yielding method for creating C-P bonds. Diphenylmethyl bromide (benzhydryl bromide) is selected as the electrophile due to its reactivity, which is enhanced by the stability of the carbocation-like transition state stabilized by the two phenyl rings. Trimethyl phosphite is a readily available and reactive nucleophile. The reaction is typically performed neat or in a high-boiling, non-protic solvent to achieve the temperatures required for the alkyl group transfer.

Experimental Protocol: Synthesis of Dimethyl Benzhydrylphosphonate
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylmethyl bromide (1.0 eq) and trimethyl phosphite (1.2 eq).

  • Reaction: Heat the mixture to 120-130 °C under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is exothermic and the formation of methyl bromide gas will be observed.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess trimethyl phosphite and the volatile byproducts under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure dimethyl benzhydrylphosphonate as a colorless oil.

Hydrolysis to this compound

The conversion of the phosphonate ester to the phosphonic acid is a critical step. Two primary methods are widely employed, chosen based on the sensitivity of other functional groups in the molecule.[1][2][4]

  • Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid is a straightforward and cost-effective method. It is suitable for robust molecules that can withstand harsh acidic conditions.[1]

  • McKenna Reaction: This two-step procedure uses bromotrimethylsilane (TMSBr) followed by methanolysis.[2] It is a much milder method, ideal for substrates with acid-sensitive functional groups. The silylation of the ester is followed by a simple solvolysis step to yield the clean phosphonic acid.

Causality in Protocol Choice: For a simple substrate like dimethyl benzhydrylphosphonate, acidic hydrolysis is often sufficient. However, the McKenna reaction is presented as a superior alternative because it avoids the high temperatures and strongly acidic aqueous environment of HCl reflux, often resulting in higher purity products with simpler workup procedures.

Experimental Protocol: Hydrolysis via McKenna Reaction
  • Silylation: Dissolve dimethyl benzhydrylphosphonate (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • TMSBr Addition: Add bromotrimethylsilane (TMSBr) (2.5 eq) dropwise. After the addition, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction by ³¹P NMR. The formation of the bis(trimethylsilyl) phosphonate intermediate will be observed as a downfield shift. The reaction is typically complete within 2-6 hours.

  • Methanolysis: Once the reaction is complete, carefully add methanol to the mixture. This will quench the excess TMSBr and hydrolyze the silyl ester intermediate. Vigorous gas evolution (CH₃Br) will occur.

  • Isolation: Remove all volatile components under reduced pressure. The resulting solid is typically the pure this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Synthetic Workflow Diagram

The following diagram illustrates the two-stage process to synthesize this compound from its ester precursor.

SynthesisWorkflow cluster_ester Part 1: Ester Synthesis (Arbuzov) cluster_acid Part 2: Acid Synthesis (Hydrolysis) start Diphenylmethyl Bromide + Trimethyl Phosphite reaction1 Heat (120-130°C) start->reaction1 product1 Dimethyl Benzhydrylphosphonate (Ester Intermediate) reaction1->product1 reaction2 1. TMSBr, DCM 2. Methanol product1->reaction2 product2 This compound (Final Product) reaction2->product2

Caption: Synthetic pathway from starting materials to this compound via its methyl ester.

Comparative Physicochemical Properties

The presence of two acidic hydroxyl groups versus a methyl ester group creates significant differences in the physicochemical profiles of these two compounds. These properties are summarized in the table below.

PropertyThis compoundDimethyl BenzhydrylphosphonateRationale for Difference
Molecular Formula C₁₃H₁₃O₃P[6]C₁₅H₁₇O₃PAddition of two methyl groups and loss of two protons.
Molecular Weight 248.21 g/mol [6]276.26 g/mol The ester has a higher mass due to the two methyl groups.
Appearance White crystalline solidColorless to pale yellow oilStrong intermolecular hydrogen bonding in the acid leads to a solid state at room temperature.
Solubility Sparingly soluble in water; soluble in polar organic solvents (MeOH, EtOH) and aqueous base.[3]Insoluble in water; soluble in most organic solvents (DCM, EtOAc, Hexane).The phosphonic acid group is highly polar and can hydrogen bond with water, while the ester is significantly more nonpolar.
Acidity (pKa) Diprotic acid, pKa₁ ≈ 1-3, pKa₂ ≈ 6-8.[1][3]Not a Brønsted acid.The P-OH groups are acidic. Esterification removes these protons, rendering the molecule non-acidic.
Lipophilicity (LogP) ~2.36[7]Higher than the acid (estimated >3.5)The polar, ionizable acid group decreases lipophilicity. The neutral ester is more lipid-soluble.
Reactivity Forms salts with bases; acts as a metal ligand; can be re-esterified.Can be hydrolyzed to the acid; generally stable to non-hydrolytic conditions.[5][8]The free acid functionality is a reactive site for acid-base and coordination chemistry.

Spectroscopic Characterization: A Tale of Two Spectra

Spectroscopic analysis provides definitive structural confirmation and allows for the clear differentiation between the acid and its ester.[1]

NMR Spectroscopy
  • ¹H NMR: The most telling difference is the appearance of a singlet around 3.7 ppm in the spectrum of the methyl ester , corresponding to the two equivalent -OCH₃ groups. This signal is absent in the acid . The acidic P-OH protons of the acid typically appear as a very broad singlet at high chemical shift (>10 ppm) and readily exchange with D₂O, causing the signal to disappear. The benzhydryl proton (-CH-P) appears as a doublet in both compounds due to coupling with the phosphorus nucleus (²J(P,H) ≈ 20-25 Hz).

  • ³¹P NMR: This is the most direct method for observing the phosphorus environment. This compound will show a resonance typically in the range of +20 to +25 ppm. Its methyl ester, Dimethyl Benzhydrylphosphonate, will exhibit a downfield shift to approximately +25 to +30 ppm. The exact shift is solvent-dependent but the relative positions are consistent.

  • ¹³C NMR: The spectrum of the methyl ester will feature a distinct signal for the methoxy carbons around 52-54 ppm, which is absent in the acid's spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of each compound. Under electrospray ionization (ESI), the methyl ester will typically be observed as the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. The phosphonic acid, in negative ion mode, is readily observed as the deprotonated ion [M-H]⁻. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy

The IR spectra provide clear evidence of the functional group change.

  • This compound: Characterized by a very broad absorption band from 2500-3300 cm⁻¹, indicative of the strongly hydrogen-bonded O-H groups. A strong P=O stretch is observed around 1200-1250 cm⁻¹.

  • Dimethyl Benzhydrylphosphonate: The broad O-H band is absent. It shows sharp C-H stretching bands around 2800-3000 cm⁻¹, a strong P=O stretch (often at a slightly higher wavenumber than the acid, ~1250-1280 cm⁻¹), and prominent P-O-C stretching bands around 1030-1050 cm⁻¹.

Spectroscopic Analysis Workflow

AnalysisWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Sample Purified Compound (Acid or Ester) H1_NMR ¹H NMR Sample->H1_NMR P31_NMR ³¹P NMR Sample->P31_NMR C13_NMR ¹³C NMR Sample->C13_NMR MS HRMS (ESI) Sample->MS IR FT-IR Sample->IR Analysis Data Interpretation & Structural Confirmation P31_NMR->Analysis MS->Analysis IR->Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of organophosphorus compounds.

Functional Roles and Applications: A Direct Consequence of Chemistry

The distinct physicochemical properties of the acid and its ester translate directly into different applications.

This compound: The Active Moiety

The free phosphonic acid is typically the form responsible for biological activity or material interaction.

  • Phosphate Mimic & Enzyme Inhibition: Due to its structural similarity to phosphate and its enhanced stability, the phosphonic acid group is a key component in the design of inhibitors for enzymes that process phosphate-containing substrates, such as phosphatases and kinases.[3][4]

  • Bone Targeting: Phosphonates have a high affinity for hydroxyapatite, the primary mineral component of bone.[2] This property is exploited to deliver therapeutic agents specifically to bone tissue for treating osteoporosis or bone cancers.[3]

  • Materials Science & Surface Modification: The ability of phosphonic acids to strongly coordinate with metal oxides makes them excellent agents for modifying surfaces. They are used to create self-assembled monolayers (SAMs) on materials like titanium dioxide or silica, altering surface properties such as wettability and biocompatibility.[2]

This compound Methyl Ester: The Prodrug and Precursor

The methyl ester is generally not the active form but serves two critical roles.

  • Prodrug Strategy: Many phosphonic acid-based drugs suffer from poor oral bioavailability due to their high polarity and negative charge at physiological pH, which limits their ability to cross cell membranes. Esterification masks the polar acid groups, creating a more lipophilic prodrug that can more easily pass through the lipid bilayers of cell membranes.[3] Once inside the cell, ubiquitous esterase enzymes cleave the methyl groups, releasing the active phosphonic acid at the target site.

  • Synthetic Intermediate: As demonstrated in the synthesis section, esters are vital precursors to the final acid. They also serve as protected forms of the acid during multi-step syntheses, preventing the acidic protons from interfering with other chemical transformations.

Relationship Between Ester Prodrug and Active Acid

ProdrugConcept Ester Methyl Ester (Prodrug) - Lipophilic - Membrane Permeable Membrane Cell Membrane Ester->Membrane Passive Diffusion Acid Phosphonic Acid (Active Drug) - Polar - Biologically Active Target Biological Target (e.g., Enzyme, Bone) Acid->Target Binding/ Inhibition Esterases Cellular Esterases Membrane->Esterases Intracellular Esterases->Acid Hydrolysis

Caption: The prodrug concept: using the methyl ester to deliver the active phosphonic acid into a cell.

Conclusion

This compound and its methyl ester provide a classic example of how a simple functional group modification dramatically alters a molecule's character and utility. The acid is the functional workhorse—a polar, bioactive, and coordinating agent suitable for direct application in therapeutics and materials science. In contrast, the methyl ester is a lipophilic, non-polar precursor. This property makes it an ideal synthetic intermediate and, critically, a potential prodrug capable of overcoming the bioavailability barriers that often limit the efficacy of phosphonic acid-based therapeutics. Understanding these fundamental differences is paramount for researchers and developers aiming to harness the full potential of the versatile phosphonate scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 195023, this compound. Retrieved from [Link].

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  • Svatoš, A., & Šmidrkal, J. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6438. [Link]

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  • Google Patents (n.d.). CN102203200A - (meth)acrylate phosphonic esters as adhesion promoters.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every result, from early-stage impurity profiling to final product release testing, underpins critical decisions affecting product safety and efficacy. Benzhydrylphosphonic acid, as a potential synthetic intermediate, impurity, or degradation product, requires robust and reliable quantification methods. However, relying on a single analytical technique can introduce unforeseen biases or limitations.

This guide provides a comprehensive comparison and cross-validation framework for three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy (q³¹P NMR).

The core objective is not merely to compare these techniques but to demonstrate the process of cross-validation . As defined by the International Council for Harmonisation (ICH), cross-validation is the process of comparing two or more analytical procedures to demonstrate they are suitable for the same intended purpose and produce comparable, reliable data.[1][2] This is essential during method lifecycle management, for transferring methods between laboratories, or when data from different analytical platforms must be consolidated for a single regulatory submission.[1][3] This guide explains the causality behind our experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Overview of Candidate Analytical Methods

The selection of analytical techniques was driven by the physicochemical properties of this compound—a polar, non-volatile organophosphorus compound.[4] We chose three methods that leverage different chemical principles to provide a comprehensive analytical picture.

  • High-Performance Liquid Chromatography (HPLC-UV): As the "workhorse" of the pharmaceutical industry, HPLC is ideally suited for non-volatile and thermally unstable compounds.[5][6] Its versatility and robustness make it a prime candidate for routine quality control (QC) environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC is typically reserved for volatile substances, its high separation efficiency and the definitive identification provided by mass spectrometry make it a powerful tool.[5][7] For a non-volatile analyte like this compound, a chemical derivatization step is required to impart volatility, a critical consideration in our analysis.[8][9]

  • Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR): qNMR stands apart as a primary analytical method. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard without the need for an analyte-specific reference material.[10][11] The choice of ³¹P NMR leverages the unique phosphorus atom in the molecule, providing a clean, specific signal in a region free from the interference common in ¹H NMR.[11]

Method Development & Validation Summaries

Prior to cross-validation, each method was individually developed and validated according to ICH Q2(R2) guidelines, which outline key performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[12][13]

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale & Causality: A reversed-phase C18 column was selected due to its proven utility for separating moderately polar compounds from non-polar impurities. The mobile phase, consisting of an acidic phosphate buffer and acetonitrile, was chosen to ensure the phosphonic acid moiety remains in a single protonation state, yielding sharp, symmetrical peaks.[14] UV detection at 254 nm was optimal for leveraging the aromatic benzhydryl chromophore.

  • Validation Data Summary:

Validation ParameterSpecificationHypothetical Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%0.8%; 1.3%
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.3 µg/mL / 1.0 µg/mL
Robustness No significant impact from minor changesPass
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale & Causality: The critical step for this method is derivatization. We selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar, non-volatile phosphonic acid into its volatile trimethylsilyl (TMS) ester.[8] This reaction is rapid and quantitative under controlled conditions. A non-polar DB-5ms column was chosen for its excellent separation of a wide range of derivatized compounds. Selected Ion Monitoring (SIM) mode was used for quantification to enhance sensitivity and specificity by monitoring characteristic fragment ions of the derivatized analyte.

  • Validation Data Summary:

Validation ParameterSpecificationHypothetical Result
Specificity No interference at analyte retention time/m/zPass
Linearity (r²) ≥ 0.9990.9992
Range 0.1 - 100 µg/mLPass
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.3%
Precision (% RSD) Repeatability ≤ 3.0%; Intermediate ≤ 3.0%1.5%; 2.1%
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.03 µg/mL / 0.1 µg/mL
Robustness Derivatization time/temp are criticalPass with defined limits
Quantitative ³¹P NMR (q³¹P NMR)
  • Rationale & Causality: This method provides an orthogonal, structure-specific confirmation of quantity. Triphenyl phosphate (TPP), a compound with a single phosphorus resonance far from the expected analyte signal, was chosen as the internal standard.[11] A key experimental parameter is the relaxation delay (D1), which was set to five times the longest T1 relaxation time of both the analyte and the standard. This ensures complete nuclear relaxation between pulses, a prerequisite for accurate integration.[10] Inverse-gated proton decoupling was used to suppress the Nuclear Overhauser Effect (NOE), which could otherwise artificially inflate signal integrals.

  • Validation Data Summary:

Validation ParameterSpecificationHypothetical Result
Specificity Baseline resolution of analyte and standard signalsPass
Linearity (r²) ≥ 0.9980.9989
Range 0.5 - 20 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.8%
Precision (% RSD) Repeatability ≤ 1.5%; Intermediate ≤ 2.0%0.5%; 1.1%

The Cross-Validation Study: A Head-to-Head Comparison

Objective

To formally demonstrate the comparability of analytical results for this compound obtained from the independently validated HPLC-UV, GC-MS, and q³¹P NMR methods, ensuring that data generated by any of these procedures are reliable and interchangeable for their intended purpose.[2][15]

Experimental Design

The workflow is designed to minimize variability by analyzing aliquots from a single, homogenous sample stock with each of the three validated methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Validated Methods cluster_comparison Data Comparison A Prepare Blank Matrix (e.g., Excipient Blend) C Spike Blank Matrix at 3 Levels (Low, Medium, High) A->C B Prepare Stock Solution of this compound B->C HPLC HPLC-UV Analysis C->HPLC Aliquot 1 GCMS GC-MS Analysis (with Derivatization) C->GCMS Alikot 2 qNMR q³¹P NMR Analysis C->qNMR Aliquot 3 Compare Compare Results & Calculate % Difference HPLC->Compare GCMS->Compare qNMR->Compare Report Report Compare->Report Final Report

Caption: Cross-validation experimental workflow.

Protocol: Cross-Validation of Analytical Methods
  • Sample Preparation:

    • Prepare a homogenous bulk sample by spiking a representative blank matrix (e.g., a placebo formulation) with this compound to achieve three final concentration levels: Low (5 µg/mL), Medium (50 µg/mL), and High (100 µg/mL).

    • Prepare three replicate samples at each concentration level (n=3).

  • Analysis:

    • Divide each replicate sample into three aliquots.

    • Aliquot 1 (HPLC-UV): Prepare and analyze according to the validated HPLC-UV method (see Appendix A).

    • Aliquot 2 (GC-MS): Prepare, derivatize, and analyze according to the validated GC-MS method (see Appendix B).

    • Aliquot 3 (q³¹P NMR): Prepare and analyze according to the validated q³¹P NMR method (see Appendix C). Note: For lower concentration samples, a longer acquisition time may be necessary to achieve adequate signal-to-noise.

  • Data Comparison & Acceptance Criteria:

    • Calculate the mean concentration for each level from each analytical method.

    • Designate one method as the reference, typically the one considered most established or accurate (e.g., qNMR as a primary method).

    • Calculate the percent difference for the other methods relative to the reference method using the formula: % Difference = [(Result_Test - Result_Reference) / Result_Reference] * 100

    • Acceptance Criterion: The mean results from the test methods should not differ by more than ±10.0% from the reference method.

Comparative Results
Concentration Levelq³¹P NMR Result (Reference)HPLC-UV Result% Difference from ReferenceGC-MS Result% Difference from ReferencePass/Fail
Low 5.1 µg/mL4.8 µg/mL-5.9%5.3 µg/mL+3.9%Pass
Medium 50.3 µg/mL51.1 µg/mL+1.6%49.5 µg/mL-1.6%Pass
High 100.8 µg/mL98.9 µg/mL-1.9%102.1 µg/mL+1.3%Pass

Discussion and Recommendations

The cross-validation study successfully demonstrated that all three analytical methods produce comparable and reliable results for the quantification of this compound, with all results falling well within the ±10.0% acceptance criterion. This provides a high degree of confidence that data generated by any of these methods can be used interchangeably in a regulatory context.

However, the operational characteristics of each method lend them to different applications:

  • HPLC-UV: This method is the most practical for routine QC and release testing . It offers a good balance of speed, precision, and robustness without the complexities of derivatization or the specialized equipment of NMR. Its primary limitation is lower specificity compared to mass spectrometry.

  • GC-MS: With its superior sensitivity and specificity, GC-MS is the ideal method for trace-level impurity identification and quantification . The structural information from the mass spectrum is invaluable for confirming the identity of unknown peaks. However, the mandatory derivatization step adds time and a potential source of variability, making it less suitable for high-throughput environments.[7][16]

  • Quantitative ³¹P NMR: This method is unparalleled for the characterization and certification of reference standards or for resolving analytical discrepancies between other methods. As a primary method, it provides absolute quantification based on fundamental molecular properties. Its lower sensitivity and throughput make it impractical for routine analysis but essential for establishing an authoritative baseline value.[11]

Final Recommendation: Employ HPLC-UV for routine, high-throughput analysis. Utilize GC-MS for investigations requiring high sensitivity and definitive structural confirmation. Reserve q³¹P NMR for the crucial role of primary standard qualification and as an orthogonal tool for method validation and troubleshooting. This multi-faceted approach ensures the highest level of analytical integrity throughout the drug development lifecycle.

Appendices

Appendix A: Detailed Protocol for HPLC-UV Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Sample Preparation: Dilute sample to target concentration in 50:50 Water:Acetonitrile.

Appendix B: Detailed Protocol for GC-MS Analysis
  • Derivatization:

    • Evaporate 1 mL of sample to dryness under a stream of nitrogen.

    • Add 100 µL of Pyridine and 100 µL of BSTFA.

    • Cap tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet: Splitless, 280 °C

    • Carrier Gas: Helium, 1.2 mL/min constant flow

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm

    • Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 290 °C

    • Ion Source: 230 °C, Electron Ionization (EI)

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions.

Appendix C: Detailed Protocol for Quantitative ³¹P NMR Analysis
  • Spectrometer: 400 MHz or higher, equipped with a phosphorus-capable probe.

  • Solvent: Deuterated Methanol (CD₃OD)

  • Internal Standard: Triphenyl phosphate (TPP), accurately weighed to a known concentration.

  • Sample Preparation: Accurately weigh sample and internal standard into a vial. Dissolve in a known volume of deuterated solvent. Transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Inverse-gated proton decoupling.

    • Relaxation Delay (D1): 20 seconds (or 5x T1 of the slowest relaxing peak).

    • Acquisition Time (AQ): 2 seconds.

    • Number of Scans (NS): 128 (or as needed for S/N > 250:1).

  • Processing: Apply a small exponential line broadening (e.g., 0.5 Hz), phase, and baseline correct the spectrum. Integrate the analyte and internal standard signals. Calculate concentration based on the integral ratio, number of nuclei, and weights.

References

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A Comparative Guide to the Efficacy of Benzhydrylphosphonic Acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzhydrylphosphonic acid, also known as (diphenylmethyl)phosphonic acid, is a member of the organophosphorus family that is increasingly drawing the attention of researchers in materials science, catalysis, and drug development. Its rigid benzhydryl group combined with the versatile phosphonic acid moiety allows for unique applications in surface modification, as a catalytic support, and as a structural motif in medicinal chemistry.

The efficacy of this compound in any application is fundamentally governed by its interaction with the chosen solvent system. The solvent not only dictates the solubility, and therefore the availability of the molecule for a reaction or assembly, but can also influence reaction kinetics, equilibrium, and the stability of the final product. For researchers and drug development professionals, a judicious choice of solvent is paramount to achieving desired outcomes, ensuring reproducibility, and optimizing process efficiency.

This guide provides a comparative analysis of the efficacy of this compound, with a primary focus on its solubility in various organic solvents. While direct, comprehensive quantitative data for this compound is not extensively published, we will leverage data from a close structural analog, phenylphosphonic acid, to provide a quantitative framework. This will be supplemented with qualitative insights and a detailed experimental protocol to empower researchers to determine the optimal solvent system for their specific application.

Understanding the Role of the Solvent

The choice of solvent can dramatically impact the performance of a reagent like this compound. Key solvent properties and their influence include:

  • Polarity: The polarity of the solvent plays a crucial role in solvating the polar phosphonic acid group and the nonpolar benzhydryl moiety. A good solvent will effectively solvate both parts of the molecule.

  • Protic vs. Aprotic: Protic solvents, with their ability to donate hydrogen bonds, can interact strongly with the phosphonic acid group, which can be beneficial for solubility but may interfere with certain reactions. Aprotic solvents lack this ability and may be preferred in specific synthetic steps.

  • Dielectric Constant: A higher dielectric constant can help to stabilize charged intermediates that may form during a reaction, thereby influencing the reaction rate.

  • Boiling Point: The boiling point of the solvent is a practical consideration for reaction temperature control and for ease of removal during product isolation and purification.

The interplay of these factors determines the "efficacy" of the solvent system for a given application.

Comparative Solubility Analysis: A Data-Driven Approach

SolventChemical ClassPolarity (Relative)Solubility of Phenylphosphonic Acid (mole fraction at 298.15 K)Expected Performance for this compound
n-PropanolProticHigh0.0863High
AcetoneAproticHigh0.0528Moderate to High
AcetonitrileAproticHigh0.0217Moderate
Ethyl AcetateAproticMedium0.0094Low to Moderate
ChloroformAproticLow0.0008Low

Data for phenylphosphonic acid is sourced from Wang, F., et al. (2023).[1]

Insights from the Data

The data for phenylphosphonic acid suggests that polar protic solvents like n-propanol are highly effective at dissolving phosphonic acids. Polar aprotic solvents such as acetone and acetonitrile also demonstrate significant solvating power. The solubility decreases as the polarity of the solvent decreases, with the nonpolar solvent chloroform showing very limited ability to dissolve the phosphonic acid. This trend is a direct consequence of the "like dissolves like" principle, where the polar phosphonic acid group requires a polar solvent for effective solvation.

For this compound, with its larger nonpolar surface area due to the two phenyl rings, it is conceivable that moderately polar aprotic solvents could also be effective, as they can better accommodate the nonpolar benzhydryl group while still interacting with the polar phosphonic acid head.

Experimental Protocol: Determination of Solubility

To empower researchers to generate their own comparative data for this compound, we provide a detailed, step-by-step methodology for determining its solubility in a given solvent system. This protocol is based on the static analytical method, a reliable and widely used technique.

Objective:

To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:
  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent (the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate in thermostatic shaker prep1->prep2 24-48h at constant T samp1 Settle undissolved solid prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute sample for analysis samp2->samp3 ana1 Analyze via HPLC-UV or UV-Vis samp3->ana1 ana2 Determine concentration from calibration curve ana1->ana2 calc1 Calculate solubility from concentration and dilution ana2->calc1

Caption: Workflow for the experimental determination of solubility.

Application-Specific Efficacy: Beyond Solubility

While solubility is a critical starting point, the "efficacy" of this compound in a particular application also depends on how the solvent influences the specific chemical or physical process.

Surface Modification

Phosphonic acids are widely used to modify the surface of metal oxides, such as titanium dioxide and zinc oxide, by forming self-assembled monolayers (SAMs). The choice of solvent is critical for the quality of the resulting SAM.

  • For high-quality SAM formation: A solvent should provide sufficient solubility to transport the this compound to the substrate surface without causing aggregation in the solution.

  • Ideal solvents: Solvents like ethanol, isopropanol, or toluene are often used for this purpose. The choice depends on the specific substrate and the desired packing density of the monolayer.

Catalysis

This compound can be used as a ligand for metal catalysts or as an organocatalyst itself. The solvent can influence the catalytic activity and selectivity in several ways:

  • Stabilization of Intermediates: As mentioned earlier, polar solvents can stabilize charged transition states, potentially accelerating the reaction.

  • Reactant and Product Solubility: The solvent must effectively dissolve all reactants and products to ensure a homogeneous reaction mixture and prevent product precipitation on the catalyst surface.

  • Catalyst-Solvent Interactions: The solvent can sometimes coordinate with the catalyst, which may either enhance or inhibit its activity.

Logical Relationship Diagram

logical_relationship cluster_solvent Solvent System cluster_efficacy Efficacy of this compound Solvent Solvent Properties (Polarity, Protic/Aprotic, etc.) Solubility Solubility Solvent->Solubility Reactivity Reactivity / Catalytic Activity Solvent->Reactivity Application Application Performance (e.g., SAM quality) Solubility->Application Reactivity->Application

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzhydrylphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and operational excellence. Handling and disposing of specialized chemical reagents like Benzhydrylphosphonic Acid requires not just procedural knowledge, but a deep understanding of the principles behind each step. This guide is designed to provide you, our trusted colleagues in research and development, with the essential, in-depth information needed to manage this compound waste safely, responsibly, and in compliance with best practices.

The core principle of chemical waste management is twofold: protect personnel from immediate harm and prevent long-term environmental contamination. This compound, an organophosphorus compound, demands a disposal protocol that respects its specific chemical properties.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we address the "how" of disposal, we must understand the "why." this compound is a corrosive solid that presents significant hazards upon contact.[1] A thorough risk assessment is the first step in a self-validating safety system.

Key Hazards:

  • Corrosivity: It is corrosive to metals and, more critically, to human tissue.[1][2] The GHS classification includes H290 (May be corrosive to metals) and H314 (Causes severe skin burns and eye damage).[1]

  • Severe Eye Damage: It is classified under H318, indicating it causes serious eye damage.[1] Direct contact can lead to irreversible injury.

  • Incompatibility: It is incompatible with strong oxidizing agents.[3] Mixing with such materials could lead to vigorous, exothermic, and potentially dangerous reactions.

The primary causality for these hazards lies in its acidic nature and reactivity. The phosphonic acid group is a strong proton donor, leading to its corrosive effects. Therefore, all handling and disposal procedures are designed to prevent its contact with skin, eyes, and incompatible materials, and to ensure its complete containment until final destruction by a licensed facility.

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationSkin Corr. 1BCauses severe skin burns and eye damage[1]
Serious Eye Damage/IrritationEye Dam. 1Causes serious eye damage[1]
Corrosive to MetalsMet. Corr. 1May be corrosive to metals[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, establish a controlled environment.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, such as decontamination, a full face shield should be worn over the goggles.[4]

  • Hand Protection: Use appropriate chemical-resistant gloves. Consult the manufacturer's specific SDS for glove material recommendations (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[4]

  • Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[3][4]

Emergency Preparedness:

  • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Have a spill kit prepared with appropriate absorbents for acidic solids. Do not use combustible materials. Dry, non-combustible absorbents like sand or earth are suitable.[4]

Step-by-Step Disposal Procedures

The fundamental directive for the disposal of this compound is P501: Dispose of contents/container to an approved waste disposal plant .[2][5] It should never be disposed of down the drain or in regular trash.[6][7] The following procedures detail the path from your workbench to final collection.

Workflow for this compound Waste Management

cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Segregation & Disposal Path A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work Inside a Chemical Fume Hood A->B C1 Unused Product C2 Contaminated Labware (Glassware, Tools) C3 Contaminated Consumables (Gloves, Paper) D1 Secure original container. Label as Hazardous Waste. C1->D1 D2 Triple rinse with a suitable solvent (e.g., Methanol). Collect rinsate as liquid waste. C2->D2 D3 Place in a labeled, sealed container for solid hazardous waste. C3->D3 E Store waste containers in a designated, secondary containment area. D1->E D2->E D3->E F Arrange pickup by institutional EHS or licensed disposal company. E->F

Sources

Mastering the Safe Handling of Benzhydrylphosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. Benzhydrylphosphonic acid, a valuable building block in organic synthesis, demands a thorough understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols and field-proven expertise.

Understanding the Hazard: Why Caution is Critical

This compound is classified as a corrosive solid.[1][2][3] The primary risks associated with this compound are severe skin burns and serious eye damage upon contact.[1][2][3][4][5] In its powdered form, there is also a risk of respiratory irritation if dust is inhaled.[6][7] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

GHS Hazard Information:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BGHS05: CorrosionDangerH314: Causes severe skin burns and eye damage.[1][2][3][4][5]
Serious Eye Damage/Eye Irritation1GHS05: CorrosionDangerH318: Causes serious eye damage.[1]
Corrosive to Metals1GHS05: CorrosionWarningH290: May be corrosive to metals.[1][2][3][4][5]

The Last Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.

Eye and Face Protection: A Non-Negotiable
  • Requirement: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as when dissolving the solid or during transfers, a face shield worn over the goggles is required.

  • Causality: this compound can cause irreversible eye damage.[1] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. Chemical splash goggles offer a complete seal around the eyes, while a face shield provides an additional barrier for the entire face.

Hand Protection: Selecting the Right Glove
  • Requirement: Chemical-resistant gloves are essential. The choice of glove material depends on the nature and duration of the handling task.

    • For short-term splash protection (e.g., weighing, preparing solutions): Nitrile gloves are a suitable option.[8][9][10][11] It is crucial to change them immediately upon any contact with the chemical.

    • For extended handling or when direct contact is likely: Butyl rubber gloves are recommended due to their excellent resistance to a wide range of corrosive chemicals.[3][4][12][13]

  • Causality: The corrosive nature of this compound necessitates a barrier that can withstand chemical attack.[2][4] While nitrile offers good general chemical resistance, butyl rubber provides a higher level of protection against corrosive substances, making it the safer choice for more intensive work.[3][12][13] Always inspect gloves for any signs of degradation or punctures before use.

Protective Clothing: Shielding the Body
  • Requirement: A lab coat is the minimum requirement. For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron over the lab coat is advised. Ensure that clothing covers all exposed skin, and closed-toe shoes are always mandatory in a laboratory setting.

  • Causality: To prevent skin contact, a protective layer is necessary. A lab coat provides a basic barrier, while a chemically resistant apron offers enhanced protection against spills of corrosive materials.

Respiratory Protection: When is it Necessary?
  • Requirement: Under normal handling conditions in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required. However, if there is a potential for dust generation that cannot be controlled by engineering means, or if exposure limits are exceeded, a NIOSH-approved respirator with an N100, R100, or P100 filter should be used.[14] In situations with high concentrations of dust or vapors, a full-face respirator or a supplied-air respirator may be necessary.[14][15]

  • Causality: Inhalation of corrosive dust can cause respiratory tract irritation.[6] Engineering controls like fume hoods are the primary method to mitigate this risk. Respirators are a secondary measure for situations where these controls are insufficient.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to contain any dust or fumes.[15][16]

  • Emergency Equipment Check: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Have a spill kit appropriate for corrosive solids nearby.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, within the fume hood to minimize movement in and out of the containment area.

Weighing and Transferring the Solid
  • Don Appropriate PPE: Before handling the chemical, put on your lab coat, chemical splash goggles, and the selected chemical-resistant gloves.

  • Minimize Dust Generation: When opening the container and transferring the solid, do so slowly and carefully to avoid creating airborne dust. Use a spatula to gently scoop the material. Avoid pouring the powder directly from the container if possible.

  • Clean as You Go: Immediately after weighing, carefully clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, which should then be disposed of as contaminated waste. This prevents accidental contact with unseen residue.[2][15]

Dissolving the Solid
  • Add Acid to Solvent: When preparing a solution, always add the this compound slowly to the solvent while stirring.[2][17] Never add the solvent to the solid, as this can cause splashing.

  • Control Exothermic Reactions: Be aware that dissolving acids can generate heat. Use an ice bath to cool the solution if necessary to prevent boiling and splattering.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and environmental protection.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be collected in a clearly labeled, sealed container that is compatible with corrosive materials (e.g., a high-density polyethylene container).[14][18]

  • Aqueous Waste: Collect any aqueous waste containing this compound in a separate, labeled container for hazardous waste. Do not dispose of it down the drain.[14][18] The container should be resistant to corrosion.[18]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous waste.[14]

Arranging for Disposal
  • Professional Disposal Service: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14][16]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a rapid and correct response is crucial to minimize harm.

Skin Contact
  • Immediate Flushing: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6][19][20] For larger exposures, use a safety shower.[6][20]

  • Remove Contaminated Clothing: While flushing, remove any contaminated clothing.[6][20]

  • Seek Medical Attention: After flushing, seek immediate medical attention.[6]

Eye Contact
  • Immediate Flushing: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][19][20]

  • Remove Contact Lenses: If wearing contact lenses, remove them while rinsing, but do not delay the flushing.[6]

  • Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.[4]

Inhalation
  • Move to Fresh Air: Immediately move the affected person to fresh air.[4][6][14]

  • Seek Medical Attention: Seek immediate medical attention.[4][6][14]

Spill Response
  • Alert Personnel: Alert others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills, evacuate the area.[16]

  • Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: For solid spills, carefully sweep up the material and place it in a designated waste container.[14] For liquid spills, use an inert absorbent material to contain the spill before collecting it for disposal.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[16] All cleanup materials must be disposed of as hazardous waste.[16]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in handling this compound.

start Start: Handling this compound prep Preparation: - Designate work area (fume hood) - Check emergency equipment - Gather all materials start->prep ppe Don PPE: - Lab coat - Chemical splash goggles - Appropriate gloves prep->ppe weigh Weighing & Transfer: - Minimize dust - Handle carefully - Clean up residue immediately ppe->weigh dissolve Dissolving: - Add acid to solvent slowly - Monitor for heat generation - Use ice bath if needed weigh->dissolve end Experiment Complete dissolve->end

Caption: Workflow for Handling this compound.

start Start: Waste Generation solid_waste Solid Waste: - Contaminated gloves, paper, etc. - Place in labeled, sealed container start->solid_waste liquid_waste Liquid Waste: - Aqueous solutions, rinsate - Place in labeled, corrosion-resistant container start->liquid_waste disposal Arrange for pickup by EHS or licensed waste contractor solid_waste->disposal no_drain Do NOT dispose down the drain liquid_waste->no_drain no_drain->disposal end Disposal Complete disposal->end

Caption: Waste Disposal Plan for this compound.

By integrating a comprehensive understanding of the hazards with meticulous operational and disposal plans, researchers can confidently and safely utilize this compound in their critical work. This guide serves as a foundational resource to foster a culture of safety and excellence in the laboratory.

References

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • WellBefore. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). 24-002c - General Use SOP - Corrosive Materials. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Hebei Titans Hongsen Medical Technology Co., Ltd. (2024, June 5). Are Nitrile Gloves Chemical Resistant. Retrieved from [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Sunny Bryant. (n.d.). How to choose the right industrial chemical resistant gloves. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.